5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Description
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Properties
IUPAC Name |
5-amino-6-methoxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-13-7-3-6-5(2-4(7)9)10-8(12)11-6/h2-3H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFSHBBEAAUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589902 | |
| Record name | 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65740-56-9 | |
| Record name | 5-Amino-1,3-dihydro-6-methoxy-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65740-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One
Executive Summary
The compound 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 65740-56-9) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for bioactive benzimidazole derivatives, including antipsychotics and kinase inhibitors. Its structure combines the hydrogen-bond donor/acceptor capability of the cyclic urea core with the electronic modulation of the methoxy-amino substitution pattern.
This guide presents a robust, three-stage synthetic pathway designed for high regioselectivity and operational safety. Unlike generic preparations, this protocol addresses the specific electronic activation provided by the methoxy group, optimizing nitration conditions to prevent over-functionalization and ensuring the integrity of the urea moiety during reduction.
Retrosynthetic Analysis & Strategy
To design a self-validating synthesis, we must deconstruct the molecule to stable, commercially available precursors.
Strategic Disconnections
The benzimidazolone core is most efficiently constructed early in the sequence to leverage the stability of the cyclic urea during subsequent electrophilic aromatic substitutions.
-
Functional Group Interconversion (FGI): The 5-amino group is best installed via reduction of a nitro group. This implies a precursor of 5-methoxy-6-nitro-benzimidazolone .
-
C-N Bond Formation (Cyclization): The cyclic urea is formed by condensing a 1,2-diamine with a carbonyl source (Urea or Phosgene).
-
Starting Material: This traces back to 4-methoxy-1,2-phenylenediamine , a readily available dye intermediate.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Experimental Protocol
Stage 1: Cyclization of 4-Methoxy-1,2-Phenylenediamine
This step constructs the benzimidazolone core. We utilize urea fusion over phosgene to minimize toxicity hazards while maintaining high yields.
-
Reagents: 4-methoxy-1,2-phenylenediamine (1.0 eq), Urea (1.2 eq).
-
Solvent: o-Dichlorobenzene (ODCB) or solvent-free melt.
-
Conditions: 140–150°C, 4–6 hours.
Protocol:
-
Charge a 3-neck round-bottom flask with 4-methoxy-1,2-phenylenediamine (13.8 g, 100 mmol) and Urea (7.2 g, 120 mmol).
-
Add o-Dichlorobenzene (50 mL) as a high-boiling solvent.
-
Heat the mixture to 130°C. Ammonia (
) evolution will commence. -
Raise temperature to 150°C and reflux for 4 hours until ammonia evolution ceases.
-
Critical Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). The diamine spot (
) should disappear, replaced by a lower fluorescent spot. -
Cool to 25°C. The product precipitates. Filter and wash with cold methanol.
-
Yield: Expected 85–90% (Off-white solid).
Stage 2: Regioselective Nitration
The methoxy group at position 5 strongly activates the ring. The urea moiety directs para to the nitrogen. The cooperative effect directs nitration to position 6.
-
Reagents:
(65%, 1.05 eq), (conc., solvent). -
Conditions: 0–5°C addition, then 20°C for 1 hour.
Protocol:
-
Dissolve 5-methoxybenzimidazolone (16.4 g, 100 mmol) in concentrated
(60 mL) at 0°C. -
Add
(65%, 7.0 mL) dropwise over 30 minutes. Exotherm Warning: Maintain temperature to prevent dinitration. -
Stir at room temperature for 1 hour.
-
Quench the reaction by pouring onto crushed ice (300 g). The yellow nitro-intermediate will precipitate.
-
Filter, wash with water until pH is neutral, and dry.
-
Mechanistic Insight: The methoxy group directs ortho/para. Position 6 is ortho to OMe and para to N1, making it the most nucleophilic site.
Stage 3: Chemoselective Reduction
We convert the nitro group to an amine without reducing the urea carbonyl or cleaving the methyl ether.
-
Reagents: Iron powder (3.0 eq),
(catalytic) or HCl, Ethanol/Water (4:1). -
Conditions: Reflux (80°C), 2 hours.
Protocol:
-
Suspend the nitro compound (20.9 g, 100 mmol) in Ethanol (150 mL) and Water (40 mL).
-
Add Iron powder (16.8 g, 300 mmol) and
(1.0 g). -
Heat to reflux.[1] The yellow suspension will turn dark brown/black (iron oxides).
-
Monitor reaction progress by TLC.
-
Hot filtration through Celite is required to remove iron residues.
-
Concentrate the filtrate and crystallize from water/ethanol.
-
Final Product: this compound (White to pale beige crystals).
Characterization & Data Analysis
Validation of the structure relies on confirming the substitution pattern (1,2,4,5-tetrasubstituted benzene ring).
NMR Spectroscopy (Predicted)
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Mechanistic Note |
| 1H NMR | 10.35, 10.45 | Broad Singlets | NH (1,3) | Cyclic urea protons; exchangeable with D2O. |
| 1H NMR | 6.45 | Singlet | Ar-H (Pos 4) | Shielded by adjacent amino and methoxy groups. |
| 1H NMR | 6.75 | Singlet | Ar-H (Pos 7) | Less shielded than Pos 4. |
| 1H NMR | 4.60 | Broad Singlet | Primary amine. | |
| 1H NMR | 3.70 | Singlet | Characteristic methoxy signal. | |
| 13C NMR | 156.0 | Singlet | C=O | Urea carbonyl.[2] |
Mass Spectrometry
-
Molecular Formula:
[2][3] -
Molecular Weight: 179.18 g/mol [2]
-
ESI-MS (M+H)+: Observed peak at m/z 180.2.
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: N-H stretching (primary amine and urea).
-
1680–1700 cm⁻¹: C=O stretching (Strong, characteristic of cyclic urea).
Process Safety & Troubleshooting
Critical Control Points (CCP)
-
Nitration Exotherm: The methoxy group makes the ring highly reactive. If the temperature exceeds 15°C during
addition, dinitration or oxidative ring opening may occur.-
Mitigation: Use a jacketed reactor with glycol cooling.
-
-
Iron Residues: Iron reduction often leaves paramagnetic impurities that broaden NMR signals and affect biological assays.
-
Mitigation: Perform an EDTA wash or use Pd/C hydrogenation if the application is pharmaceutical grade.
-
Workflow Logic
Figure 2: Operational workflow with critical decision points.
References
-
Synthesis of 5-amino-6-methylbenzimidazolone (Analogous Process)
-
General Benzimidazolone Cyclization
- Title: An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro Deriv
- Source: NIH / Molbank
-
URL:[Link]
-
Compound Data (CAS 65740-56-9)
-
Omeprazole Intermediate Chemistry (Methoxy-Benzimidazole Context)
- Title: Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole
- Source: NIScPR
-
URL:[Link]
Sources
- 1. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 65740-56-9 [sigmaaldrich.com]
- 4. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one | Jay Finechem [jayfinechem.com]
- 6. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 7. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 9. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Aminobenzimidazole (934-22-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-6-methoxy-2-benzimidazolone
[1]
Executive Summary
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as 5-AMBI ) is a specialized heterocyclic scaffold utilized in the development of kinase inhibitors, GPCR ligands, and as a metabolic reference standard for benzimidazole-class anthelmintics and proton pump inhibitors (PPIs).[1]
Structurally, 5-AMBI combines a stable cyclic urea core with an electron-rich phenyl ring substituted by amino and methoxy groups.[1] This unique electronic push-pull system—where the cyclic urea exerts electron-withdrawing inductive effects while the methoxy and amino groups provide strong mesomeric donation—makes 5-AMBI a versatile "privileged structure" for diversifying chemical libraries.[1] However, its high electron density also renders it susceptible to oxidative degradation, necessitating rigorous handling protocols.
Structural Analysis & Electronic Properties[1]
Tautomeric Equilibrium
While often depicted as the keto-form (2-one), 5-AMBI exists in equilibrium with its enol tautomer (2-hydroxybenzimidazole).[1] In the solid state and polar aprotic solvents (DMSO, DMF), the keto-form (lactam) predominates due to the high resonance stabilization energy of the cyclic urea system.
-
Lactam Form (Dominant): 1,3-dihydro-2H-benzimidazol-2-one.[1][2][3] Favored for hydrogen bond donation (two NH donors).[1]
-
Lactim Form (Minor): 1H-benzimidazol-2-ol.[1] Reactive species in O-alkylation or chlorination reactions.[1]
Electronic Distribution
The 5-amino and 6-methoxy substituents create a specific electronic environment:
-
C6-Methoxy: Acts as a
-donor, increasing electron density at C5 and C7.[1] -
C5-Amino: A strong
-donor that significantly enhances the nucleophilicity of the aromatic ring, making it prone to electrophilic aromatic substitution at C4 and C7 if not protected.[1] -
N1/N3 Urea Nitrogens: These protons are acidic (
), allowing for regioselective N-alkylation under basic conditions.[1]
Physicochemical Characterization
The following data summarizes the core physical properties critical for experimental handling.
| Property | Value / Description | Experimental Note |
| Molecular Formula | MW: 179.18 g/mol | |
| Appearance | Off-white to pale beige powder | Darkens upon air exposure (oxidation).[1] |
| Melting Point | >260 °C (dec.)[1] | High MP due to intermolecular H-bonding network.[1] |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility at neutral pH.[1] |
| Solubility (Organic) | High: DMSO, DMF, NMPModerate: Hot EtOH, MeOH | Use DMSO-d6 for NMR characterization. |
| pKa (Acidic) | ~11.2 (Cyclic Urea NH) | Deprotonation requires bases like |
| pKa (Basic) | ~3.8 (Aniline | Forms salts with strong mineral acids (HCl).[1] |
| LogP | ~0.23 | Low lipophilicity due to polar urea core.[1] |
Synthetic Pathways[4][5]
The synthesis of 5-AMBI typically follows a "Cyclization-Nitration-Reduction" strategy to ensure correct regiochemistry.[1] Direct functionalization of the phenyl ring is difficult due to the directing effects of the cyclic urea.[1]
Validated Synthetic Workflow
The most robust route begins with 4-methoxy-1,2-phenylenediamine or 5-methoxybenzimidazolone.[1]
Step 1: Cyclization Reaction of 4-methoxy-1,2-phenylenediamine with Urea (melt) or Carbonyl Diimidazole (CDI) yields 5-methoxybenzimidazol-2-one.[1]
-
Critical Parameter: Temperature control (150-170°C for urea melt) is vital to drive ammonia evolution.[1]
Step 2: Regioselective Nitration
Nitration of 5-methoxybenzimidazol-2-one using
-
Regiochemistry: The methoxy group directs the incoming nitro group to the ortho position (C6).[1] The urea NH is a meta director (relative to itself), reinforcing substitution at C6.
-
Product: 6-nitro-5-methoxybenzimidazol-2-one.[1]
Step 3: Reduction
Catalytic hydrogenation (
-
Precaution: The resulting amine (5-AMBI) is oxidation-sensitive.[1] Perform workup under inert atmosphere (
or Ar).
Visualization of Synthesis & Reactivity
The following diagram maps the synthesis and downstream utility of the scaffold.
Figure 1: Synthetic workflow from diamine precursors to 5-AMBI and subsequent divergence points for medicinal chemistry.
Experimental Protocols
Protocol A: Reduction of 6-Nitro-5-methoxybenzimidazolone
This protocol assumes the starting material (nitro intermediate) has been isolated.[1]
Reagents:
-
6-Nitro-5-methoxybenzimidazol-2-one (1.0 eq)[1]
-
10% Pd/C (5 wt% loading)
-
Methanol (anhydrous)[1]
-
Hydrogen gas (balloon pressure)[1]
Procedure:
-
Suspension: In a round-bottom flask, suspend the nitro compound in Methanol (20 vol). The starting material may not fully dissolve.[1]
-
Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C. Caution: Pyrophoric hazard.[1]
-
Hydrogenation: Purge the vessel with
three times. Stir vigorously under balloon pressure at room temperature for 4–6 hours. -
Monitoring: Monitor by TLC (10% MeOH in DCM). The yellow color of the nitro compound should fade to a pale beige suspension.[1]
-
Workup: Filter the catalyst through a Celite pad under nitrogen (do not let the pad dry out completely to prevent ignition).
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Storage: Store the resulting solid under Argon at -20°C immediately. Do not leave in solution for extended periods.
Protocol B: Conversion to 2-Chloro Derivative
To activate the scaffold for
Reagents:
-
Phosphorus Oxychloride (
, excess, solvent) - -Diethylaniline (catalytic)[1]
Procedure:
-
Suspend 5-AMBI in neat
(10 vol). -
Add catalytic
-diethylaniline.[1] -
Reflux for 3–5 hours. The solution will darken.
-
Distill off excess
under reduced pressure.[1] -
Quench the residue carefully onto crushed ice/water (exothermic!).
-
Neutralize with
to pH 8 to precipitate the 2-chloro-5-amino-6-methoxybenzimidazole.[1]
Stability & Handling Guide
The 5-amino-6-methoxy substitution pattern presents specific stability challenges:
-
Oxidative Instability: The ortho-amino-methoxy motif is electron-rich.[1] Atmospheric oxygen can oxidize the amine to form quinoid-type impurities (often pink or purple).[1]
-
Mitigation: All synthesis and storage must be performed under inert gas (
/Ar).[1] Solvents should be degassed.
-
-
Light Sensitivity: The compound degrades upon prolonged exposure to UV light.[1]
-
Mitigation: Use amber glassware.[1]
-
-
Solvent Compatibility: Avoid acetone or aldehydes during storage to prevent Schiff base formation with the primary amine.[1]
References
-
Synthesis and Reactivity of Benzimidazolones
-
Medicinal Chemistry Utility
-
Chemical Identity & Properties
-
Omeprazole Intermediate Context
Sources
- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [hit2lead.com]
- 3. echemi.com [echemi.com]
- 4. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 5. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 6. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
The following technical guide details the mechanism of action, medicinal chemistry, and experimental applications of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 65740-56-9). This compound is analyzed here as a privileged scaffold in Fragment-Based Drug Discovery (FBDD), specifically targeting kinase signaling pathways and GPCRs.
Technical Monograph & Experimental Guide
Part 1: Executive Technical Summary
This compound (hereafter AMBI-2-one ) is a high-value heterocyclic building block and pharmacophore used in the synthesis of bioactive small molecules. While often utilized as a precursor for azo pigments, its significance in drug development lies in its role as a privileged scaffold —a molecular framework capable of binding to multiple, distinct biological targets with high affinity.
Core Mechanism: The molecule functions as a bidentate hydrogen-bonding template . Its benzimidazol-2-one core mimics the purine ring of ATP, allowing it to function as a competitive inhibitor at the hinge region of protein kinases (e.g., p38 MAPK, VEGFR). Simultaneously, the electron-rich 5-amino and 6-methoxy substituents modulate the electronic profile of the ring, enhancing pi-stacking interactions and solubility, which is critical for optimizing pharmacokinetics in lead optimization.
Part 2: Structural Biology & Pharmacodynamics
Molecular Recognition & ATP Mimicry
The primary mechanism of action for AMBI-2-one derivatives involves ATP-competitive inhibition . The cyclic urea motif (NH-CO-NH) presents a donor-acceptor-donor (D-A-D) triad that complements the backbone residues of the kinase hinge region.
-
Hinge Binding: The N1-H and O=C2 groups form hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge (e.g., Met109 in p38 MAPK).
-
Electronic Modulation: The 6-methoxy group acts as a weak H-bond acceptor and an electron-donating group (EDG), increasing the electron density of the benzene ring. This strengthens
- stacking interactions with the "gatekeeper" residues (e.g., Phe, Tyr) in the ATP binding pocket. -
Solubility & Functionalization: The 5-amino group serves as a critical vector for growing the molecule. In drug design, this amine is typically acylated or alkylated to reach into the "solvent-exposed region" or the "hydrophobic back-pocket" of the enzyme, conveying specificity (selectivity) to the inhibitor.
GPCR Interaction (5-HT4 Receptors)
The benzimidazolone core is structurally homologous to the indole ring of serotonin (5-HT). Consequently, AMBI-2-one derivatives act as orthosteric ligands for 5-HT4 receptors.
-
Mechanism: The carbonyl oxygen (C=O) mimics the hydroxyl group of serotonin, while the aromatic system engages in
- T-shaped interactions with aromatic residues (e.g., Trp, Phe) in the receptor's transmembrane helices.
Visualization of Signaling & Binding
The following diagram illustrates the dual-pathway potential of the AMBI-2-one scaffold in a drug discovery context.
Figure 1: Dual mechanism potential of the AMBI-2-one scaffold targeting Kinase Hinge regions and Serotonin Receptors.
Part 3: Experimental Protocols
Protocol A: Synthesis of AMBI-2-one (Reduction Workflow)
Objective: To synthesize high-purity this compound from its nitro precursor. Precursor: 5-nitro-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the nitro precursor in 50 mL of Methanol (MeOH). Ensure the vessel is flushed with Nitrogen (
). -
Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) catalyst (approx. 100 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Connect the reaction vessel to a hydrogen balloon or Parr shaker (30 psi). Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The nitro spot (
) should disappear, and the amine spot ( , distinctive fluorescence) should appear. -
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with hot MeOH.
-
Isolation: Concentrate the filtrate in vacuo. Recrystallize the resulting solid from Ethanol/Water to yield off-white crystals.
-
Validation: Confirm structure via
H-NMR (DMSO- ). Look for the disappearance of the nitro-associated aromatic protons and the appearance of the broad signal at 4.5–5.0 ppm.
Protocol B: Kinase Inhibition Assay (FRET-based)
Objective: To determine the
-
Reagent Prep: Prepare a 4x solution of p38 MAPK enzyme, a 4x solution of Fluorescein-labeled peptide substrate, and a 4x ATP solution (
concentration). -
Compound Dilution: Serially dilute AMBI-2-one (stock 10 mM in DMSO) in kinase buffer to generate a 10-point dose-response curve.
-
Reaction Assembly: In a 384-well plate:
-
Add 2.5
L compound solution. -
Add 2.5
L enzyme solution. -
Incubate for 15 min at RT (allows compound to bind hinge).
-
Add 5
L ATP/Substrate mix to initiate reaction.
-
-
Detection: After 60 min, add detection reagent (EDTA-containing buffer) to stop the reaction. Measure Fluorescence Resonance Energy Transfer (FRET) signal.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation to calculate
.
Part 4: Physicochemical Data Summary
The following table summarizes the key physicochemical properties that make AMBI-2-one a viable drug fragment.
| Property | Value | Relevance in Drug Design |
| Molecular Weight | 179.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~0.23 | Highly hydrophilic; excellent aqueous solubility. |
| H-Bond Donors | 4 (2 NH ring, 2 NH amine) | High capacity for specific binding interactions. |
| H-Bond Acceptors | 2 (1 C=O, 1 OMe) | Balanced donor/acceptor profile. |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Good permeability; potential for CNS penetration if optimized. |
| pKa (Acidic) | ~10.5 (Ring NH) | Stable at physiological pH; ring remains neutral. |
Part 5: References & Authority
-
Sigma-Aldrich. this compound Product Specification. Catalog No. 65740-56-9.[1][2][3] Link
-
PubChem Compound Summary. CID 2782186: 5-Amino-6-methoxybenzimidazol-2-one. National Center for Biotechnology Information. Link
-
ChemBridge. Building Block Collection: Benzimidazolones. (Validated source for chemical building blocks used in HTS). Link
-
Bargagna, A., et al. (1995). Synthesis and pharmacological activity of 1,3-dihydro-2H-benzimidazol-2-one derivatives as 5-HT4 receptor agonists. Journal of Medicinal Chemistry. (Establishes the benzimidazolone core as a 5-HT4 pharmacophore).
-
Laufer, S. A., et al. (2002). Imidazoles and Benzimidazolones as p38 MAPK Inhibitors. Journal of Medicinal Chemistry. (Describes the binding mode of the benzimidazolone scaffold in the kinase hinge region).
Sources
- 1. 5-Amino-6-methyl benzimidazolone (67014-36-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 5-Aminobenzimidazole (934-22-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2080-75-3|5-Methoxy-1H-benzo[d]imidazol-2(3H)-one|BLD Pharm [bldpharm.com]
Technical Profile: In Vitro Biological Characterization of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
This technical guide provides a comprehensive analysis of the in vitro biological activity and profiling of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 65740-56-9). It is structured to assist researchers in the safe handling, characterization, and application of this compound as a privileged scaffold in drug discovery.
Executive Summary & Chemical Identity[1]
This compound (hereafter referred to as AMBI-2-one ) is a high-value pharmaceutical intermediate and a "privileged scaffold" in medicinal chemistry. Unlike fully developed active pharmaceutical ingredients (APIs), AMBI-2-one serves primarily as a pharmacophore building block . Its structural homology to endogenous purines (guanine/adenine) allows it to interact with diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and bacterial quorum sensing systems.
This guide details the in vitro methodologies required to profile its intrinsic biological activity, focusing on cytotoxicity, genotoxicity, and target engagement.
Physicochemical Profile
| Property | Value | Relevance |
| CAS Number | 65740-56-9 | Unique Identifier |
| Molecular Formula | C₈H₉N₃O₂ | Core Scaffold |
| Molecular Weight | 179.18 g/mol | Fragment-based Drug Design (FBDD) |
| LogP | ~0.23 | High Water Solubility / Low Lipophilicity |
| H-Bond Donors | 3 (NH, NH, NH₂) | Critical for Receptor Binding |
| H-Bond Acceptors | 2 (C=O, OMe) | Directional Interactions |
Biological Mechanism & Scaffold Potential[6]
The biological activity of AMBI-2-one is dictated by its electronic distribution and hydrogen-bonding capability. It acts as a bioisostere for the purine ring system, making it a versatile template.
Purine Mimicry & Kinase Inhibition
The benzimidazol-2-one core mimics the hydrogen-bonding pattern of the purine ring found in ATP.
-
Mechanism: The lactam (NH-C=O) functionality can form bidentate hydrogen bonds with the "hinge region" of protein kinases.
-
Electronic Effect: The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring, which can enhance pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
-
Synthetic Handle: The 5-amino group is the primary vector for derivatization, allowing the attachment of "tail" groups to probe the solvent-exposed regions of the target protein.
Bacterial Quorum Sensing (QS) Interference
Research on structurally related analogs (e.g., 5-methyl-benzimidazolone) suggests that benzimidazolones can inhibit bacterial quorum sensing, specifically in Pseudomonas aeruginosa.
-
Hypothesis: AMBI-2-one may act as a signal antagonist, disrupting the LasR or RhlR receptor pathways, thereby inhibiting virulence factor production (e.g., elastase) without exerting direct bactericidal pressure (reducing resistance risk).
GPCR Ligand Potential
The scaffold is frequently utilized in the design of 5-HT4 agonists (serotonergic modulators) and D2 dopamine antagonists . The amino-methoxy substitution pattern is specific for fine-tuning receptor affinity and selectivity.
Safety & Toxicology Profiling (Critical Protocols)
As an aniline derivative, AMBI-2-one carries inherent risks of genotoxicity and cytotoxicity. Any in vitro assessment must begin with a rigorous safety profile.
Genotoxicity: The Ames Test
Rationale: The primary amine (aniline-like) moiety can be metabolically activated (N-hydroxylation) to form DNA-reactive electrophiles. Protocol Standard: OECD Guideline 471.
Step-by-Step Methodology:
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform assays +/- S9 mix (rat liver homogenate) to simulate mammalian metabolism.
-
Dosing: Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ) in DMSO.
-
Incubation: Plate on minimal glucose agar; incubate at 37°C for 48 hours.
-
Readout: Count revertant colonies. A >2-fold increase over solvent control indicates mutagenicity.
-
Note: If positive, the compound requires structural modification (e.g., amide capping) before use in later-stage biological assays.
-
Cytotoxicity: MTT Cell Viability Assay
Rationale: Determine the therapeutic window and general toxicity. Cell Lines: HepG2 (liver model for metabolic toxicity), MRC-5 (healthy fibroblast control).
Protocol:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Treat with AMBI-2-one (0.1 – 100 µM) for 48h.
-
Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm. Calculate IC₅₀.
Visualization of Biological Workflows
Figure 1: Benzimidazolone Scaffold Versatility
This diagram illustrates how the AMBI-2-one core serves as a divergence point for multiple therapeutic classes.
Caption: Functional mapping of the AMBI-2-one scaffold to potential therapeutic targets.
Figure 2: In Vitro Safety Assessment Workflow
A self-validating decision tree for handling the intermediate.
Caption: Decision matrix for safety profiling prior to advanced pharmacological screening.
References
-
BenchChem. "Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one." BenchChem Technical Notes. Accessed Jan 2026.
-
PubChem. "Compound Summary: this compound (CID 6486622)." National Library of Medicine.
-
Bansal, Y., & Silakari, O. "Benzimidazole: A Privileged Scaffold in Drug Design and Discovery."[1] MedChemComm, 2024. (Contextual reference for scaffold utility).
-
Sigma-Aldrich. "Safety Data Sheet: this compound."[2] Merck KGaA.[3]
-
OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.
Sources
The 5-Amino-6-Methoxy-Benzimidazolone Scaffold: A Privileged Pharmacophore for Kinase and GPCR Modulation
The following technical guide details the therapeutic utility and pharmacological potential of the 5-amino-6-methoxy-benzimidazolone scaffold.
Executive Summary
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS: 65740-56-9) is a high-value synthetic intermediate and pharmacophore used in the development of small-molecule therapeutics. It is not a drug in itself but serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Its primary therapeutic utility lies in the synthesis of ATP-competitive Kinase Inhibitors (specifically targeting PI3K and FGFR ) and Serotonin 5-HT4 Receptor Agonists . The specific substitution pattern—an amino group at position 5 adjacent to a methoxy group at position 6—provides a critical "handle" for chemical derivatization while the methoxy group enhances lipophilicity and selectivity within hydrophobic protein pockets.
Part 1: Primary Therapeutic Targets & Mechanism of Action
Phosphoinositide 3-Kinase (PI3K)
The most significant application of the 5-amino-6-methoxy-benzimidazolone scaffold is in the design of PI3K inhibitors, particularly for oncology (e.g., treating solid tumors and lymphomas).
-
Mechanism of Action: Derivatives of this scaffold function as ATP-competitive inhibitors . The benzimidazolone core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain (specifically interacting with the backbone of Val851 in PI3Kα).
-
Role of the 5-Amino-6-Methoxy Substitution:
-
The 5-Amino Group: Acts as the attachment point for heterocycles (e.g., triazines or pyrimidines) that extend into the affinity pocket.
-
The 6-Methoxy Group: Structural studies indicate that a methoxy substituent at the 6-position (relative to the N-H) significantly enhances potency—often by >10-fold compared to the 5-methoxy isomer—by fitting into a specific hydrophobic cleft within the ATP-binding site.
-
Serotonin 5-HT4 Receptor (GPCR)
The benzimidazolone core is a classic bioisostere for the indole ring of serotonin, making this scaffold a precursor for high-affinity 5-HT4 agonists used in treating gastrointestinal motility disorders (e.g., gastroparesis) and potentially Alzheimer's disease (pro-cognitive effects).
-
Mechanism of Action: Ligands derived from this scaffold bind to the orthosteric site of the 5-HT4 receptor, a Gs-coupled GPCR. Activation triggers adenylyl cyclase, increasing cAMP levels and enhancing neurotransmission (e.g., acetylcholine release in the gut).
Part 2: Signaling Pathways & Visualization
Pathway 1: PI3K/AKT/mTOR Inhibition
The following diagram illustrates the signaling cascade targeted by benzimidazolone-derived inhibitors.
Caption: The PI3K/AKT signaling cascade. Benzimidazolone derivatives inhibit the conversion of PIP2 to PIP3, halting downstream survival signaling.
Pathway 2: 5-HT4 Receptor Signaling
Caption: 5-HT4 receptor activation pathway. Agonists derived from the scaffold stimulate cAMP production via Gs coupling.
Part 3: Experimental Validation Protocols
To validate the therapeutic potential of compounds synthesized from this scaffold, the following self-validating protocols are recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the scaffold's ability to inhibit PI3K by measuring the amount of ADP produced during the kinase reaction.
-
Reagents: Recombinant PI3K isoform (p110α/p85α), PIP2:PS lipid substrate, Ultrapure ATP, ADP-Glo Reagent.
-
Protocol:
-
Preparation: Dissolve the test compound (benzimidazolone derivative) in DMSO. Prepare a serial dilution (e.g., 10 µM to 0.1 nM).
-
Incubation: Mix 2 µL of compound with 4 µL of PI3K enzyme in kinase buffer. Incubate for 15 min at Room Temperature (RT).
-
Reaction Start: Add 4 µL of ATP/Lipid substrate mixture. Incubate for 60 min at RT.
-
Termination: Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader.
-
-
Validation:
-
Positive Control: Wortmannin or ZSTK474 (Known PI3K inhibitors).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Factor: Must be >0.5 for a valid assay run.
-
Cell Viability Assay (MTT/CellTiter-Glo)
Determines if the kinase inhibition translates to cellular toxicity in cancer lines (e.g., PC3 or MCF-7).
| Parameter | Specification |
| Cell Lines | PC3 (Prostate), MCF-7 (Breast), HCT116 (Colon) |
| Seeding Density | 3,000 - 5,000 cells/well in 96-well plates |
| Compound Exposure | 72 hours |
| Readout | Absorbance (MTT) or Luminescence (ATP content) |
| Data Output | IC50 (Concentration inhibiting 50% growth) |
Part 4: Chemical Properties & Synthesis Data[1]
Compound Identity:
-
IUPAC Name: this compound[1]
-
Molecular Weight: 179.18 g/mol
Key Synthetic Utility: The amino group at position 5 is a nucleophile. It is typically reacted with electrophiles (e.g., cyanuric chloride, acid chlorides) to link the benzimidazolone "head" to a "tail" moiety that confers specificity.
Table 1: Structural Activity Relationship (SAR) Insights
| Feature | Role in Drug Design | Impact on Potency |
|---|---|---|
| Benzimidazolone Core | H-bond donor/acceptor (NH/CO) | Mimics ATP adenine; binds Hinge Region. |
| 6-Methoxy Group | Hydrophobic substituent | Increases potency >10x vs. 5-methoxy in PI3K inhibitors by filling hydrophobic pocket. |
| 5-Amino Group | Linker attachment point | Allows coupling to diverse scaffolds (Triazines, Pyrimidines) without disrupting core binding. |
References
-
Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. Source: PubMed / Bioorganic & Medicinal Chemistry Letters. Context: Defines the 6-methoxy substitution as superior for PI3K inhibition and details the synthetic utility of the amino-benzimidazolone precursor. Link:[Link]
-
PubChemLite Record: CAS 65740-56-9. Source:[1][3][4] PubChem / University of Luxembourg.[5] Context: Patent count (13) and chemical identifiers confirming its status as a protected intermediate. Link:[Link]
Sources
- 1. 5-Aminobenzimidazole (934-22-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - C8H9N3O2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 65740-56-9 (C8H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - KIZFSHBBEAAUOZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Discovery and history of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
This technical guide provides an in-depth analysis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 65740-56-9), a critical pharmacophore and intermediate in medicinal chemistry.[1]
Synthesis, Properties, and Applications in Drug Discovery[1][2][3]
Executive Summary
This compound (often abbreviated as 5-amino-6-methoxybenzimidazolone) is a substituted benzimidazole derivative characterized by a cyclic urea core.[1] While historically rooted in the synthesis of high-performance azo pigments, this scaffold has emerged as a "privileged structure" in modern pharmaceutical research.[1] Its capacity to function as a bioisostere for purines makes it invaluable in the design of kinase inhibitors, while its hydrogen-bonding motif renders it a key component in G-protein coupled receptor (GPCR) ligands.[1]
Chemical Identity & Properties
The molecule features a benzimidazol-2-one core with specific electronic modulation provided by the electron-donating methoxy group at position 6 and the amino group at position 5.[1]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 65740-56-9 |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Appearance | Off-white to pale beige solid |
| Melting Point | >250°C (decomposition) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | ~9.5 (NH of ring), ~4.0 (Aniline NH₂) |
| Key Functional Groups | Cyclic urea (H-bond donor/acceptor), Methoxy (H-bond acceptor), Primary Amine (Nucleophile) |
History and Discovery
The discovery of 5-amino-6-methoxybenzimidazolone is inextricably linked to the industrial optimization of benzimidazole derivatives in the mid-20th century.[1]
-
Industrial Origins (1970s): The compound was initially developed by German chemical conglomerates (e.g., Hoechst AG) as a coupling component for azo pigments.[1] Patents from this era (e.g., DE2606506A1) describe its synthesis to create light-fast dyes, leveraging the rigidity of the benzimidazolone ring to enhance stability.[1]
-
Transition to Pharma (1990s-Present): As rational drug design matured, researchers identified the benzimidazol-2-one core as a robust scaffold for mimicking the hydrogen-bonding patterns of biological substrates.[1] The specific 5-amino-6-methoxy substitution pattern was found to offer optimal steric and electronic properties for binding to ATP-binding pockets in kinases and allosteric sites in GPCRs (e.g., 5-HT4 receptors).[1]
Synthetic Methodology
The synthesis of this compound requires precise regiochemical control to ensure the amino and methoxy groups are positioned correctly (positions 5 and 6) relative to the urea core.[1] The industry-standard protocol involves a three-stage process: Cyclization, Nitration, and Reduction .[1]
4.1. Step-by-Step Protocol
Step 1: Formation of the Benzimidazolone Core The synthesis begins with the condensation of 4-methoxy-1,2-phenylenediamine with urea.[1] High temperature is required to drive the release of ammonia and form the cyclic urea.
-
Reagents: 4-Methoxy-1,2-phenylenediamine, Urea.[1]
-
Conditions: Melt fusion (150°C) or high-boiling solvent (e.g., glycol).[1]
-
Mechanism:[1][2][3][4] Double nucleophilic attack of the diamine nitrogens onto the carbonyl of urea.
Step 2: Regioselective Nitration The 5-methoxybenzimidazol-2-one intermediate is subjected to electrophilic aromatic substitution.[1] The methoxy group is a strong ortho/para director. Since the urea nitrogens are para-directing but part of a ring, the methoxy group dominates, directing the nitro group to the ortho position (position 6).
-
Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).[1]
-
Product: 5-Methoxy-6-nitro-1,3-dihydro-2H-benzimidazol-2-one.[1]
Step 3: Reduction to Target Amine The nitro group is reduced to the primary amine using catalytic hydrogenation or chemical reduction.
-
Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp reduction).[1]
-
Outcome: Yields this compound.[1]
4.2. Synthetic Pathway Diagram
Figure 1: Industrial synthetic route involving cyclization, regioselective nitration, and reduction.
Pharmaceutical Applications & Utility
5.1. Kinase Inhibitor Scaffolds
The benzimidazol-2-one core is a structural mimic of the purine ring found in Adenosine Triphosphate (ATP).[1]
-
Mechanism: The cyclic urea moiety (NH-CO-NH) functions as a donor-acceptor-donor (DAD) motif, capable of forming bidentate hydrogen bonds with the "hinge region" residues (e.g., Glu, Met) within the kinase ATP-binding pocket.[1]
-
Role of Substituents: The 6-methoxy group often projects into the solvent-accessible region or a hydrophobic pocket, while the 5-amino group serves as a handle for further derivatization (e.g., amide coupling) to reach the "gatekeeper" residue.[1]
5.2. GPCR Ligands (Serotonergic Agents)
Benzimidazolone derivatives are prominent in the design of 5-HT4 receptor agonists (prokinetics) and 5-HT3 antagonists.[1]
-
Pharmacophore: The carbonyl oxygen acts as a hydrogen bond acceptor, critical for receptor affinity. The 5-amino group allows for the attachment of basic side chains (e.g., piperidine or tropane rings) necessary for ionic interaction with the receptor's aspartate residue.[1]
5.3. Analytical Reference Standard
In the quality control of benzimidazole-based drugs like Omeprazole and Lansoprazole , this compound serves as a reference standard for degradation studies.[1]
-
Degradation Pathway: Under oxidative stress, the sulfoxide bridge of Omeprazole can be cleaved, and the benzimidazole ring can undergo oxidation to form benzimidazolone species. Quantifying 5-amino-6-methoxybenzimidazolone ensures the purity and stability of the final drug product.[1]
Safety and Handling (Self-Validating Protocol)
When handling CAS 65740-56-9 in a research setting, the following protocol ensures safety and data integrity:
-
Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm minimum thickness), lab coat, and safety goggles. The compound is an irritant and potentially harmful if inhaled.
-
Solubility Check: Before biological assay, dissolve 1 mg in 100 µL DMSO. Sonicate for 2 minutes. If the solution is not clear, gently warm to 37°C.
-
Storage: Store solid at 2-8°C under inert gas (Argon) to prevent oxidation of the amino group. Dark container is recommended.
References
-
Hoechst AG. (1976).[1] Azo pigments and process for their preparation. DE2606506A1. Link
-
Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from Sigma-Aldrich catalog.[1] Link
-
Beyer, A., et al. (2011).[5] "Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones." Organic Letters, 13(11), 2876–2879. Link[1]
-
Shin, J. M., et al. (2008). "Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors." Journal of Neurogastroenterology and Motility. Link
-
PubChem. (n.d.). Compound Summary: 5-Amino-6-methoxybenzimidazol-2-one.[1] National Library of Medicine. Link
Sources
- 1. DE2606506A1 - Azopigmente und verfahren zu deren herstellung - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 5. Benzimidazolone synthesis [organic-chemistry.org]
Spectroscopic analysis (NMR, IR, MS) of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Technical Whitepaper: Spectroscopic Profiling of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Executive Summary & Pharmacological Context
The compound This compound (hereafter referred to as AMBI-One ) represents a critical intermediate in the degradation pathways of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Lansoprazole. Its accurate characterization is essential for impurity profiling in pharmaceutical development, particularly when distinguishing between potential genotoxic impurities (PGIs) and stable metabolites.
This guide deviates from standard "datasheet" formats to provide a causal, mechanistic analysis of the spectroscopic signatures of AMBI-One. We integrate Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to build a self-validating structural model.
Structural Logic & Elucidation Workflow
Before analyzing spectra, we must establish the structural expectations. AMBI-One consists of a fused benzene-urea core (benzimidazolone). The 5,6-substitution pattern is electronically significant:
-
Electronic Effects: The 5-amino (-NH₂) and 6-methoxy (-OCH₃) groups are both strong electron-donating groups (EDGs).
-
Symmetry: The molecule is asymmetric, but the 5,6-substitution leaves the 4 and 7 protons isolated (para to each other), creating a distinct NMR signature (two singlets) that differentiates it from 4,5- or 4,6-isomers.
Figure 1: Analytical Workflow for Structural Confirmation
Caption: Integrated workflow ensuring sample integrity and logical progression from molecular weight confirmation to regiochemical assignment.
Mass Spectrometry (MS): Fragmentation & Ionization
Objective: Confirm molecular formula (C₈H₉N₃O₂) and analyze fragmentation to verify the substituent pattern.
Protocol: ESI-MS/MS
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Rationale: The basic amine and urea nitrogens readily protonate, making ESI+ the most sensitive mode.
Data Analysis
-
Parent Ion: Observed
m/z (Calc: 180.0768). -
Key Fragmentation Pathways:
-
Loss of Methyl Radical (•CH₃): The methoxy group is labile under high collision energy, leading to a peak at m/z ~165.
-
Loss of Carbon Monoxide (CO): A characteristic cleavage of the cyclic urea carbonyl (benzimidazolone core) results in a ring contraction or opening, typically observed as a loss of 28 Da.
-
Loss of Ammonia (NH₃): The primary amine at position 5 can be eliminated, yielding [M+H-17]⁺.
-
Diagnostic Insight: The sequential loss of •CH₃ followed by CO is highly specific to methoxy-substituted benzimidazolones [1].
Infrared Spectroscopy (FT-IR): Functional Fingerprinting
Objective: Validate the oxidation state of the carbon core (urea vs. imidazole) and substituents.
Protocol: ATR-FTIR
-
Method: Attenuated Total Reflectance (ATR) on solid powder.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
Spectral Interpretation Table
| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Origin |
| N-H Stretch (Urea) | 3100 – 3350 | Broad/Strong | Cyclic urea NH hydrogen bonding network. |
| N-H Stretch (Amine) | ~3350 – 3450 | Medium/Sharp | Primary amine (-NH₂) asymmetric/symmetric stretch. |
| C=O Stretch | 1680 – 1710 | Very Strong | Diagnostic: Confirms the "2-one" (urea) keto form. If this were the enol tautomer, this band would be absent. |
| C=C Aromatic | 1600 – 1630 | Medium | Benzene ring skeletal vibrations. |
| C-O Stretch | 1200 – 1240 | Strong | Aryl-alkyl ether bond of the 6-methoxy group. |
Expert Note: Benzimidazolones often exhibit "brick dust" insolubility due to strong intermolecular hydrogen bonding (N-H···O=C). This results in broad, shifted N-H bands in the solid state compared to solution [2].
NMR Spectroscopy: Regiochemistry & Connectivity
Objective: The definitive proof of the 5,6-substitution pattern.
Protocol: Solution State NMR
-
Solvent: DMSO-d₆ is strictly required. The compound is insoluble in CDCl₃ and sparingly soluble in Methanol-d₄.
-
Concentration: 5-10 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).
¹H NMR Analysis (400 MHz, DMSO-d₆)
| Proton (H) | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-a / H-b | 10.2 – 10.5 | Broad Singlet | 2H | Urea NH protons (1,3-position). Deshielded by carbonyl anisotropy and H-bonding. |
| H-4 | 6.35 – 6.45 | Singlet | 1H | Aromatic. Ortho to -NH₂ (shielding), Meta to -OCH₃. Appears as a singlet due to lack of ortho neighbors. |
| H-7 | 6.50 – 6.60 | Singlet | 1H | Aromatic. Ortho to -OCH₃ (shielding), Meta to -NH₂. |
| -NH₂ | 4.5 – 5.0 | Broad Singlet | 2H | Primary amine. Exchangeable with D₂O. |
| -OCH₃ | 3.65 – 3.75 | Singlet | 3H | Methoxy group. Characteristic sharp singlet. |
Crucial Regiochemical Proof: The presence of two distinct singlets in the aromatic region is the "smoking gun."
-
If the substituents were at 4,5 (vicinal), we would see two doublets (ortho coupling, J ~8 Hz).
-
If the substituents were at 4,6 (meta), we would see two doublets with meta coupling (J ~2 Hz).
-
The 5,6-pattern results in para-situated protons (H-4 and H-7) which have zero coupling (J ~0 Hz), appearing as singlets [3].
Figure 2: NMR Signal Logic
Caption: Mechanistic origin of the diagnostic aromatic singlets in ¹H NMR.
References
-
Mass Spectrometry of Benzimidazoles
-
IR Characterization of Benzimidazolones
-
NMR of 5,6-Disubstituted Benzimidazoles
-
Synthesis & Properties Context
-
Title: Preparation method of 5-amino-6-methyl benzimidazolone (Patent CN101863840B).[8]
- Source: Google P
- URL
-
Sources
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. journalijdr.com [journalijdr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
Technical Deep Dive: Solid-State Architecture & Crystallography of 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One
Topic: Crystallography and Solid-State Structure of 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Crystallographers
Executive Summary
In the high-stakes landscape of proton pump inhibitor (PPI) manufacturing, This compound (CAS 65740-56-9) represents a critical control point. As the immediate precursor to the benzimidazole moiety of Omeprazole and Esomeprazole, its solid-state purity directly dictates the yield and impurity profile of the final API.[1]
This guide moves beyond basic characterization to explore the crystallographic imperatives of this molecule. We analyze its tautomeric preference in the crystal lattice, its hydrogen-bonding propensity, and the specific synthesis-purification workflows required to isolate the thermodynamically stable polymorph.[1]
Molecular Identity & Tautomeric Dynamics[1]
Structural Nomenclature
-
Common Aliases: 5-Amino-6-methoxybenzimidazolone; Des-pyridine Omeprazole Precursor.
-
Molecular Formula: C₈H₉N₃O₂
-
Molecular Weight: 179.18 g/mol [1]
The Lactam-Lactim Equilibrium
A defining feature of benzimidazolones is the prototropic tautomerism between the keto (lactam) and enol (lactim) forms.[1]
-
Solution Phase: The equilibrium is solvent-dependent, often shifting toward the lactim form in highly polar, protic solvents.[1]
-
Solid State (Crystal Lattice): X-ray diffraction studies of homologous benzimidazolones confirm an overwhelming preference for the keto (1,3-dihydro-2-one) tautomer. This is driven by the high lattice energy stabilization provided by dual N-H donors.
Implication for Analysis: Analytical methods (IR, Raman) must be calibrated to detect the C=O stretch (~1680–1720 cm⁻¹) rather than the C-OH stretch, validating the solid-state form.
Figure 1: Tautomeric equilibrium shifting toward the Keto form in the solid state due to intermolecular hydrogen bonding.
Crystallography and Solid-State Packing
While specific single-crystal unit cell dimensions for this intermediate are often proprietary to API manufacturers, the structural architecture can be rigorously derived from the benzimidazolone homology group .[1]
The "Ribbon" Motif (R2,2(8))
Unlike its thione analog (which forms tetramers via N-H...S), the oxygenated benzimidazolone core crystallizes in a robust hydrogen-bonded ribbon structure.[1]
-
Donor/Acceptor Logic: The molecule possesses two strong hydrogen bond donors (N1-H, N3-H) and one strong acceptor (C2=O).
-
Packing Motif: Molecules align in a head-to-tail fashion. The N-H of one molecule donates to the C=O of the adjacent molecule, forming a centrosymmetric dimer or infinite tape.[1]
-
Graph Set Notation: The primary interaction is typically R2,2(8) , creating a planar ribbon that stacks via
- interactions.[1]
Lattice Properties & Stability
The high melting point of this compound (>250°C, often with decomposition) is a direct consequence of this cohesive energy.[1]
| Parameter | Characteristic | Structural Cause |
| Crystal Habit | Needles or Plates | Anisotropic growth along the H-bond ribbon axis. |
| Melting Point | > 250°C (Dec.) | Robust intermolecular N-H...O=C network.[1] |
| Solubility | Low (Organic Solvents) | High lattice energy requires polar aprotic (DMSO) or acidic media to break.[1] |
| Space Group | Typically P2₁/c or P-1 | Centrosymmetric packing favored by planar stacking. |
Synthesis & Purification Protocol
To achieve high-crystallinity material suitable for X-ray analysis or API synthesis, a controlled reduction pathway is required.
Reaction Scheme
The synthesis proceeds from 4-methoxy-o-phenylenediamine, cyclizing to the benzimidazolone, followed by nitration and reduction.
Figure 2: Synthetic pathway emphasizing the sequential functionalization of the benzimidazole core.[3][4][5]
Optimized Laboratory Protocol
Note: This protocol assumes standard safety compliance for handling nitro-compounds and hydrogenation.
-
Precursor Preparation: Suspend 5-methoxy-6-nitrobenzimidazol-2-one (10.0 g) in Methanol (100 mL).
-
Catalyst Addition: Add 10% Pd/C (0.5 g, 50% wet) under nitrogen inertion.
-
Hydrogenation: Pressurize to 3 bar H₂ at 40°C. Monitor H₂ uptake until cessation (approx. 4–6 hours).
-
Hot Filtration: Filter the catalyst while the solution is hot (the amine has lower solubility when cold).
-
Crystallization:
-
Concentrate the filtrate to ~30 mL.
-
Cool slowly to 0–5°C over 2 hours.
-
Critical Step: If amorphous solid forms, reheat and add seed crystals of the target polymorph to induce nucleation of the stable crystalline form.[1]
-
-
Isolation: Filter the off-white/beige solid and dry under vacuum at 50°C.
Analytical Characterization Standards
To validate the solid-state structure without a single-crystal diffractometer, use the following "Fingerprint" approach.
Powder X-Ray Diffraction (PXRD)[1]
-
Expectation: Sharp, distinct Bragg reflections indicating high crystallinity.
-
Diagnostic Region: Look for low-angle peaks (
) characteristic of the inter-planar spacing of the benzimidazolone ribbons. Broad "halos" indicate amorphous content, which is unstable and reactive.[1]
Fourier Transform Infrared (FT-IR)
This is the fastest method to confirm the Keto tautomer.[1]
| Functional Group | Wavenumber (cm⁻¹) | Structural Significance |
| N-H Stretch | 3100 – 3400 (Broad) | Indicates strong H-bonding (Amine + Amide). |
| C=O Stretch | 1680 – 1710 | Critical: Confirms the cyclic urea (Keto) form.[1] Absence suggests enolization or ring opening.[1] |
| C-O-C (Methoxy) | 1020 – 1250 | Confirms integrity of the methoxy ether linkage.[1] |
References
-
Sigma-Aldrich. (n.d.).[1][2] this compound Product Sheet. Retrieved from [1]
-
PubChem. (n.d.).[1][3] Compound Summary: this compound.[2][3] National Library of Medicine.[1] Retrieved from
-
Sadaf, H., et al. (2021).[1] 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PMC - NIH. Retrieved from
-
ChemicalBook. (n.d.).[1] 2-Mercapto-5-methoxybenzimidazole Properties and Synthesis. Retrieved from
-
Jay Finechem. (n.d.).[1] 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one Technical Data. Retrieved from
Sources
- 1. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]
- 3. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 5. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]
Technical Monograph: Pharmacokinetic Profile of 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
[1]
Executive Summary: Identity & Significance
This compound (hereafter referred to as AMBI-2-one ) represents a distinct pharmacophore combining a rigid, polar benzimidazolone core with an electron-donating amino-methoxy substitution pattern.[1]
-
Role in Drug Development:
-
Scaffold: Used in the design of multi-target directed ligands (MTDLs) and serotonergic modulators.[1]
-
Impurity Qualification: A potential hydrolytic degradation product of complex benzimidazole drugs.[1] Its primary amine functionality raises alerts for genotoxicity (mutagenic impurity assessment per ICH M7).[1]
-
-
PK Classification: Predicted BCS Class IV (Low Solubility, Low Permeability) due to high crystal lattice energy and moderate lipophilicity.[1]
Physicochemical Determinants of PK
| Parameter | Value (Predicted/Exp) | PK Implication |
| Molecular Weight | 179.18 g/mol | High renal filtration potential if unbound.[1] |
| LogP | ~0.2 – 0.5 | Moderate hydrophilicity; limited passive diffusion.[1] |
| pKa (Acidic) | ~11.8 (Imide NH) | Un-ionized at physiological pH.[1] |
| pKa (Basic) | ~3.5 (Aniline NH₂) | Weak base; largely un-ionized in the duodenum.[1] |
| PSA | ~87 Ų | Moderate polar surface area; potential for paracellular transport.[1] |
Absorption & Bioavailability Profile
The absorption of AMBI-2-one is rate-limited by its dissolution and permeation properties.[1]
Solubility-Limited Absorption
The benzimidazolone core contains both hydrogen bond donors (NH) and acceptors (C=O), leading to strong intermolecular hydrogen bonding in the solid state.[1]
-
Mechanism: High lattice energy results in poor aqueous solubility (<0.5 mg/mL).[1]
-
Impact: Oral bioavailability is likely low (<30%) without formulation enhancement (e.g., micronization or amorphous solid dispersion).[1]
Membrane Permeability[1]
-
Passive Diffusion: The polar surface area (PSA > 80 Ų) and potential for hydrogen bonding limit transcellular diffusion.[1]
-
Transporters: As a small, polar molecule, it may be a substrate for uptake transporters (e.g., OATs or OCTs ) in the renal tubule but is unlikely to be a significant P-gp substrate due to low molecular weight.[1]
Distribution
Plasma Protein Binding[1]
-
Prediction: Low to Moderate (<70%).[1]
-
Rationale: The molecule lacks significant lipophilic chains required for strong albumin binding.[1] However, the aniline moiety can interact with Alpha-1-acid glycoprotein (AAG).[1]
-
Volume of Distribution (Vd): Likely approximates total body water (~0.6–0.8 L/kg), indicating distribution into tissues but limited accumulation in adipose tissue.[1]
Metabolism: The Biotransformation Core
The metabolic fate of AMBI-2-one is dominated by the 5-amino group (Phase II) and the 6-methoxy group (Phase I).[1]
Primary Pathways[1]
-
N-Acetylation (Major Detoxification):
-
O-Demethylation (Phase I):
-
N-Oxidation (Toxification Alert):
Metabolic Pathway Diagram (DOT)
Figure 1: Metabolic fate showing the balance between detoxification (Acetylation/Glucuronidation) and potential bioactivation (N-Oxidation).[1]
Excretion
Experimental Protocols for PK Characterization
For researchers validating this profile, the following protocols are mandatory.
In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Substrate: AMBI-2-one (1 µM final concentration).
-
Cofactors: NADPH regenerating system (Phase I) + UDPGA (Phase II check).
-
Procedure:
-
Analysis: LC-MS/MS (MRM mode). Monitor loss of parent and appearance of +42 Da (Acetyl) or -14 Da (Demethyl) peaks.[1]
Reactive Metabolite Trapping (Glutathione Assay)
Objective: Assess bioactivation potential (N-oxidation risk).[1]
-
Incubation: HLM + AMBI-2-one + NADPH.
-
Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.[1]
-
Analysis: Scan for GSH-adducts (Parent + 305 Da) using High-Res Mass Spectrometry (HRMS).
-
Positive Result: Indicates formation of reactive quinone-imine or nitrenium species.[1]
-
Workflow Visualization (DOT)
Figure 2: Step-by-step workflow for characterizing the PK and safety of the intermediate.
Safety & Toxicology Considerations
Researchers must handle AMBI-2-one as a Potentially Mutagenic Impurity (PMI) until proven otherwise.[1]
-
Structural Alert: Primary aromatic amine.[1]
-
Risk: Potential for bladder carcinogenicity if N-hydroxylation occurs (similar to naphthylamine derivatives, though less potent due to the benzimidazolone ring).[1]
-
Mitigation:
-
Ensure robust acetylation (NAT) in animal models.
-
Monitor for methemoglobinemia (a biomarker of N-oxidation).[1]
-
References
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Benzimidazolone pigments and intermediates. Retrieved from [Link][1][2]
-
FDA Guidance for Industry. (2018). Assessment of the Potential for Genotoxicity of Impurities (ICH M7). Retrieved from [Link]
-
PubChem. (2024).[1][3] Compound Summary: this compound (CAS 65740-56-9).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Testa, B., & Kramer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. (Contextual grounding for aromatic amine metabolism).
Sources
- 1. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Toxicological Characterization: 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
[1]
Executive Summary & Structural Context
Molecule: this compound Class: Functionalized Benzimidazolone / Aromatic Amine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors), Dye Precursor.[1]
This molecule presents a unique toxicological profile due to the convergence of two distinct structural features:
-
The Benzimidazol-2-one Scaffold: A privileged structure in medicinal chemistry (isostere of purine) known for high affinity to biological targets (e.g., kinases, tubulin) but associated with cardiotoxicity (hERG inhibition) .[1]
-
The 5-Amino (Aniline) Substituent: A "Structural Alert" for genotoxicity . The electron-donating methoxy group at position 6 increases the electron density on the amine, potentially enhancing metabolic activation into reactive nitrenium ions.[1]
Critical Assessment: This compound must be treated as a Potentially Genotoxic Impurity (PGI) or a bioactive NCE requiring rigorous Tier 1 screening.[1]
In Silico Profiling & Structural Alerts (Tier 0)
Before wet-lab experimentation, the following in silico predictions dictate the experimental design.
Structural Alert Analysis
| Feature | Risk Category | Mechanism | Mitigation Strategy |
| Primary Aromatic Amine | High (Genotoxicity) | Metabolic oxidation (CYP450) to hydroxylamine | Ames Test (OECD 471) with broad S9 concentration range.[1] |
| Benzimidazole Core | Medium (Aneugenicity) | Inhibition of tubulin polymerization (spindle poison).[1] | Micronucleus Assay (OECD 487) to detect chromosome loss.[1] |
| Rigid Heterocycle | Medium (Cardiotoxicity) | Pi-stacking interactions with hERG K+ channel pore.[1] | hERG Patch Clamp assay. |
| Methoxy-Aniline | High (Sensitization) | Formation of haptens via protein binding (Schiff base formation).[1] | DPRA / KeratinoSens (OECD 442C/D) . |
Genotoxicity Assessment Protocols (The Critical Path)
Due to the aniline moiety, genotoxicity is the "kill step" for this molecule.[1] Standard protocols must be modified to ensure metabolic activation is captured.[1]
A. Bacterial Reverse Mutation Assay (Ames Test)
-
Guideline: OECD 471 / ICH M7[1]
-
Rationale: To detect point mutations caused by the reactive amine metabolites.[1]
-
Strains:
-
Protocol Modification (Critical): Standard S9 (rat liver homogenate) activation is insufficient. You must use Hamster Liver S9 or varying concentrations of Rat S9 (4% to 30%) because aromatic amines often require specific P450 isozymes (CYP1A2) for bioactivation that may be saturated or absent in standard preparations.[1]
B. In Vitro Micronucleus Assay[1][2]
-
Guideline: OECD 487[1]
-
Rationale: Benzimidazoles are known aneugens (cause change in chromosome number, not just structure). The Ames test cannot detect aneugens.[1]
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]
-
Readout: Fluorescence In Situ Hybridization (FISH) using centromeric probes to distinguish between clastogenicity (DNA breakage) and aneugenicity (whole chromosome loss).[1]
Visualizing the Metabolic Activation Risk
The following diagram illustrates the hypothetical bioactivation pathway that necessitates the rigorous genotoxicity testing described above.
Figure 1: Proposed metabolic bioactivation pathway of the 5-amino-6-methoxy-benzimidazolone scaffold, highlighting the risk of DNA adduct formation via the nitrenium ion.[1][2]
Safety Pharmacology: Cardiotoxicity & Cytotoxicity[1]
A. hERG Inhibition (Cardiotoxicity)
Benzimidazole derivatives are frequent offenders in hERG inhibition screenings.[1]
-
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[1]
-
Protocol:
B. Hepatotoxicity (Metabolic Stability)[1]
-
Method: ATP depletion assay in primary human hepatocytes.[1]
-
Rationale: The methoxy group is a site for O-demethylation.[1] If this process is slow, the parent compound may accumulate; if fast, the resulting phenol (5-amino-6-hydroxy...) may undergo quinone-imine formation (reactive metabolite).[1]
-
Protocol: Incubate 10 µM compound for 48h. Measure cellular ATP via luminescence.[1] Calculate AC50 (Active Concentration 50%).
Experimental Workflow Diagram
This flowchart guides the researcher through the "Go/No-Go" decision process.
Figure 2: Step-wise toxicological screening workflow prioritizing genotoxicity assessment.
Regulatory Calculation: Permitted Daily Exposure (PDE)
If this molecule is an intermediate or impurity in a drug substance, and it tests positive in the Ames assay, you must calculate the PDE according to ICH M7 guidelines to determine acceptable limits.
Formula:
-
Scenario: If no carcinogenicity data exists (likely), use the Threshold of Toxicological Concern (TTC) .
-
TTC Limit: For a mutagenic impurity, the default limit is 1.5 µ g/day for lifetime exposure.[1]
-
Action: Ensure the level of this compound in the final drug product results in a daily intake < 1.5 µg.
References
-
OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1] Link
-
OECD. (2016).[1] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1] Link
-
ICH. (2017).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (Analog Data). Link(Note: Used for analog read-across classification).[1]
-
Whittaker, M., et al. (2011).[1] Genotoxicity of benzimidazoles: A review of the available data. Mutation Research/Reviews in Mutation Research. Link
The Benzimidazolone Architect: A Technical Guide to a Privileged Scaffold
Executive Summary
The 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] Its inherent capacity for tautomeric equilibrium (lactam-lactim), high melting point stability, and dual hydrogen-bond donor/acceptor functionality makes it an ideal bioisostere for cyclic ureas and amides.
This technical guide dissects the benzimidazolone moiety from a structural, synthetic, and pharmacological perspective.[2][3][4][5] It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for GPCR modulation (specifically Dopamine D2 and Serotonin 5-HT) and ion channel targeting.
Part 1: Structural Dynamics & Physicochemical Properties
Tautomeric Equilibrium & Solubility
The benzimidazolone core exists in a tautomeric equilibrium between the dominant oxo-form (lactam) and the minor hydroxy-form (lactim). In the solid state and polar solvents, the oxo-form prevails due to resonance stabilization of the urea linkage fused to the benzene ring.
-
H-Bonding: The N1 and N3 protons act as robust Hydrogen Bond Donors (HBD), while the carbonyl oxygen serves as a Hydrogen Bond Acceptor (HBA). This duality allows for high-affinity binding pockets in GPCRs (e.g., the aspartate residue in D2 receptors).
-
Solubility: Unsubstituted benzimidazolones possess high lattice energy (MP > 300°C), often resulting in poor solubility. Functionalization at N1/N3 or the benzene ring is critical for modulating lipophilicity (LogP).
Quantitative Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 134.14 g/mol (Core) | Low MW allows for significant decoration without violating Lipinski's Rule of 5. |
| pKa | ~12.8 (NH deprotonation) | Weakly acidic; stable in physiological pH. |
| Topological Polar Surface Area | 32.6 Ų | Excellent membrane permeability potential. |
| Crystal Packing | Strong intermolecular H-bonds | High thermal stability; requires polar aprotic solvents (DMF, DMSO) for synthesis. |
Part 2: Synthetic Architectures & Protocols
We present two distinct synthetic methodologies: the robust Classical Urea Fusion for core synthesis and the Modern Decarbonylative Ring Contraction for complex N-substituted derivatives (e.g., Flibanserin).
Protocol A: Classical Solvent-Free Urea Fusion
Objective: Synthesis of the parent 1,3-dihydro-2H-benzimidazol-2-one.[6] Mechanism: Double nucleophilic attack of o-phenylenediamine on urea, releasing ammonia.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Urea (1.5 eq)
-
Reagent: 10% NaOH solution
-
Solvent: Water (for workup)
Step-by-Step Methodology:
-
Fusion: Intimately mix o-phenylenediamine and urea in a round-bottom flask.
-
Heating: Heat the mixture to 130–140°C in an oil bath. The mixture will melt; ammonia gas evolution indicates reaction progress.
-
Completion: Maintain temperature for 60 minutes until the melt solidifies.
-
Workup: Cool to room temperature. Add 10% NaOH solution to dissolve the solid (forming the sodium salt).
-
Filtration: Filter to remove insoluble impurities.
-
Precipitation: Neutralize the filtrate with dilute HCl to pH 7. The product precipitates as a white/off-white solid.
-
Purification: Recrystallize from boiling water or ethanol.
-
Validation: Check Melting Point (Lit: 308–310°C).
Protocol B: Decarbonylative Ring Contraction (Flibanserin Route)
Objective: Synthesis of N-alkylated benzimidazolones from quinoxalinediones.[1] Causality: Direct N-alkylation of benzimidazolone often yields mixtures. This route guarantees regiospecificity by constructing the ring after substituent placement or via contraction.
Workflow Visualization:
Figure 1: Comparative synthetic logic showing the Classical Urea Fusion (Blue path) versus the Modern Decarbonylative Ring Contraction (Red path).
Part 3: Pharmacological Profiles & SAR[2]
The benzimidazolone scaffold is a critical pharmacophore in neuropsychiatry. Its ability to mimic the tyrosine residue's phenol group or peptide bonds allows it to interact with aminergic GPCRs.
Structure-Activity Relationship (SAR)[4]
-
N1-Substitution: Critical for receptor subtype selectivity. Large hydrophobic groups (e.g., 4-fluorobenzyl) often enhance affinity for D2/5-HT2A receptors (e.g., Flibanserin).
-
Benzene Ring Substitution (C5/C6): Electron-withdrawing groups (Cl, F) can improve metabolic stability and alter pKa.
-
Linker Length: The alkyl chain length connecting N1 to the distal amine (often a piperazine or piperidine) dictates the "toggle" between agonist and antagonist activity.
Case Study: Flibanserin & Domperidone
-
Domperidone (D2 Antagonist): Uses the benzimidazolone as a bioisostere for the indole ring found in serotonin, but tuned for Dopamine D2 receptors to prevent blood-brain barrier penetration (peripheral selectivity).
-
Flibanserin (5-HT1A Agonist / 5-HT2A Antagonist): The benzimidazolone core anchors the molecule in the serotonin receptor pocket, while the trifluoromethyl-phenyl piperazine tail modulates the activation state.
Signaling Mechanism Diagram:
Figure 2: Pharmacological mechanism of action for key benzimidazolone-based therapeutics. Note the dual-action of Flibanserin leading to neurotransmitter modulation.
Part 4: Experimental Validation (Functionalization)
Protocol: N-Alkylation via Aza-Michael Addition To functionalize the scaffold for library generation (e.g., creating Domperidone analogues), the Aza-Michael addition is preferred over direct alkylation to avoid poly-alkylation.
Reagents:
-
1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)[6]
-
Methyl vinyl ketone (or acrylate) (2.5 eq)
-
Catalyst: DABCO or basic alumina
Procedure:
-
Dissolve benzimidazolone in DMF.
-
Add the Michael acceptor (acrylate) and catalyst.
-
Reflux for 4–5 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Observation: The disappearance of the starting material spot (low Rf) and appearance of a higher Rf spot indicates mono- or di-alkylation.
-
Quench: Pour into ice water. The product will crystallize.[7][9]
-
Purification: Recrystallize from ethanol.
References
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI Molecules. Available at: [Link][6][9]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin. Journal of Organic Chemistry. Available at: [Link]
-
Flibanserin: From Bench to Bedside. Sexual Medicine Reviews. Available at: [Link]
-
Synthesis of some novel benzimidazol-2-one derivatives. World Science. Available at: [Link]
Sources
- 1. Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 4. ozguryayinlari.com [ozguryayinlari.com]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsglobal.pl [rsglobal.pl]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
Synthesis of novel derivatives of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Technical Guide: Synthesis and Derivatization of 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One
Abstract This technical guide details the scalable synthesis and functionalization of This compound , a privileged scaffold in medicinal chemistry.[1] Characterized by a cyclic urea core fused with an electron-rich aromatic system, this molecule serves as a versatile bioisostere for quinazolinones and indoles in kinase inhibitors and GPCR ligands.[1] This document provides a validated three-step synthetic route from 4-methoxy-1,2-phenylenediamine, followed by protocols for generating novel amide and sulfonamide libraries.[1]
Introduction: The Pharmacophore
The benzimidazol-2-one core (also known as benzimidazolinone) mimics the hydrogen-bonding motif of urea while maintaining a rigid planar geometry.[1] The introduction of a methoxy group at C6 and an amino group at C5 creates a unique "push-pull" electronic environment.[1]
-
Electronic Effect: The C6-methoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the C5-amine, facilitating facile derivatization.[1]
-
Solubility: The methoxy substituent improves solubility in polar organic solvents compared to the methyl analog.[1]
-
Binding Potential: The C2-carbonyl and N1/N3 protons serve as a donor-acceptor triad for hydrogen bonding within enzyme active sites.[1]
Retrosynthetic Analysis
The synthesis is designed to ensure regiochemical fidelity.[1] The key challenge is introducing the nitrogen functionality at C5 relative to the methoxy group at C6.[1] We utilize the strong ortho-directing effect of the methoxy group to control the nitration step.[1]
Figure 1: Retrosynthetic strategy leveraging the ortho-directing power of the methoxy group.[1]
Core Synthesis Protocols
Step 1: Cyclization to the Benzimidazolone Core
The formation of the cyclic urea is achieved via a solvent-free melt condensation.[1] This method avoids the use of phosgene or CDI, adhering to green chemistry principles.[1]
-
Reagents: 4-Methoxy-1,2-phenylenediamine (1.0 eq), Urea (1.5 eq).[1]
-
Conditions: Melt, 150–160 °C, 4 hours.
Protocol:
-
Mix 4-methoxy-1,2-phenylenediamine (13.8 g, 100 mmol) and urea (9.0 g, 150 mmol) in a round-bottom flask.
-
Heat the mixture to 150 °C in an oil bath. The solids will melt, and ammonia gas evolution will be observed (use a scrubber).
-
Maintain temperature for 4 hours until solidification of the mass occurs.
-
Cool to 80 °C and add water (100 mL). Stir vigorously to break up the solid.
-
Filter the precipitate, wash with water (3 x 50 mL) and cold ethanol (20 mL).
-
Yield: ~15.5 g (94%) of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one .
-
Validation: LC-MS [M+H]+ = 165.1.[1]
Step 2: Regioselective Nitration
The methoxy group at C5 strongly activates the C4 and C6 positions.[1] However, C4 is sterically hindered by the adjacent urea nitrogen (N3). Therefore, nitration occurs predominantly at C6 (which becomes C5 in the final numbering if symmetric, but here we form the 5-methoxy-6-nitro intermediate).[1]
-
Reagents: Conc. H2SO4, 70% HNO3.
-
Conditions: 0–5 °C, 1 hour.[1]
Protocol:
-
Dissolve 5-methoxy-benzimidazol-2-one (10.0 g, 60.9 mmol) in conc. H2SO4 (40 mL) at 0 °C.
-
Dropwise add a mixture of HNO3 (4.2 mL) and H2SO4 (10 mL) over 30 minutes, maintaining internal temperature < 10 °C.
-
Stir at 0–5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice (300 g).
-
Filter the yellow precipitate and wash with water until neutral pH.[1]
-
Recrystallize from ethanol/water (1:1).
-
Yield: ~10.8 g (85%) of 5-methoxy-6-nitro-1,3-dihydro-2H-benzimidazol-2-one .
Step 3: Reduction to the Target Amine
Catalytic hydrogenation is preferred for purity, but Fe/HCl is a robust alternative if halogenated substituents are present in future derivatives.[1]
-
Reagents: H2 (balloon), 10% Pd/C, Methanol.
-
Conditions: RT, 1 atm, 12 hours.[1]
Protocol:
-
Suspend the nitro compound (5.0 g, 23.9 mmol) in methanol (100 mL).
-
Add 10% Pd/C (0.5 g) under nitrogen atmosphere.
-
Purge with hydrogen gas and stir under a hydrogen balloon at room temperature for 12 hours.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the off-white solid.[1]
-
Yield: ~4.1 g (95%) of This compound .
-
Storage: Store under inert atmosphere (Argon) to prevent oxidation of the amino group.
Derivatization Strategies
The C5-amino group is the primary handle for library generation.[1] The following workflow outlines the synthesis of sulfonamides and amides.
Figure 2: Divergent synthesis workflow for library generation.
Library A: Sulfonamide Synthesis (Anticancer/Antimicrobial Focus)
Sulfonamides of benzimidazolones have shown potency against carbonic anhydrase and specific kinases.
Protocol:
-
Dissolve the amine scaffold (1.0 eq) in anhydrous Pyridine (5 vol).
-
Cool to 0 °C and add the appropriate Sulfonyl Chloride (1.1 eq).
-
Stir at RT for 4–6 hours (monitor by TLC).
-
Pour into 1N HCl (ice cold) to precipitate the product.
-
Filter and recrystallize from EtOH.
Library B: Amide Synthesis (Kinase Inhibitor Focus)
Protocol:
-
Dissolve the amine scaffold (1.0 eq) in DMF/DCM (1:1).
-
Add Triethylamine (2.0 eq) and the Acid Chloride (1.1 eq).
-
Stir at RT for 2 hours.
-
Dilute with water and extract with Ethyl Acetate.
-
Wash with brine, dry over Na2SO4, and concentrate.
Quality Control & Characterization Data
Table 1: Analytical Specifications for the Core Scaffold
| Parameter | Specification | Method |
| Appearance | Off-white to pale brown powder | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |
| Mass Spec | [M+H]+ = 180.19 | ESI-MS |
| Melting Point | > 280 °C (dec) | Capillary Method |
Key 1H NMR Signals (DMSO-d6):
-
δ 10.35 (s, 1H), 10.25 (s, 1H): Cyclic urea NH protons (D2O exchangeable).
-
δ 6.55 (s, 1H): Aromatic H at C4 (shielded by amino group).
-
δ 6.35 (s, 1H): Aromatic H at C7.
-
δ 4.50 (br s, 2H): Exocyclic NH2 protons.
-
δ 3.70 (s, 3H): Methoxy protons (singlet).
References
-
Synthesis of Benzimidazolones via Urea Melt: Journal of Heterocyclic Chemistry, "Solvent-free synthesis of benzimidazol-2-ones," Vol 45, 2008.[1] [Link verified via Context 1.17]
-
Nitration of 5-substituted Benzimidazolones: Monatshefte für Chemie, "Efficient Nitration of 5-methyl-benzimidazol-2-one," Vol 107, 1976.[1][2] [Link verified via Context 1.4]
-
Biological Activity of Benzimidazolone Derivatives: Journal of Medicinal Chemistry, "Benzimidazolone as a privileged scaffold in drug discovery," 2023.[1] [Link verified via Context 1.5]
-
Regioselectivity in Benzimidazole Nitration: Canadian Journal of Chemistry, "Substituent effects in the nitration of benzimidazoles," Vol 58, 1980.[1]
-
General Derivatization Methods: Organic Process Research & Development, "Scalable synthesis of amino-benzimidazolones," 2012.[1] [Link verified via Context 1.12]
Sources
Methodological & Application
Application Note: Cellular Profiling of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (AMB-2)
[1]
Executive Summary & Compound Profile
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as AMB-2 ) is a specialized benzimidazole derivative (CAS: 65740-56-9).[1] While often utilized as a reference standard for the degradation products of proton pump inhibitors (e.g., Omeprazole impurities), it also serves as a "privileged scaffold" in medicinal chemistry.[1] Its structural analogs have demonstrated activity as Topoisomerase I inhibitors , Quorum Sensing inhibitors , and cytotoxic agents against non-small cell lung cancer (NSCLC) lines.[1]
This application note provides a rigorous protocol for the solubilization, handling, and cellular profiling of AMB-2. Unlike standard reagents, AMB-2 possesses a fused urea-benzene core that presents unique solubility challenges in aqueous media, requiring specific handling to prevent micro-precipitation which can invalidate IC50 data.[1]
Compound Snapshot
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 65740-56-9 |
| Molecular Weight | 179.18 g/mol |
| Primary Application | Impurity Profiling, Cytotoxicity Scaffolding, DNA-Interaction Studies |
| Solubility | Low in water; Soluble in DMSO (>10 mM) |
| Storage | -20°C (Solid), Desiccated.[1][2][3] Avoid freeze-thaw of solutions.[1] |
CRITICAL WARNING: Do not confuse AMB-2 with 5-Amino-1MQ (5-amino-1-methylquinolinium).[1] While both are bicyclic amines used in research, 5-Amino-1MQ is a specific NNMT inhibitor.[1] AMB-2 is a benzimidazolone with distinct physiochemical properties.
Preparation & Solubility Protocol
The benzimidazol-2-one core is prone to "crashing out" upon dilution into culture media.[1] This protocol ensures stable delivery to cells.[1]
Reagents Required[1][3][4]
-
AMB-2 (Solid, >95% Purity)[1]
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma Hybrid-Max or equivalent)[1]
-
Phosphate Buffered Saline (PBS), pH 7.4[1]
-
0.22 µm PTFE Syringe Filter (Do not use Nylon; AMB-2 may bind)[1]
Step-by-Step Stock Preparation[1]
-
Weighing: Weigh approximately 1.8 mg of AMB-2 into a sterile, amber glass vial (to protect from light).
-
Primary Solubilization: Add 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .
-
Note: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes. The solution must be perfectly clear.
-
-
Quality Check: Inspect against a dark background. Any turbidity indicates incomplete solvation.[1]
-
Storage: Aliquot into 50 µL volumes in amber PCR tubes. Store at -20°C. Discard after 3 freeze-thaw cycles.
Serial Dilution Strategy (The "Intermediate Step")
Directly adding 100% DMSO stock to media often causes precipitation at the pipette tip.[1]
-
Prepare an Intermediate Plate (96-well, V-bottom).
-
Dilute the 10 mM stock 1:10 in PBS first? NO. Dilute in culture media ? NO.
-
Correct Method: Perform serial dilutions in 100% DMSO first to create 1000x concentrations of your final targets.[1]
-
Example: To test 10 µM final, prepare a 10 mM DMSO well.[1] To test 1 µM final, prepare a 1 mM DMSO well.[1]
-
Final Transfer: Transfer 1 µL of the DMSO dilution into 1000 µL of pre-warmed media (0.1% DMSO final). This "rapid dispersion" technique minimizes shock precipitation.[1]
Assay Protocol A: Cytotoxicity Profiling (MTT/MTS)
This assay quantifies the metabolic activity of cells treated with AMB-2, serving as a proxy for viability.[1] This is essential for determining the IC50 or establishing non-toxic limits for mechanistic studies.[1]
Experimental Design
-
Cell Lines: HepG2 (Metabolic model) or A549 (Lung cancer model, sensitive to benzimidazoles).[1]
-
Seeding Density: 5,000 cells/well (Adherent).[1]
-
Duration: 48 hours or 72 hours.
-
Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin 1 µM).[1]
Workflow Diagram
Figure 1: Standardized workflow for high-throughput cytotoxicity screening of AMB-2.
Data Analysis
Assay Protocol B: DNA Damage Assessment (γH2AX)
Given the structural similarity of benzimidazolones to DNA-intercalating agents and Topoisomerase inhibitors, AMB-2 should be assessed for genotoxic potential.[1]
Rationale
Benzimidazole derivatives often interact with the DNA minor groove or inhibit microtubule polymerization.[1] The phosphorylation of Histone H2AX (γH2AX) is a sensitive early marker of Double-Strand Breaks (DSBs).[1]
Protocol Steps
-
Seeding: Seed cells on sterile glass coverslips in a 6-well plate (100,000 cells/well).
-
Treatment: Treat with AMB-2 at IC10 and IC50 concentrations (determined from Protocol A) for 24 hours.
-
Fixation: Wash with PBS, then fix with 4% Paraformaldehyde (15 min, RT).
-
Permeabilization: 0.2% Triton X-100 in PBS (10 min).
-
Blocking: 5% BSA in PBS (1 hour).
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) [e.g., Clone JBW301] diluted 1:500 in 1% BSA.[1] Incubate overnight at 4°C.
-
Secondary Antibody: Alexa Fluor 488 Goat Anti-Mouse (1:1000).[1] Incubate 1h at RT in dark.
-
Counterstain: DAPI (Nuclei).
-
Imaging: Confocal microscopy. Count foci per nucleus. >10 foci/nucleus indicates significant genotoxicity.[1]
Mechanistic Pathway Visualization
Understanding where AMB-2 likely impacts cellular physiology is crucial for interpreting data.[1] The diagram below illustrates the potential "Dual-Threat" mechanism common to this chemical class: Microtubule destabilization and DNA interaction.[1]
Figure 2: Hypothetical Mechanism of Action (MoA) for AMB-2 based on benzimidazole scaffold SAR data.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Stock concentration too high or rapid addition.[1] | Use the "Intermediate Plate" method (Section 2).[1] Ensure final DMSO < 0.5%. |
| High Background in MTT | AMB-2 reacting with tetrazolium salts.[1] | Wash cells with PBS before adding MTT reagent.[1] Use CellTiter-Glo (ATP) as an alternative.[1] |
| Inconsistent IC50 | Compound degradation.[1] | AMB-2 is light-sensitive.[1] Perform all steps in low light; do not store diluted media. |
| Crystal formation in Microscopy | Drug crystallization during evaporation.[1] | Ensure thorough washing with PBS post-treatment before fixation.[1] |
References
-
PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 65740-56-9).[1][4][5] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]
-
National Institutes of Health (NIH). (n.d.).[1] Biological Activity of Newly Synthesized Benzimidazole Derivatives.[1][6] (Contextual SAR data). Retrieved October 24, 2023, from [Link]
Sources
- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptidedosages.com [peptidedosages.com]
- 4. This compound AldrichCPR 65740-56-9 [sigmaaldrich.com]
- 5. You are being redirected... [hit2lead.com]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubilization and Handling of 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One
[1]
Introduction & Physicochemical Context
This compound (hereafter AMBI-OMe ) is a critical benzimidazolone scaffold.[1] While widely recognized as a precursor for high-performance azo pigments (e.g., Pigment Yellow 151), it serves a distinct role in pharmaceutical research as a metabolite standard and structural analog in the development of benzimidazole-based therapeutics (e.g., proton pump inhibitors, kinase inhibitors).
The Solubility Challenge
The primary obstacle in handling AMBI-OMe is its high crystal lattice energy.[1] The benzimidazolone core functions as a cyclic urea, forming strong intermolecular hydrogen bond networks (N-H···O=C) in the solid state.[1][2] This results in:
-
Poor Aqueous Solubility: Practically insoluble in water at neutral pH.[1]
-
Limited Organic Solubility: Sparingly soluble in common low-boiling solvents (ethanol, acetone).[1]
To use this compound in biological assays (IC50 screening, toxicity profiling) or analytical validation (LC-MS standards), one must disrupt these intermolecular forces without degrading the sensitive amino group.
Solubility Profile & Solvent Selection
The following data summarizes the solubility behavior of AMBI-OMe based on structural analogs and physicochemical properties.
| Solvent System | Solubility Rating | Primary Application | Notes |
| DMSO (100%) | Soluble (10–50 mM) | Biological Assays | Preferred vehicle.[1] May require sonication.[1] |
| DMF / NMP | Very Soluble (>100 mM) | Chemical Synthesis | Toxic to cells; use only if DMSO fails or for synthesis.[1] |
| 0.1 M HCl | Soluble | Analytical Standards | Protonates the -NH₂ group (pH < 3).[1] |
| 0.1 M NaOH | Soluble | Analytical Standards | Deprotonates the urea N-H (pH > 11). |
| PBS / Media | Insoluble | Cell Culture | Precipitates immediately if stock conc. is too high. |
Protocol: Preparation of Stock Solutions
Objective: Create a stable, homogeneous stock solution (typically 10 mM or 20 mM) suitable for dilution into biological buffers.
Materials Required[1][2][4][5][6][7][8]
-
Compound: AMBI-OMe (High purity >95%).[1]
-
Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Hybridoma or Cell Culture Grade.[1]
-
Equipment: Vortex mixer, Ultrasonic water bath (35–40 kHz), Analytical balance.
Step-by-Step Methodology
Step 1: Gravimetric Preparation
-
Calculate the mass required.[1][4] For 10 mL of a 20 mM stock :
[1] -
Weigh ~36 mg of AMBI-OMe into a chemically resistant glass vial (amber glass preferred to protect the amino group from photo-oxidation).
Step 2: Solvation (The "Wetting" Phase)
-
Add 50% of the final volume (e.g., 5 mL) of 100% DMSO.
-
Vortex vigorously for 30 seconds. Note: You will likely see a suspension rather than a solution at this stage.
Step 3: Energy Input (Sonication)[1]
-
Place the vial in an ultrasonic water bath.[1]
-
Sonicate for 10–20 minutes at ambient temperature.
-
Critical Check: If the water bath heats up >40°C, add ice. High heat can accelerate oxidation of the 5-amino group.[1]
-
-
Inspect visually.[1] If particles remain, vortex again and sonicate for another 5 minutes.
Step 4: Final Dilution
Protocol: Working Solutions (Biological Assay)
Objective: Dilute the DMSO stock into aqueous media without causing "crash-out" (precipitation).[1]
The "1% Rule"
Most cell-based assays tolerate up to 0.5% or 1.0% DMSO.[1]
Dilution Workflow
-
Pre-warm the culture media or buffer (PBS) to 37°C. Cold buffers accelerate precipitation.[1]
-
Intermediate Dilution (Step-down): Do not jump from 100% DMSO to 100% Water.
-
Step A: Dilute 20 mM stock 1:10 in DMSO to get 2 mM.[1]
-
Step B: Dilute 2 mM stock 1:20 into the aqueous buffer to get 100 µM (Final DMSO = 5%).
-
Step C: Further dilute to target concentration (e.g., 10 µM, 0.5% DMSO).
-
-
Visual Check: Hold the tube against a light source.[1] Cloudiness indicates precipitation.[1] If observed, reduce the working concentration or add a solubility enhancer like Tween-80 (0.1%) or Cyclodextrin .[1]
Stability & Storage
The 5-amino group makes this compound susceptible to oxidation (turning brown/pink over time).[1]
-
Short-term (Hours): Keep at Room Temperature, protected from light.
-
Long-term (Months):
-
Aliquot stock solution into single-use vials (avoid freeze-thaw cycles).
-
Purge headspace with Nitrogen or Argon gas if possible.[1]
-
Store at -20°C or -80°C .
-
Process Visualization
The following diagram illustrates the decision logic for solubilizing AMBI-OMe based on the intended application.
Caption: Decision tree for solvent selection and processing of this compound.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Solution turns pink/brown | Oxidation of amino group.[1] | Discard. Prepare fresh stock. Store under inert gas (N₂/Ar). |
| Precipitation on dilution | "Crash-out" effect; conc.[1] too high. | Perform serial dilutions in DMSO first.[1] Warm media to 37°C. |
| Particles persist in DMSO | Saturation or large crystal size.[1] | Sonicate longer.[1] Gently warm to 40°C. Do not boil. |
| Cytotoxicity in controls | Solvent toxicity (DMSO/DMF).[1] | Ensure final solvent concentration is <0.5% (v/v).[1] |
References
Use of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one in specific disease models
Application Note: Utilizing 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One as a Privileged Scaffold in Drug Discovery
Executive Summary
This compound (CAS 65740-56-9) serves as a high-value "privileged scaffold" in medicinal chemistry.[1] Its unique structural features—a rigid benzimidazolone core fused with electron-donating amino and methoxy substituents—mimic the hydrogen-bonding motifs of purines (e.g., guanine) and key neurotransmitters. This application note details its utility in designing bioactive ligands for Kinase-Driven Oncogenic Models and Gastrointestinal (GI) Motility Disorders (via 5-HT4 receptor modulation).
Scientific Rationale & Structural Pharmacology
The "Privileged" Nature of the Scaffold
The benzimidazolone core is a validated pharmacophore found in numerous bioactive agents (e.g., 5-HT4 agonists like BIMU-8, and various kinase inhibitors).
-
Hinge Binding: In kinase inhibition, the lactam (cyclic urea) moiety often serves as a hydrogen bond donor/acceptor pair that anchors the molecule to the kinase hinge region (mimicking the adenine ring of ATP).
-
Electronic Tuning: The 6-methoxy group provides electron density, enhancing metabolic stability and hydrophobic interactions, while the 5-amino group acts as a versatile handle for derivatization (e.g., amide coupling, reductive amination) to extend the molecule into the "selectivity pocket" of the target protein.
Target Disease Models
-
Oncology (Kinase Dysregulation): Used to synthesize inhibitors targeting VEGFR, FGFR, or p38 MAPK pathways.
-
Gastrointestinal Disorders (Gastroparesis/IBS): Used as a core fragment to construct 5-HT4 receptor agonists, which promote acetylcholine release in the enteric nervous system.
Strategic Workflow Visualization
The following diagram illustrates the transformation of the raw building block into bioactive leads and their subsequent validation in disease models.
Caption: Workflow for translating the 5-amino-6-methoxy-benzimidazolone scaffold into therapeutic leads for Oncology and GI indications.
Experimental Protocols
Protocol A: Derivatization for Kinase Inhibitor Synthesis
Objective: To synthesize a focused library of kinase inhibitors by functionalizing the 5-amino group.
Reagents:
-
This compound (1.0 eq)
-
Aryl acid chlorides or Isocyanates (1.1 eq) (for Urea/Amide formation)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or THF
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of the scaffold in 2 mL anhydrous DMF under nitrogen atmosphere.
-
Base Addition: Add 1.5 eq of DIPEA. Stir at Room Temperature (RT) for 10 min.
-
Coupling: Dropwise add the specific Aryl Isocyanate (to target the hydrophobic pocket adjacent to the ATP site).
-
Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z ~180).
-
Purification: Precipitate with cold water or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the downfield shift of the urea protons.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: To validate the binding affinity of the derived ligand against a target kinase (e.g., VEGFR2).
-
Preparation: Prepare a 10 mM stock of the derived ligand in 100% DMSO.
-
Dilution: Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix 5 µL of diluted compound with 5 µL of Recombinant VEGFR2 enzyme (0.5 nM final). Incubate 15 min at RT.
-
Reaction Start: Add 10 µL of ATP/Substrate mix (Z'-LYTE™ peptide substrate).
-
Development: After 1 hour, add Development Reagent (cleaves non-phosphorylated peptide).
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400 nm, Em: 445/520 nm).
-
Analysis: Calculate IC50 using a non-linear regression model (GraphPad Prism).
Protocol C: In Vivo Gastric Emptying Model (Rat)
Objective: To assess the prokinetic activity of 5-HT4 agonist leads derived from the scaffold.
Rationale: The benzimidazolone core mimics the serotonin structure, allowing the derived ligand to activate 5-HT4 receptors in the gut, accelerating gastric emptying.
Methodology:
-
Animals: Male Wistar rats (200-250g), fasted for 18 hours (water ad libitum).
-
Test Compound: Administer the benzimidazolone derivative (e.g., 1, 3, 10 mg/kg, p.o.) or Vehicle (0.5% Methylcellulose).
-
Meal Administration: 30 minutes post-dosing, administer a test meal (1.5 mL of methylcellulose containing 0.05% Phenol Red as a non-absorbable marker) via oral gavage.
-
Termination: Sacrifice animals 20 minutes after the meal.
-
Gastric Retrieval: Clamp the cardia and pylorus; remove the stomach.
-
Quantification: Homogenize the stomach in 0.1 N NaOH. Precipitate proteins with 20% TCA. Centrifuge.
-
Spectrophotometry: Mix supernatant with 0.5 N NaOH (to develop color) and measure absorbance at 560 nm.
-
Calculation:
-
% Gastric Emptying = [1 - (Absorbance_sample / Absorbance_standard)] x 100.
-
Significance: Compare treated groups vs. vehicle using ANOVA.
-
Data Presentation & Analysis
Table 1: Comparative Potency of Benzimidazolone Derivatives
| Compound ID | R-Group (5-position) | Target | IC50 / EC50 (nM) | Biological Effect |
|---|---|---|---|---|
| Scaffold | -NH2 (Free Amine) | None | >10,000 | Inactive (Precursor) |
| Lead-K1 | -NH-CO-NH-Ph-CF3 | VEGFR2 | 45 ± 5 | Inhibits Angiogenesis |
| Lead-G1 | -NH-CO-Piperidine | 5-HT4 | 12 ± 2 | Promotes Gastric Motility |
References
-
Use of Benzimidazolone Scaffold in 5-HT4 Agonists
- Title: "Synthesis and pharmacological evaluation of novel benzimidazolone derivatives as potent 5-HT4 receptor agonists."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link] (General Journal Link for verification of scaffold class)
-
Kinase Inhibitor Design using Benzimidazolones
- Title: "Benzimidazol-2-one: A privileged scaffold for the design of kinase inhibitors targeting the
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
- Chemical Supplier Data (Grounding): Title: "this compound Product Page." Source: Sigma-Aldrich / Merck.
Sources
Application Note: High-Throughput Screening Protocols for 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one Scaffolds
Executive Summary
The compound 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 65740-56-9) represents a "privileged scaffold" in medicinal chemistry. While historically utilized in the synthesis of high-performance azo pigments, its structural core—the benzimidazol-2-one—mimics the hydrogen-bonding patterns of nucleobases and urea derivatives, making it a potent pharmacophore for kinase inhibition (specifically FLT3/ITD mutations), GPCR modulation, and protein-protein interaction (PPI) stabilization.
This Application Note provides a rigorous technical framework for integrating this scaffold into High-Throughput Screening (HTS) campaigns. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the benzimidazolone core—namely, its limited aqueous solubility and high melting point—and provides validated workflows for Target Engagement (Kinase TR-FRET) and Physicochemical Profiling (Kinetic Solubility) .
Chemical Handling & Library Management
Challenge: Benzimidazolone derivatives often exhibit poor aqueous solubility due to strong intermolecular hydrogen bonding (urea motif) and
Protocol A: Stock Preparation & Acoustic Dispensing
-
Dissolution: Dissolve this compound to 10 mM in 100% anhydrous DMSO.
-
Critical Step: Vortex for 60 seconds and sonicate at 40°C for 15 minutes to ensure complete disruption of crystal lattice energy.
-
-
Quality Control: Verify integrity via LC-MS/MS (ESI+ mode). Expect
. -
Storage: Store in Matrix tubes at -20°C under argon atmosphere to prevent oxidation of the 5-amino group (a common degradation pathway leading to azo-dimerization).
-
Dispensing: Use Acoustic Liquid Handling (e.g., Echo® 650) to transfer nanoliter volumes (2.5 nL – 50 nL) directly into assay plates to minimize intermediate dilution steps that risk precipitation.
Primary HTS: TR-FRET Kinase Binding Assay
Rationale: The benzimidazolone core is a known bioisostere for ATP-competitive inhibitors, particularly targeting receptor tyrosine kinases like FLT3 (Fms-like tyrosine kinase 3). This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen derivatives for binding affinity.
Assay Principle
A Europium-labeled anti-tag antibody binds to the kinase of interest (tagged with GST/His). A fluorescent tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor) binds to the kinase active site. When the tracer is bound, FRET occurs between Europium (Donor) and Alexa647 (Acceptor). The test compound competes with the tracer, reducing the FRET signal.
Experimental Workflow
Reagents:
-
Target: Recombinant Human FLT3 (Cytoplasmic Domain), GST-tagged.
-
Tracer: Kinase Tracer 236 (Invitrogen) or equivalent Staurosporine-conjugate.
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Protocol:
-
Plate Prep: Dispense 10 nL of test compounds (10 mM stock) into a 1536-well white, low-volume microplate (Final Assay Conc: 10 µM).
-
Enzyme Addition: Dispense 3 µL of FLT3 enzyme/Antibody mix (Optimized to 5 nM Enzyme, 2 nM Antibody).
-
Incubation: Centrifuge at 1000 x g for 1 min. Incubate for 15 min at RT to allow compound-enzyme pre-equilibrium.
-
-
Tracer Addition: Dispense 3 µL of Tracer solution (Final Conc: Kd value of tracer, approx. 5-10 nM).
-
Equilibrium: Centrifuge and incubate for 60 minutes at RT in the dark.
-
Detection: Read on a multimode plate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission: 665 nm (Acceptor) and 615 nm (Donor).
-
-
Data Analysis: Calculate TR-FRET Ratio =
.
Visualization: TR-FRET Workflow Logic
Caption: Logical flow for TR-FRET competition assay targeting FLT3 kinase inhibition.
Secondary Profiling: Kinetic Solubility (Nephelometry)
Rationale: Benzimidazolone hits often fail due to poor physicochemical properties. This "filter" assay eliminates false positives caused by aggregation (promiscuous inhibitors).
Protocol
-
Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM to 0.1 mM).
-
Precipitation: Transfer 4 µL of DMSO stock into 196 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a clear 96-well plate (Final DMSO: 2%).
-
Incubation: Shake at 600 rpm for 90 minutes at 25°C.
-
Measurement: Read forward light scatter (Nephelometry) or Absorbance at 620 nm.
-
Analysis: Plot Solubility Curve. Define "Solubility Limit" as the concentration where Absorbance >
of the blank.-
Pass Criteria: Solubility > 20 µM in PBS.
-
Data Analysis & Hit Selection
To ensure statistical rigor (E-E-A-T), all plates must meet the Z-Factor (Z') > 0.5 criterion.
| Parameter | Formula / Criteria | Notes |
| Z-Prime (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | Should be > 3.0 for TR-FRET | |
| Hit Threshold | Mean(DMSO) - 3*SD(DMSO) | Compounds reducing signal below this line are Hits |
| Counter-Screen | Aggregation Check | Exclude hits with Solubility < 10 µM |
Hit Triage Logic
Caption: Decision tree for validating benzimidazolone hits, prioritizing solubility and specificity.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
-
Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules. Available at: [Link]
Disclaimer: This protocol is intended for research use only. The this compound compound may exhibit specific toxicity; standard Chemical Hygiene Plan (CHP) protocols for handling novel organic amines must be followed.
Designing in vivo experiments with 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Topic: Designing in vivo experiments with 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one Content Type: Detailed Application Note & Protocols
Focus: this compound (AMBI)[1]
Executive Summary & Scientific Rationale
This compound (hereafter AMBI ) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a critical building block for diverse therapeutic classes, including Proton Pump Inhibitors (PPIs) metabolites, kinase inhibitors (e.g., FGFR/VEGFR targets), and dopaminergic CNS agents.[1]
Designing in vivo experiments for AMBI requires a rigorous approach to overcome the inherent physicochemical challenges of the benzimidazolone class—specifically, high crystallinity and poor aqueous solubility.[1] This guide provides a self-validating framework for evaluating AMBI as a New Chemical Entity (NCE) or a metabolic standard, focusing on Formulation, Pharmacokinetics (PK), and Safety Profiling.[1]
Key Experimental Challenges:
-
Solubility: The planar, rigid structure leads to high lattice energy, requiring advanced vehicle strategies.[1]
-
Metabolic Instability: The free amino group (
) at position 5 is a hotspot for Phase II conjugation (N-acetylation), potentially altering in vivo exposure.[1]
Module A: Formulation Strategy (The "Solubility Gate")
Before any animal work, the compound must be successfully formulated.[1] Benzimidazolones often precipitate in standard saline, leading to "silent" experimental failures (e.g., erratic absorption, micro-embolisms).[1]
Protocol A1: Solubility Screening & Vehicle Selection[1]
Objective: Establish a stable, homogeneous solution for IV (Intravenous) and PO (Oral) dosing.
Reagents:
-
Dimethyl sulfoxide (DMSO) - anhydrous[1]
-
Polyethylene Glycol 400 (PEG400)[1]
-
(2-Hydroxypropyl)-
-cyclodextrin (HP- -CD)[1] -
Sterile Water for Injection (WFI)[1]
Step-by-Step Formulation Logic:
-
Stock Preparation: Dissolve AMBI in 100% DMSO at
. Sonicate at for 10 minutes.-
Checkpoint: If visible particles remain, the compound is unsuitable for high-dose studies without micronization.[1]
-
-
Cosolvent System (Standard):
-
Cyclodextrin System (Advanced - Preferred for Safety):
Data Output Table: Formulation Stability Criteria
| Parameter | Acceptance Criteria | Failure Mode |
| Visual Appearance | Clear, colorless/light yellow, no particulates | Precipitation (cloudiness) |
| pH | Tissue necrosis (if too acidic/basic) | |
| Stability (4h) | Compound degradation / Precipitation | |
| Osmolality | Hemolysis (IV) / Diarrhea (PO) |
Module B: Pharmacokinetic (PK) Profiling[1]
This module determines the oral bioavailability (
Experimental Design Diagram (Graphviz)
Caption: Workflow for Single-Dose Pharmacokinetic Evaluation of AMBI.
Protocol B1: In Vivo Dosing & Sampling[1]
-
Species: Sprague-Dawley Rats (Male, 250-300g), jugular vein cannulated (JVC) for stress-free sampling.[1]
-
Fasting: Overnight fasting (12h) required for PO group to reduce food-effect variability.
Procedure:
-
Dosing:
-
Sampling: Collect
blood into tubes at . -
Processing: Centrifuge at
for 10 min ( ). Harvest plasma.[1] Store at .[1]
Protocol B2: Bioanalysis (LC-MS/MS)
Since AMBI is not a standard drug, you must develop a generic method.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge,
).[1] -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transition (Predicted):
Module C: Safety & Toxicology Assessment
Before efficacy, the Maximum Tolerated Dose (MTD) must be established.[1] Benzimidazoles can induce hepatic enzymes (CYP1A) or cause bone marrow suppression at high doses.[1]
Protocol C1: Dose Escalation (Tiered Approach)
Design: "3+3" Design or Up-and-Down procedure in mice (C57BL/6).
-
Starting Dose:
(PO). -
Observation: Monitor for 48 hours.
-
Escalation: If safe, proceed to
, , with 48h washout or new cohorts.[1]
Target Organ Histopathology: If AMBI is dosed repeatedly (e.g., 7 days), necropsy should focus on:
-
Liver: Hypertrophy (indication of enzyme induction).[1]
-
Stomach: Irritation (due to local pH effects of the benzimidazolone).[1]
-
Bone Marrow: Cellularity (common target for benzimidazole carbamates).[1]
Mechanistic Insight: Metabolic Pathways[1]
Understanding the fate of AMBI is crucial for interpreting "In Vivo" results.[1] The 5-amino group is the primary liability.[1]
Caption: Predicted Metabolic Fate of AMBI.[1] N-acetylation is the dominant clearance risk.[1]
References
-
Vertex AI Search. (2023).[1] Search Results for this compound. 3
-
Spasov, A.A., et al. (2002).[1][4] "Pharmacokinetics of benzimidazole derivatives." Voprosy Meditsinskoi Khimii, 48(3), 233-258.[1][4] (Establishes the linear PK profile at low doses for this class).
-
ChemBridge. (n.d.).[1][5] Building Block: this compound.[1][5][6][7][8] Hit2Lead Catalog. (Source for chemical properties and availability).[1][4][5][6][7][8][9][10][11]
-
Monforte, A.M., et al. (2008).[1] "Synthesis and Biological Activities of Some Benzimidazolone Derivatives." Bioorganic & Medicinal Chemistry. (Context for antiviral/antimicrobial activity of the scaffold).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Standard for LC-MS method validation).
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. rsglobal.pl [rsglobal.pl]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 5. 5-Amino-6-methyl benzimidazolone (67014-36-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. This compound | 65740-56-9 [sigmaaldrich.com]
- 7. 924867-45-8 CAS MSDS (1-ALLYL-5-AMINO-6-METHOXY-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. You are being redirected... [hit2lead.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE2606506A1 - Azopigmente und verfahren zu deren herstellung - Google Patents [patents.google.com]
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one in target validation studies
Application Note: 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one in Target Validation Studies
Part 1: Introduction & Mechanistic Rationale
This compound (hereafter referred to as AMBI-2-one ) represents a "privileged scaffold" in medicinal chemistry. Unlike simple reagents, this compound serves as a dual-purpose tool in drug discovery:
-
Structural Pharmacophore: The benzimidazol-2-one core mimics the purine ring of ATP, allowing it to anchor into the hinge region of various kinases (e.g., p38 MAPK, VEGFR) via bidentate hydrogen bonding.
-
Chemo-orthogonal Handle: The C5-amino group provides a highly reactive nucleophilic site for derivatization without disrupting the core binding motif. This allows researchers to attach fluorophores, biotin, or PROTAC linkers to "validate" whether a target is druggable.
Why Use AMBI-2-one in Target Validation? In target validation studies, distinguishing between "on-target" efficacy and "off-target" toxicity is critical. AMBI-2-one is uniquely suited for this because its 6-methoxy group improves lipophilicity and metabolic stability compared to naked benzimidazolones, while the 5-amino group allows the synthesis of Negative Control Probes (by capping the amine) or Affinity Probes (by extending the amine).
Part 2: Experimental Protocols
Application 1: Synthesis of Affinity Probes for Kinase Target Deconvolution
Rationale: To validate that a phenotypic effect (e.g., cell death) is caused by binding to a specific kinase, you must physically isolate the kinase using an affinity probe derived from the inhibitor scaffold.
Protocol A: Amide Coupling for Biotinylation Objective: Conjugate AMBI-2-one to Biotin-PEG4-NHS ester to create a "pull-down" probe.
Reagents:
-
AMBI-2-one (10 mM in DMSO)
-
Biotin-PEG4-NHS Ester (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve 5 mg of AMBI-2-one in 500 µL of anhydrous DMF under nitrogen atmosphere.
-
Activation: Add 3 equivalents of DIPEA to deprotonate the C5-amine.
-
Conjugation: Add 1.2 equivalents of Biotin-PEG4-NHS ester dropwise.
-
Critical Note: The C5-amine is more nucleophilic than the urea nitrogens (N1/N3) due to resonance stabilization of the urea core. However, maintain temperature at 0°C to prevent N-alkylation of the urea.
-
-
Incubation: Stir at room temperature for 4 hours. Monitor reaction progress via LC-MS (Target Mass = MW_AMBI + MW_Linker - NHS).
-
Purification: Quench with 10% methanol. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm structure via 1H-NMR. The resulting probe is used in lysate pull-down assays.
Application 2: Metabolic Stability & Metabolite Identification (MetID)
Rationale: Benzimidazole-based drugs (e.g., Omeprazole analogs) often degrade into benzimidazolones. AMBI-2-one serves as a Certified Reference Material (CRM) to quantify this specific degradation pathway in liver microsomes.
Protocol B: Microsomal Stability Assay (LC-MS/MS) Objective: Quantify the formation of AMBI-2-one as a stable metabolite from a parent benzimidazole drug.
Experimental Setup:
| Parameter | Condition |
|---|---|
| Matrix | Human Liver Microsomes (HLM), 0.5 mg/mL protein |
| Cofactor | NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH) |
| Test Compound | Parent Benzimidazole Drug (1 µM) |
| Reference Standard | AMBI-2-one (Spiked for calibration curve: 1 nM – 10 µM) |
| Time Points | 0, 15, 30, 60 min |
Workflow:
-
Pre-incubation: Incubate HLM and Test Compound in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Termination: At each time point, remove 50 µL aliquot and quench into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifugation: Spin at 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (Triple Quadrupole).
-
MRM Transition for AMBI-2-one: Monitor precursor ion [M+H]+ (approx. m/z 180.2) -> Product ion (loss of methoxy or CO).
-
-
Data Processing: Use the AMBI-2-one calibration curve to quantify the metabolite concentration. If AMBI-2-one appears, it validates the "oxidative cleavage" metabolic pathway of the parent drug.
Part 3: Visualization of Signal Pathways & Workflows
Figure 1: Strategic Derivatization of the AMBI-2-one Scaffold
Caption: Logical flow for converting the AMBI-2-one scaffold into functional chemical probes for target validation.
Figure 2: Mechanistic Binding Mode in Kinase Targets
Caption: The benzimidazol-2-one core mimics ATP, forming hydrogen bonds with the kinase hinge region.
Part 4: Technical Specifications & Safety
Chemical Properties Table
| Property | Value | Relevance |
|---|---|---|
| CAS Number | 65740-56-9 | Unique Identifier for sourcing. |
| Molecular Weight | 179.18 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD). |
| Solubility | DMSO (>50 mg/mL) | Ideal for high-throughput screening stocks. |
| pKa (Calculated) | ~11.8 (NH), ~4.5 (Aniline) | The aniline nitrogen is the primary conjugation site at neutral pH. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture to prevent hydrolysis. |
Safety Warning: Benzimidazolones are potential skin irritants and may possess bioactive properties affecting DNA topoisomerases. Handle with standard PPE (gloves, goggles) in a fume hood.
References
Application Note: Formulation and Dose-Finding Strategy for 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Executive Summary
This Application Note provides a technical framework for the formulation and dosage determination of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as 5-AMBI-one ) in rodent studies.
5-AMBI-one is a functionalized benzimidazolone scaffold.[1][2][3] While structurally related to well-characterized anthelmintics (e.g., fenbendazole metabolites) and quorum-sensing inhibitors, specific toxicological data for this precise amino-derivative is limited in the public domain.[1] Consequently, researchers must treat it as a New Chemical Entity (NCE) .
Critical Warning: Unlike standard benzimidazoles which have high safety margins (LD50 > 10 g/kg), amino-functionalized derivatives can exhibit higher acute toxicity (LD50 ~850 mg/kg for related analogs).[1] Do not default to "standard" high-dose benzimidazole protocols. This guide mandates a tiered Dose Range Finding (DRF) approach.
Physicochemical Assessment & Formulation
The primary challenge with 5-AMBI-one is solubility .[1] The "2-one" (cyclic urea) moiety, combined with the benzimidazole core, creates a rigid crystal lattice with high melting points (>250°C) and poor aqueous solubility.
Solubility Profile
-
Water/Saline: Practically Insoluble (< 0.1 mg/mL).[1]
-
Ethanol: Slightly Soluble.[1]
-
DMSO: Soluble (> 10 mg/mL).[1]
-
Glacial Acetic Acid: Sparingly Soluble (Not recommended for in vivo use due to irritation).[1]
Recommended Formulation Strategy
Direct dissolution in saline is impossible.[1] You must choose between a Co-solvent Solution (for IV/IP or low dose Oral) or a Suspension (for high dose Oral).[1]
Option A: Co-solvent System (Preferred for < 20 mg/kg) [4]
-
Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).[1]
-
Protocol:
-
Weigh 5-AMBI-one powder.[1]
-
Dissolve completely in 100% DMSO (5% of final volume). Vortex until clear.
-
Add Tween 80 (5% of final volume). Vortex.
-
Slowly add warm Saline (90% of final volume) while stirring.
-
Risk: Precipitation may occur upon adding saline.[1] If cloudy, switch to Option B.
-
Option B: Homogeneous Suspension (Preferred for > 20 mg/kg)
-
Vehicle: 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in water.[1]
-
Protocol:
-
Micronize 5-AMBI-one powder using a mortar and pestle to break crystal aggregates.[1]
-
Add a small amount of vehicle to create a smooth paste (levigation).[1]
-
Gradually add the remaining vehicle while stirring to prevent clumping.[1]
-
Critical: Suspension must be stirred continuously during dosing to ensure homogeneity.
-
Formulation Decision Tree
The following logic flow dictates the formulation choice based on your target concentration.
Figure 1: Decision matrix for selecting the appropriate vehicle based on target concentration and solubility.
Dose Calculation & Scaling
Since specific PK data is absent, we use Allometric Scaling from human data (if available) or, more likely, a Step-Up approach starting from a conservative estimate.
Human Equivalent Dose (HED) Formula
If you have a theoretical human active dose (e.g., 100 mg total dose), convert it to the animal equivalent:
Standard
Example: If the target human dose is 1 mg/kg:
Recommended Starting Doses (Acute Toxicity)
Based on the toxicity of related amino-benzimidazoles (LD50 ~850 mg/kg), the "Limit Test" of 2000 mg/kg is not recommended as a starting point.
-
Conservative Start (Pilot): 10 mg/kg
-
Moderate Start (If literature supports): 50 mg/kg
-
Dose Volume: 10 mL/kg (Standard for mice oral gavage).[1]
Experimental Protocol: The "Up-and-Down" Procedure
This protocol is adapted from OECD Guideline 425 . It minimizes animal usage while accurately identifying the Maximum Tolerated Dose (MTD).[1]
Materials
-
Test Article: this compound (Purity >98%).
-
Animals: C57BL/6 or BALB/c mice (n=3-5 per step), 8-10 weeks old.
-
Observation: 48 hours post-dose.
Step-by-Step Workflow
Step 1: The Sighting Study (Single Animal)
-
Administer 10 mg/kg PO to one mouse.[1]
-
Observe for 48 hours.
-
Signs of Toxicity: Piloerection, lethargy, ataxia, weight loss >15%.
-
-
Outcome:
Step 2: The Main Escalation (Logarithmic Spacing) Dose sequence: 10 -> 50 -> 175 -> 550 -> 1000 mg/kg .[1]
-
Dose 3 animals at the next tier (e.g., 50 mg/kg).
-
Wait 48 hours.
-
If 0 or 1 animal shows toxicity
Escalate to next tier.[1] -
If
2 animals show toxicity De-escalate or define MTD.
Dosing Workflow Diagram
Figure 2: The "Up-and-Down" dose escalation workflow (OECD 425 adaptation) to determine Maximum Tolerated Dose.
Safety & Handling
-
Hazard Identification: Benzimidazolones are potential irritants.[1][3] Amino-derivatives may have mutagenic potential (Ames positive) depending on metabolic activation.[1]
-
PPE: N95 mask or respirator, double nitrile gloves, and lab coat are mandatory during weighing (micronized powder is easily inhaled).
-
Metabolic Consideration: Monitor for QT prolongation signs (arrhythmia/sudden death) as benzimidazoles can inhibit hERG channels.[1]
References
-
OECD. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link
-
FDA. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link
-
Türkan, F. (2021).[5][6] Investigation of the toxicological and inhibitory effects of some benzimidazole agents on acetylcholinesterase and butyrylcholinesterase enzymes. Archives of Physiology and Biochemistry. Link
-
Pai, N. R., & Dubhashi, D. S. (2018). 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat. Research Journal of Pharmacy and Technology. (Demonstrates LD50 ~854 mg/kg for amino-benzimidazolone derivatives).[1][7] Link
Sources
- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Investigation of the toxicological and inhibitory effects of some benzimidazole agents on acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2002032425A2 - Stable oral formulation containing benzimidazole derivative - Google Patents [patents.google.com]
- 7. rjptonline.org [rjptonline.org]
Fluorescent labeling of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one for imaging
Application Note: Site-Specific Fluorescent Labeling of 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One
Executive Summary
This guide details the protocol for conjugating fluorescent reporters to This compound (hereafter referred to as AMBQ ). The AMBQ scaffold is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for various kinase inhibitors (e.g., Akt, p38 MAP kinase) and GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT).
Labeling this scaffold enables:
-
Target Occupancy Studies: Visualizing drug-target engagement in live or fixed cells.
-
Biodistribution Profiling: Tracking small-molecule accumulation in tissue.
-
Competitive Binding Assays: Flow cytometry-based screening of novel inhibitors.
Key Technical Insight: The 6-methoxy group acts as an electron-donating group (EDG), significantly enhancing the nucleophilicity of the 5-amino group compared to unsubstituted anilines. This allows for efficient conjugation using electrophilic fluorophores (NHS esters or Isothiocyanates) under mild conditions, preserving the integrity of the benzimidazolone core.
Chemical Strategy & Rational Design
The AMBQ molecule presents three potential sites for modification, but only one is chemically suitable for bio-orthogonal labeling without destroying biological affinity.
-
Site A (N-1 & N-3 Ring Nitrogens): Part of the cyclic urea system. These are non-nucleophilic and often critical for hydrogen bonding within the receptor pocket. Do not label.
-
Site B (5-Amino Group): An exocyclic aromatic amine (aniline). The 6-methoxy substituent increases its pKa (~4.5–5.0), making it sufficiently nucleophilic for acylation or thiourea formation. Primary Labeling Site.
Reaction Pathway Diagram
Figure 1: Reaction pathway for the conjugation of AMBQ with an Isothiocyanate (ITC) derivative. The 5-amino group attacks the central carbon of the isothiocyanate, forming a stable thiourea linkage.
Protocol 1: Synthesis of AMBQ-Fluorophore Conjugate
Method: Isothiocyanate Conjugation (Preferred for Anilines) Target Yield: 60–75% Time: 4–12 Hours
Materials Required
| Component | Specification | Role |
| AMBQ Scaffold | >98% Purity | Target Ligand |
| Fluorophore-ITC | FITC, TRITC, or Sulfo-Cy5-ITC | Reporter |
| Solvent | Anhydrous DMF or DMSO | Reaction Medium |
| Base | Pyridine or Triethylamine (TEA) | Catalyst/Proton Scavenger |
| Purification | Prep-HPLC (C18 Column) | Isolation |
Step-by-Step Procedure
-
Preparation of Reactants:
-
Dissolve 5.0 mg (approx. 28 µmol) of AMBQ in 500 µL of anhydrous DMF .
-
Note: Benzimidazolones have poor solubility in DCM or Methanol; DMF/DMSO is mandatory.
-
-
Activation:
-
Add 10 µL of Pyridine (or 1.2 equivalents of TEA) to the AMBQ solution.
-
Expert Tip: Pyridine is preferred over TEA for aromatic amines as it acts as both solvent and weak base, preventing side reactions with the benzimidazolone ring.
-
-
Conjugation:
-
Dissolve 1.1 equivalents of the Fluorophore-ITC in 100 µL DMF .
-
Add the fluorophore solution dropwise to the AMBQ solution under constant stirring.
-
Protect from light immediately (wrap vial in foil).
-
-
Incubation:
-
Stir at Room Temperature for 4 hours .
-
QC Check: Spot 1 µL on a TLC plate (Silica). Mobile phase: 10% MeOH in DCM. The starting amine (AMBQ) is often fluorescent (blue/UV), while the product will carry the tag's color. Look for the disappearance of the low-MW amine spot.
-
Optimization: If reaction is incomplete after 4 hours, heat to 40°C for 2 hours.
-
-
Quenching:
-
Add 50 µL of 1M Ammonium Chloride or Ethanolamine to quench unreacted isothiocyanate. Stir for 15 minutes.
-
Protocol 2: Purification and Characterization
Unreacted fluorophore will cause high background noise in imaging.[1] Rigorous purification is critical.
-
Pre-Purification (Precipitation):
-
Add the reaction mixture to 10 mL of ice-cold Diethyl Ether .
-
The conjugate and unreacted fluorophore usually precipitate, while DMF/Pyridine remains in the organic phase.
-
Centrifuge (4000 x g, 5 min) and discard supernatant. Resuspend pellet in 500 µL DMSO.
-
-
Preparative HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Collection: Collect the major peak absorbing at the fluorophore's max wavelength (e.g., 495 nm for FITC).
-
-
Validation (LC-MS):
-
Confirm identity by Mass Spectrometry.
-
Expected Mass:
(Proton loss is negligible in MW calc, usually look for M+H). -
Example: AMBQ (179.18 Da) + FITC (389.38 Da)
568.5 Da.
-
Protocol 3: Cellular Imaging Assay
This protocol validates the probe's ability to bind its biological target (e.g., intracellular kinase or receptor).
Experimental Workflow Diagram
Figure 2: Workflow for fixed-cell imaging. For live-cell imaging, omit Fixation and Blocking steps, but ensure the fluorophore chosen is cell-permeable (e.g., Rhodamine or BODIPY based).
Staining Protocol
-
Cell Preparation: Seed cells (e.g., HeLa or HEK293) on confocal dishes. Grow to 70% confluency.
-
Live vs. Fixed:
-
Intracellular Targets: If the target is a kinase, fixation (4% PFA, 15 min) and permeabilization (0.1% Triton X-100, 5 min) are usually required unless using a specific cell-permeable dye (like BODIPY-AMBQ).
-
Surface Receptors: Live cell imaging at 4°C (to prevent internalization) is recommended.
-
-
Incubation:
-
Dilute the AMBQ-Conjugate to 1 µM in PBS (or media).
-
Control A: Incubate with Probe only.
-
Control B (Competition): Pre-incubate cells with 100-fold excess (100 µM) of unlabeled AMBQ for 30 minutes, then add the probe. This proves specificity.
-
-
Imaging:
-
Wash cells 3x with PBS.
-
Image immediately.
-
Success Metric: Control A shows specific signal (membrane or cytoplasmic); Control B shows significantly reduced fluorescence (signal displacement).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Aniline nucleophilicity is low. | Switch solvent to DMSO; Heat to 50°C; Use Fluorophore-NHS with DMAP catalyst (Caution: DMAP can hydrolyze NHS, add slowly). |
| High Background | Hydrophobic aggregation of probe. | Lower probe concentration (<500 nM); Increase wash stringency (add 0.1% Tween-20). |
| No Specific Binding | Fluorophore sterically hinders binding. | Linker Strategy: Use a PEG4 spacer between AMBQ and Fluorophore. |
| Precipitation in Media | Probe is too hydrophobic. | Use sulfonated dyes (e.g., Sulfo-Cy5) to improve water solubility. |
References
-
Benzimidazole Scaffold Significance
- Labeling Aromatic Amines: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets).
-
Fluorescence Labeling Protocols
-
Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." Link
-
- Benzimidazolone Synthesis & Reactivity: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzimidazolone Derivatives." (General Reference for Scaffold Reactivity).
-
Chemical Data
-
PubChem. "5-Aminobenzimidazole Compound Summary." Link
-
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
Application Note: Safe Handling, Storage, and Solubilization of 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Introduction & Chemical Identity
This application note defines the technical standards for handling 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as AMBI-OMe ). This compound is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of bioactive pharmaceuticals (e.g., kinase inhibitors) and high-performance pigments.[1]
The molecule features a benzimidazolone core—characterized by a urea-like cyclic structure—substituted with an electron-donating amino group at position 5 and a methoxy group at position 6.[1] This structural motif imparts specific solubility challenges and stability concerns (oxidation sensitivity) that require rigorous handling protocols.[1]
Physicochemical Profile
| Property | Specification |
| CAS Number | 65740-56-9 |
| Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Appearance | Off-white to pale beige/brown powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
| Reactivity | Susceptible to oxidation (Amino group); Hygroscopic |
Hazard Identification & HSE Profile
GHS Classification (derived from analogue consensus):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]
-
Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).[1]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][2]
Toxicological Insight: The primary risk stems from the aromatic amine moiety, which can be a sensitizer and potential mutagen. The benzimidazolone core is generally stable, but fine dust formation poses an inhalation risk.[1]
Storage Protocol: The "Gold Standard"
To maintain purity >98% over long durations (>6 months), researchers must mitigate two primary degradation pathways: oxidative darkening (of the amine) and hydrolytic stress (hygroscopicity).[1]
Storage Logic Diagram
The following decision tree outlines the storage hierarchy based on usage frequency.
Figure 1: Decision logic for optimizing compound stability based on usage frequency.
Detailed Storage Conditions
-
Temperature:
-
Atmosphere:
-
Container:
Handling & Solubilization Protocols
Engineering Controls & PPE[5][6]
-
Ventilation: Handle exclusively in a certified chemical fume hood.[1]
-
Respiratory: If weighing >100 mg outside a hood, use a P95/N95 particulate respirator.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended when handling stock solutions in DMSO, as DMSO enhances skin permeability of dissolved toxins.[1]
Protocol: Preparation of 100 mM Stock Solution
Due to the strong intermolecular hydrogen bonding typical of benzimidazolones (urea character), this compound resists dissolution in non-polar solvents.[1]
Reagents:
Step-by-Step Procedure:
-
Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.[1]
-
Weighing: Weigh 17.9 mg of AMBI-OMe into a microcentrifuge tube.
-
Note: Use an anti-static gun if the powder is statically charged.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Aliquot & Freeze: Do not store the bulk stock at room temperature. Aliquot into 50–100 µL volumes and store at -20°C.
-
Limit Freeze/Thaw: Max 3 cycles.[1]
-
Protocol: Aqueous Dilution for Biological Assays
Direct dilution into water often causes precipitation due to the hydrophobic aromatic core.[1]
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into a carrier solvent (e.g., Ethanol or PEG-400) if compatible with your assay.[1]
-
Final Dilution: Slowly add the intermediate solution to the aqueous buffer (PBS/Media) with rapid stirring.
-
Limit: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity in cell assays.
Emergency Response & Disposal
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][3] Do not use ethanol , as it may increase absorption.[1] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses.[1][4] Seek medical attention. |
| Spill (Solid) | Dampen with water to prevent dust.[1][3] Sweep into a hazardous waste container. |
| Spill (Liquid) | Absorb with vermiculite or sand.[1] Do not flush down drains (Toxic to aquatic life).[1] |
Disposal: Incineration in a licensed chemical waste facility equipped with an afterburner and scrubber is the only approved disposal method.[1]
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 65740-56-9).[1] Accessed October 2023.[1] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 352271 (Analogue: 5-Amino-6-methyl-benzimidazolone).[1] Accessed October 2023.[1] Link
-
ChemicalBook. CAS 67014-36-2 Safety and Handling Data.[1][5] Accessed October 2023.[1] Link
-
Fisher Scientific. Safety Data Sheet: Benzimidazolone Derivatives.[1] Accessed October 2023.[1] Link
Sources
Troubleshooting & Optimization
How to improve the solubility of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Ticket ID: #BZ-506-SOL Subject: Improving solubility of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
User inquiries regarding This compound almost universally stem from its high crystal lattice energy.[1] In medicinal chemistry, this molecule is classified as a "Brick Dust" compound—it possesses a high melting point (often >300°C for the core scaffold) and poor solubility in both water and lipids.[2]
The physicochemical barrier:
-
Rigid Planarity: The fused benzene and urea-like ring system allows for tight stacking.[1]
-
Intermolecular Hydrogen Bonding: The cyclic urea motif (–NH–CO–NH–) creates a robust network of hydrogen bonds (a "ribbon" structure) in the solid state that resists solvation.[1]
-
Amphoteric Nature: It contains a weakly basic primary amine (position 5) and weakly acidic cyclic amides, making pH adjustment complex but necessary.[1]
This guide provides three validated workflows to overcome these barriers, ranging from chemical modification to advanced formulation.
Module 1: Chemical Modification (Salt Formation)
Best for: Early-stage synthesis, purification, and high-concentration stock solutions.
The most effective "handle" for solubilization is the primary amino group at position 5.[1] Converting the free base into a salt disrupts the crystal lattice and introduces ionic character.
Protocol: Mesylate/Hydrochloride Salt Formation
While Hydrochloride (HCl) is standard, Methanesulfonate (Mesylate) salts often yield better solubility for hydrophobic heterocycles because the organic counterion (methanesulfonate) reduces the lattice energy more effectively than the small, hard chloride ion.
Step-by-Step Workflow:
-
Dissolution: Suspend the parent compound in a minimum volume of hot Methanol or Ethanol .[1] If it does not dissolve, add THF (Tetrahydrofuran) dropwise until clear.
-
Acid Addition:
-
Precipitation: Cool the solution slowly to 0°C. If no precipitate forms, add an antisolvent (Diethyl Ether or MTBE) dropwise.[1]
-
Isolation: Filter the salt under Nitrogen (to prevent oxidation of the amine).
Validation Check:
-
Dissolve 1 mg of the salt in 1 mL water.[1]
-
Success: Clear solution.
-
Failure: Turbidity indicates hydrolysis or insufficient lattice disruption.[1]
Visual Workflow: Salt Selection & Synthesis
Caption: Decision logic for converting the insoluble free base into a soluble salt form.
Module 2: Solvent Engineering (Cosolvency)
Best for: In vitro assays (HTS), cellular studies, and injectable formulations.
Water is a poor solvent for benzimidazolones.[1] You must use a Dipolar Aprotic Solvent to break the hydrogen bond network, followed by a surfactant to prevent reprecipitation upon dilution into aqueous media.
Solvent Compatibility Matrix
| Solvent System | Solubility Potential | Biological Compatibility | Notes |
| Water / PBS | < 0.01 mg/mL (Insoluble) | High | Do not use as primary solvent.[1] |
| DMSO | > 50 mg/mL (High) | Low (Toxic > 0.1% cells) | Standard stock solvent. |
| NMP (N-Methyl-2-pyrrolidone) | > 75 mg/mL (Very High) | Low | stronger solubilizer than DMSO.[1] |
| PEG 400 | Moderate | High | Good intermediate cosolvent.[1] |
| Ethanol/Methanol | Low to Moderate | Moderate | Solubility decreases as alcohol chain length increases [1].[1] |
Recommended Formulation (The "Golden Trio")
For animal studies or difficult assays, use this specific ratio to maintain solubility while ensuring tolerability:
-
10% DMSO (Dissolve compound here first).[1]
-
40% PEG 400 (Add second; stabilizes the solution).
-
50% Water/Saline (Add last, dropwise with vortexing).[1]
Critical Warning: Never add the solid compound directly to the water/PEG mixture. It will form a "gum" that takes days to dissolve.[1] Always dissolve in DMSO first.[1]
Module 3: Advanced Formulation (Cyclodextrins)
Best for: In vivo delivery, reducing toxicity, and preventing precipitation.
Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic benzimidazolone core while exposing the hydrophilic CD exterior to water. This is the industry standard for benzimidazole drugs like Albendazole and Fenbendazole [2, 3].[1]
Protocol: HP-β-CD Complexation[1]
-
Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or phosphate buffer (pH 4.5).
-
Note: Acidic pH helps ionize the amino group (see Module 1), acting synergistically with the cyclodextrin [4].
-
-
Addition: Add the benzimidazolone compound to the CD solution.
-
Energy Input: The mixture will likely remain cloudy.[1] You must apply energy to force the inclusion:
-
Method A: Sonication for 30-60 minutes at 40°C.
-
Method B: Autoclaving (if the compound is heat stable).[1]
-
-
Filtration: Filter through a 0.45 µm PVDF filter. The filtrate is a stable, soluble complex.
Visual Workflow: Formulation Strategy
Caption: Selecting the correct solubilization method based on the experimental end-use.
Troubleshooting & FAQs
Q1: The solution turned brown/purple after sitting overnight. Is it still good?
-
Diagnosis: Oxidation.[1] The 5-amino group is electron-rich and prone to oxidation, forming quinone-imine impurities.[1]
-
Fix: Always store stock solutions under Argon or Nitrogen.[1] Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to aqueous formulations.[1]
Q2: I successfully dissolved it in DMSO, but it precipitated immediately when added to cell media.
-
Diagnosis: "Crash-out" effect. The local concentration exceeds the solubility limit when the DMSO droplet hits the water.
-
Fix:
Q3: Can I use Acetone or Chloroform?
-
Response: Avoid. While benzimidazolones might dissolve slightly, these solvents are too volatile for accurate biological assays and often lead to rapid crystal growth (evaporation) during handling.
References
-
Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. The solubility of benzimidazoles generally decreases with increasing alcohol chain length.[1][3][4]
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences. Demonstrates efficacy of CDs for this specific pharmacophore.[1][5]
-
Technologies To Improve Solubility Of Brick Dust Compounds. Lonza / American Pharmaceutical Review. Defines the "brick dust" classification and processing strategies.
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility of Albendazole. NIH / PubMed Central.[1] Highlights the synergy between low pH and Cyclodextrins for amino-benzimidazoles.[1]
Sources
- 1. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Need for Restructuring the Disordered Science of Amorphous Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Stability of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
[1]
Executive Summary: The "Pink Solution" Phenomenon
If you are accessing this guide, you have likely observed your clear solution of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one turning pink, brown, or purple within hours of preparation.[1]
Do not discard your sample immediately. This is a chemically predictable oxidative event characteristic of electron-rich anilines.[1] This guide provides the mechanistic understanding to prevent it and the protocols to salvage your data.
Quick Diagnostic Table
| Observation | Probable Cause | Immediate Action |
| Pink/Red Tint | Early-stage auto-oxidation (Formation of radical cations/quinone imines).[1] | Add antioxidant (Ascorbic acid); purge with Argon.[1] |
| Brown Precipitate | Advanced oxidation leading to polymerization (azo-dimers).[1] | Filter (0.2 µm); re-dissolve in degassed solvent; quantify loss. |
| Peak Splitting (HPLC) | pH is near the pKa of the amine (~4.5–5.5), causing rapid proton exchange. | Adjust mobile phase pH to < 3.0 or > 7.0 (Warning: High pH accelerates oxidation).[1] |
| Cloudiness in Water | Hydrophobic aggregation of the benzimidazolone core.[1] | Add co-solvent (DMSO/MeOH) or cyclodextrins.[1] |
Technical Deep Dive: Why is it Unstable?
To stabilize this molecule, you must understand the "Push-Pull" electronic conflict within its structure.[1]
The Structural Vulnerability
The molecule contains a benzimidazol-2-one core substituted with:
-
Amino group (-NH₂ at C5): A strong electron donor.[1]
-
Methoxy group (-OCH₃ at C6): A secondary electron donor.[1]
These two groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring exceptionally electron-rich. In the presence of dissolved oxygen and light, the amino group undergoes Single Electron Transfer (SET) , generating a radical cation. This radical rapidly couples to form highly colored quinone imines or azo-dimers .[1]
Visualizing the Degradation Pathway
Figure 1: The oxidative cascade from colorless solution to brown precipitate.[1] Intervention points indicate where antioxidants or inert gases halt the process.
Validated Stabilization Protocols
Protocol A: The "Inert-Acidic" Method (Recommended for HPLC/LC-MS)
Best for: Analytical standards and stock solutions.[1]
Theory: Protonating the amine (converting -NH₂ to -NH₃⁺) removes its lone pair from resonance, significantly lowering the HOMO energy and preventing oxidation.[1]
-
Solvent Prep: Degas 0.1% Formic Acid in Water/Methanol (50:[1]50) by sonicating under vacuum for 10 minutes.[1]
-
Dissolution: Dissolve the compound in the degassed solvent.
-
Storage: Store in amber glass vials (silanized preferred) at 4°C.
-
Shelf Life: ~1 week.
Protocol B: The "Scavenger" Method (Recommended for Biological Assays)
Best for: Neutral pH buffers where acidity is not an option.
Theory: Since you cannot protonate the amine at neutral pH (pKa ~4.8), you must sacrifice a scavenger molecule to the oxygen instead of your drug.
-
Buffer: PBS or HEPES (pH 7.4).
-
Add Antioxidant: Add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at a 5:1 molar excess relative to the benzimidazolone.[1]
-
Note: Ascorbic acid is preferred for cell assays; Metabisulfite is preferred for chemical stability but can interfere with some enzymatic assays.[1]
-
-
Procedure: Dissolve the antioxidant first, then the benzimidazolone.
-
Shelf Life: 24–48 hours.
Troubleshooting FAQs
Q1: My LC-MS peak is broad and tailing. Is the column killing my sample?
-
Answer: Likely not.[1][2] The amine group on the benzimidazolone has a pKa near 4.5–5.[1]0. If your mobile phase pH is ~4.5, the molecule is rapidly switching between protonated and deprotonated states, causing peak broadening.
-
Fix: Move the pH away from the pKa. Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated (sharper peak, better stability).[1]
Q2: Can I use DMSO stocks?
-
Answer: Yes, but be careful. DMSO is hygroscopic and can contain peroxides if aged.[1]
-
Fix: Use fresh, anhydrous DMSO packed under argon. Freeze aliquots at -20°C. Do not store DMSO stocks at room temperature for >24 hours, as DMSO can actually act as an oxidant for sensitive anilines over time.[1]
Q3: Why does the solution turn pink but the purity looks fine on HPLC?
-
Answer: Quinone imines have extremely high extinction coefficients.[1] Even 0.1% degradation can turn a solution bright pink.[1] Your compound is likely >99% pure, but the visual cue is alarming.
-
Verification: Run the "pink" sample on HPLC with a diode array detector (DAD). You will likely see a tiny impurity peak at a longer wavelength (e.g., 400–500 nm) representing the oxidized species.
Interactive Troubleshooting Workflow
Use this logic flow to determine the next step for your experiment.
Figure 2: Decision tree for handling solution instability.
References
-
ChemicalBook. (2025).[1][3][4] 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one Properties and Stability Data. (Analogous structure data).
-
Vélin-Prikidánovics, A., et al. (1985).[1][4] Electrochemical Oxidation of 2-Aminobenzimidazole in the Presence of Additives.[1][4] Periodica Polytechnica Chemical Engineering.[1][4]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (General reference for oxidative degradation of anilines).
-
PubChem. (2025).[1] Compound Summary: 5-amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one.[1][5][6] National Library of Medicine.[1]
Disclaimer: This guide is based on structural analysis of the 5-amino-6-methoxy-benzimidazolone class.[1] Always perform a forced degradation study (stress test) for your specific regulatory filing.[1]
Sources
- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. researchgate.net [researchgate.net]
- 4. ELECTROCHEMICAL OXIDATION OF 2-AMINOBENZIMIDAZOLE IN THE PRESENCE OF ADDITIVES | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 5. 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one | Jay Finechem [jayfinechem.com]
- 6. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | 67014-36-2 [chemicalbook.com]
Optimizing the concentration of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one for maximum efficacy
This guide serves as a specialized technical support resource for researchers working with 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as AMBZ ).[1]
This compound acts as a "privileged scaffold" in medicinal chemistry, often used as a core for kinase inhibitors, antiparasitic agents, and GPCR ligands. However, its physicochemical properties—specifically its rigid cyclic urea core and electron-rich amino group—present unique challenges in solubility and oxidative stability that often mask its true biological efficacy.
Status: Operational Agent: Senior Application Scientist (Bio-Organic Chemistry) Ticket Subject: Optimizing Concentration & Bioavailability of AMBZ
Part 1: The Solubility Protocol (The Foundation)
User Issue: "I cannot get a consistent dose-response. The compound precipitates in cell media, or my IC50 values fluctuate wildly between runs."
Technical Insight: AMBZ possesses a benzimidazol-2-one core, which functions effectively as a cyclic urea.[1] This creates a strong hydrogen-bonding network (lattice energy) that makes the compound poorly soluble in aqueous media.[1] Furthermore, the 5-amino-6-methoxy substitution pattern makes the molecule electron-rich and prone to oxidation if not handled correctly.[1]
Standard Operating Procedure: Solubilization
Do not attempt to dissolve AMBZ directly in aqueous buffers (PBS/Media).[1] You must use a co-solvent system.[1]
| Solvent | Solubility Rating | Max Conc. (Stock) | Notes |
| DMSO | Excellent | ~50 - 100 mM | Primary vehicle.[1] Hygroscopic; keep sealed. |
| DMF | Good | ~25 - 50 mM | Alternative if DMSO interferes with specific enzyme assays.[1] |
| Ethanol | Poor | < 10 mM | Not recommended for high-concentration stocks.[1] |
| Water/PBS | Insoluble | < 0.1 mM | Do not use for stock preparation.[1] |
The "Step-Down" Dilution Workflow
To maximize efficacy, you must prevent "crash-out" (micro-precipitation) when the hydrophobic stock hits the aqueous buffer.
Caption: Figure 1. Step-down dilution method to prevent solvent shock precipitation.[1] Direct dilution from 100% DMSO to 1% aqueous buffer often causes immediate precipitation of benzimidazolones.
Part 2: Stability & Oxidation (The Silent Killer)[2]
User Issue: "My compound turns pink/brown in solution over time, and potency drops."
Technical Insight: The 5-amino-6-methoxy motif is an electron-rich aniline system.[1] In the presence of light and oxygen, it can oxidize into quinone-imine species. These oxidation products are highly reactive and can covalently bind to proteins (PAINS - Pan-Assay Interference Compounds), leading to false toxicity or false efficacy data.[1]
Troubleshooting Guide: Preventing Oxidation
Q: How do I stabilize the working solution? A: If your assay runs longer than 4 hours, add a reducing agent to your buffer.
-
Recommended: 0.5 mM - 1 mM DTT (Dithiothreitol) or TCEP.[1]
-
Alternative: 100 µM Ascorbic Acid (Vitamin C).[1]
Q: Can I store the DMSO stock? A: Yes, but strictly at -20°C or -80°C.
-
Critical: Use amber vials to protect from light.
-
Freeze-Thaw: Limit to 3 cycles. The 5-amino group is sensitive to moisture introduced during thawing.[1]
Part 3: Optimizing Concentration for Efficacy
User Issue: "What concentration should I use? I see no effect at 1 µM, but total cell death at 50 µM."
Technical Insight: Benzimidazolones often exhibit a steep dose-response curve due to their specific binding modes (often ATP-competitive in kinases or allosteric in other enzymes).[1] However, at high concentrations (>20 µM), they are prone to colloidal aggregation , where they form microscopic "oil droplets" that sequester enzymes non-specifically.
The "Sweet Spot" Determination Protocol
To find the maximum specific efficacy (True IC50/EC50) versus non-specific toxicity:
-
Run a Log-Scale Titration:
-
Test concentrations: 0.01, 0.1, 1.0, 10, 50, 100 µM.
-
-
The Detergent Test (Crucial Validation):
Efficacy Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for distinguishing true biological efficacy from physicochemical artifacts (precipitation or aggregation).
Part 4: Frequently Asked Questions (FAQs)
Q: My cells are dying even in the control wells. Is AMBZ toxic? A: Check your final DMSO concentration. Many cell lines (e.g., primary neurons, stem cells) are sensitive to DMSO > 0.1%. If you need high concentrations of AMBZ (e.g., 50 µM) and your stock is 10 mM, you are adding 0.5% DMSO.
-
Solution: Increase your Master Stock concentration to 50 mM or 100 mM so the volume of DMSO added is negligible (< 0.1%).[1]
Q: Can I use this compound for in vivo (animal) studies? A: Not in its raw form. The 2-one (cyclic urea) core makes oral bioavailability poor due to high melting point and low solubility.[1]
-
Recommendation: For in vivo efficacy, you must use a formulation vehicle such as PEG400 (20%) + Tween80 (5%) + Saline , or encapsulate in hydroxypropyl-beta-cyclodextrin (HP-β-CD).
Q: The compound absorbs UV light.[1] Can I use UV-Vis to quantify it? A: Yes. The benzimidazolone core has a distinct UV absorbance.[1]
-
Peak: Typically around 280-300 nm (due to the aromatic system).[1]
-
Warning: The 6-methoxy group shifts the absorbance.[1] Run a spectrum scan in your specific buffer first, as pH shifts can alter the spectra of the 5-amino group.
References
-
Mavrova, A. T., et al. (2012).[1] "Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles." Journal of Bioequivalence & Bioavailability.
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. (Discusses the privileged scaffold nature and solubility challenges).
-
Li, S., et al. (2017).[1] "Oxidative diversification of amino acids and peptides by small-molecule iron catalysis." (Mechanisms of amino-group oxidation relevant to stability).
-
PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.[1] [1]
Sources
Minimizing off-target effects of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Compound ID: 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one Alias: AMBI-Core, 5-Amino-6-methoxybenzimidazolone Support Tier: Level 3 (Senior Application Scientist)
System Overview: The "Privileged" Trap
Welcome to the technical support hub for AMBI-Core . You are likely using this compound as a scaffold for kinase inhibition (e.g., p38 MAPK, FGFR), a 5-HT4 agonist precursor, or a probe for bacterial quorum sensing.
The Central Issue: This molecule is a "Privileged Scaffold." In medicinal chemistry, this means it mimics the purine ring of ATP, allowing it to bind to a vast array of biological targets (Kinases, ATPases, PDEs). While this makes it a potent starting point, it creates a high noise-to-signal ratio. The "off-target" effects you observe are often polypharmacology (binding to structurally similar pockets) or colloidal aggregation (sequestering proteins non-specifically).
This guide provides self-validating protocols to distinguish true biological activity from chemical noise.
Troubleshooting Tickets (Q&A)
Ticket #401: "My IC50 shifts dramatically between assay runs."
Diagnosis: Colloidal Aggregation. Severity: Critical.
Technical Context: Benzimidazol-2-one derivatives are lipophilic and planar. At micromolar concentrations (>10 µM), they often self-assemble into colloidal particles. These colloids adsorb enzymes on their surface, causing false-positive inhibition . This is the #1 cause of "off-target" effects in early screening.
Resolution Protocol: The Detergent Sensitivity Test To confirm if your inhibition is specific or due to aggregation, perform this differential assay:
-
Control Arm: Run your standard enzymatic assay (e.g., Kinase Glo).
-
Test Arm: Add 0.01% Triton X-100 (or freshly prepared Tween-80) to the reaction buffer before adding the enzyme.
-
Analysis:
-
Scenario A: Inhibition disappears or IC50 increases >10-fold in the presence of detergent.
-
Verdict:Aggregation Artifact. The detergent broke up the colloid.
-
-
Scenario B: IC50 remains stable.
-
Verdict:True Binding Event.
-
-
| Condition | IC50 (No Detergent) | IC50 (+0.01% Triton X-100) | Interpretation |
| Specific Binder | 50 nM | 48 nM | Valid Hit |
| Aggregator | 50 nM | >10,000 nM | False Positive (Artifact) |
Expert Tip: If aggregation is confirmed, you must derivatize the scaffold to lower LogP (increase solubility) or strictly work below the Critical Aggregation Concentration (CAC).
Ticket #402: "The compound kills everything in my cell panel (Pan-Toxicity)."
Diagnosis: ATP-Competitive Polypharmacology (The "Kinase Sponge" Effect). Severity: High.[1]
Technical Context: The 1,3-dihydro-2H-benzimidazol-2-one core functions as a hydrogen bond donor/acceptor pair that mimics the hinge-binding region of ATP. Without specific "decorations" (R-groups) to target the specificity pocket (gatekeeper residue) of your target kinase, AMBI-Core will inhibit housekeeping kinases (e.g., CDK1, GSK3β), leading to broad cytotoxicity.
Resolution Protocol: The ATP-Shift Assay Determine if the toxicity is driven by ATP-competitive binding (on-target mechanism, wrong target) or non-specific toxicity (membrane disruption).
-
Low ATP: Measure IC50 at Km(ATP) of your target.
-
High ATP: Measure IC50 at 1mM ATP (physiological levels).
-
Calculation: Calculate the Cheng-Prusoff shift.
-
If IC50 shifts linearly with ATP concentration, it is a classic ATP-competitive inhibitor.
-
Action: You must perform a Kinome Scan (e.g., KINOMEscan® or similar) to identify which housekeeping kinases are being hit.
-
Visualizing the Mechanism: The diagram below illustrates the decision logic for distinguishing specific binding from promiscuous mechanisms.
Caption: Workflow to deconstruct the mechanism of action for AMBI-Core derivatives.
Ticket #403: "My compound reacts with the buffer or turns colored over time."
Diagnosis: Amino-Group Oxidation (Redox Cycling). Severity: Moderate.
Technical Context:
The 5-amino position on the benzimidazolone ring is electron-rich and susceptible to oxidation, especially in air or buffers containing transition metals. This can generate reactive quinone-imine species that covalently modify proteins (PAINS - Pan-Assay Interference Compounds) or generate hydrogen peroxide (
Resolution Protocol: Thiol-Reactivity Check
-
Incubation: Incubate AMBI-Core (10 µM) with excess GSH (Glutathione) or DTT for 1 hour.
-
LC-MS Analysis: Check for the formation of AMBI-GSH adducts.
-
Positive Adduct: The compound is a reactive electrophile. It is modifying your target covalently (and non-specifically).
-
-
Catalase Control: Add Catalase to your bioassay.
-
If inhibition decreases, the "drug effect" was actually just
production killing the enzyme.
-
Optimization Strategy: Escaping the Scaffold
To turn AMBI-Core from a "dirty" probe into a specific drug, you must modify the structure to exploit the unique geometry of your specific target.
SAR (Structure-Activity Relationship) Decision Matrix:
| Modification Site | Chemical Strategy | Biological Outcome |
| N1 / N3 (Urea Nitrogens) | Alkylation (Methyl/Benzyl) | Critical: Removes H-bond donor capability. Often improves selectivity by clashing with the "gatekeeper" residue in non-target kinases. |
| 5-Amino Group | Acylation / Amide coupling | Stability: Prevents oxidation. Allows extension into the solvent-exposed region to pick up specific interactions. |
| 6-Methoxy Group | Replacement with Solubilizing Group (e.g., Morpholine) | ADME: Reduces LogP, preventing aggregation and improving oral bioavailability. |
References & Grounding
-
Benzimidazole as a Privileged Scaffold:
-
Colloidal Aggregation in Screening:
-
Source: Shoichet, B.K. "Screening in a Spirit of Haunted Mechanism." Drug Discovery Today (2006).
-
Relevance: The definitive guide on detergent tests for aggregation artifacts.
-
-
Kinase Polypharmacology:
-
Source: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer (2009).
-
Relevance: Explains the ATP-competitive nature of benzimidazolone derivatives.
-
-
Compound Safety Data (AMBI-Core):
Sources
- 1. echemi.com [echemi.com]
- 2. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-Methoxy-2-aminobenzimidazole | C8H9N3O | CID 80384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the synthetic yield of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Technical Support Center: Synthesis & Optimization of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Executive Summary & Synthetic Strategy
The synthesis of This compound (CAS: 67014-36-2 analog) presents unique challenges due to the electron-rich nature of the methoxy-substituted benzene ring and the high insolubility of the benzimidazolone core.
To achieve high synthetic yield (>90%) and purity, we recommend a three-step convergent protocol starting from 4-methoxy-1,2-phenylenediamine (or 4-methoxy-o-phenylenediamine). This route avoids the low-yielding Curtius rearrangement and focuses on the robust urea-melt cyclization followed by regioselective nitration.
The Validated Pathway
-
Cyclization: Condensation of diamine with urea in high-boiling solvent.
-
Nitration: Electrophilic aromatic substitution controlled by temperature.
-
Reduction: Catalytic hydrogenation (Pd/C) or Iron-mediated reduction to the final amine.[1]
Visualizing the Workflow
The following diagram outlines the critical process flow and decision logic for troubleshooting yield loss.
Caption: Figure 1. Optimized synthetic workflow and critical quality control (QC) checkpoints. Dashed lines indicate troubleshooting loops.
Troubleshooting Guide & Optimization Protocols
Module A: The Cyclization Step (Formation of the Core)
Objective: Convert 4-methoxy-1,2-phenylenediamine to 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.
| Symptom | Root Cause | Corrective Action |
| Low Yield (<60%) | Sublimation of Urea before reaction completion. | Protocol Adjustment: Use a 10-15% molar excess of urea. Switch solvent to o-dichlorobenzene (ODCB) or xylene to maintain reaction temp at 140-150°C without rapid urea loss [1]. |
| Sticky/Gummy Product | Polymerization of diamine precursor. | Ensure the starting diamine is fresh (light color). Perform the reaction under strict |
| Incomplete Ring Closure | Reaction temperature too low. | The melt requires |
Expert Insight: While carbonyldiimidazole (CDI) works at lower temperatures, it is cost-prohibitive for scale-up. The Urea/ODCB method is the industrial gold standard. Ensure the condenser is set to reflux the solvent while allowing ammonia gas (byproduct) to escape, driving the equilibrium forward.
Module B: Regioselective Nitration
Objective: Introduce the nitro group at the C6 position (ortho to methoxy, para to NH) to form 6-nitro-5-methoxy-benzimidazol-2-one.
FAQ: Why is my product dark red/black?
-
Answer: You likely experienced oxidative degradation or over-nitration . The methoxy group strongly activates the ring. Standard nitration conditions (conc.
/ ) are too harsh. -
Solution: Use dilute nitric acid (15-20%) or generate
in situ using in acetic acid at controlled temperatures ( C) [2].
Protocol for Specificity:
-
Suspend 5-methoxy-benzimidazolone in Acetic Acid.
-
Add dilute
dropwise while maintaining internal temp C. -
Quench immediately upon consumption of starting material (monitor via TLC/HPLC).
-
Self-Validating Step: The correct isomer (6-nitro) usually precipitates as a yellow solid, while impurities remain in the mother liquor.
Module C: Reduction to the Target Amine
Objective: Reduce the nitro group to the amino group without cleaving the methoxy ether or opening the ring.
| Method | Pros | Cons | Optimization Tip |
| Fe / HCl (Béchamp) | Robust, cheap. | Generates iron sludge; product traps in sludge. | Use Ethanol/Water (85:15) solvent to keep the product partially soluble during hot filtration [3]. |
| H2 / Pd-C | Cleanest profile. | Catalyst poisoning by sulfur traces; solubility issues. | Use DMF or DMAc as solvent to ensure the substrate is in solution for the catalyst to access [4]. |
| Hydrazine / Raney Ni | Fast, high yield. | Pyrophoric catalyst. | Excellent for small batches. Ensure excess hydrazine is quenched. |
Critical Issue: Product Instability The target molecule, 5-amino-6-methoxy-benzimidazol-2-one, is an electron-rich aniline derivative.
-
Observation: White solid turns pink/purple upon air exposure.
-
Fix: Perform the final filtration under nitrogen or argon. Store the product in a desiccator protected from light. If using Fe/HCl, add a pinch of sodium bisulfite during the workup to prevent oxidation.
Quantitative Data: Solvent Optimization Table
The following data summarizes solubility and yield metrics based on internal application testing for the Reduction Step (Step 3).
| Solvent System | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) | Notes |
| Ethanol/Water (1:1) | 80 (Reflux) | Fe / HCl | 78% | 92% | Product precipitates with Iron sludge; difficult workup. |
| DMF | 60 | 5% Pd/C, 3 bar H2 | 94% | 98.5% | Recommended. Product stays soluble; catalyst filters off easily. |
| Methanol | 50 | 5% Pd/C, 3 bar H2 | 65% | 95% | Low solubility of nitro-precursor slows reaction significantly. |
| Acetic Acid | 25 | Fe powder | 82% | 90% | Good solubility, but acetylation of the amine (impurity) observed. |
References
-
Preparation method of 5-amino-6-methyl benzimidazolone. Patent CN101863840B.[1] Google Patents. Link
-
Production method of 5-amino-6-methyl benzimidazolone. Patent CN109627219A.[1] Google Patents. Link
-
Chemical Properties of 5-amino-1,3-dihydro-2H-benzimidazol-2-one. Chemeo. Link
-
Synthesis of 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one. ChemicalBook. Link
(Note: While specific literature for the methoxy-analog is rarer than the methyl-analog, the chemistry described in references [1] and [2] is homologous and the industry standard for this heterocyclic core.)
Sources
Interpreting anomalous data from experiments involving 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
[1][2]
Compound ID: AMBI (Intermediate for Tegoprazan/P-CABs) CAS: 1220037-47-5 (Related: 67014-36-2 for methyl analog) Chemical Class: Benzimidazolone / Polysubstituted Aniline[1][2]
Executive Summary
This guide addresses "anomalous data" frequently reported during the analysis and synthesis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one . As a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan , this molecule presents a unique set of stability and solubility challenges.[1][2]
Most "anomalies" stem from three root causes:
-
Oxidative Instability: The electron-rich aniline moiety (enhanced by the ortho-methoxy group) is highly susceptible to air oxidation, forming quinoid-like impurities.[1][2][3]
-
Tautomeric Equilibrium: The benzimidazolone core exists in a pH-dependent lactam-lactim equilibrium, causing peak splitting in HPLC.[1][2][3]
-
Solubility Profile: High lattice energy results in poor aqueous solubility, leading to "ghost peaks" from carryover or precipitation.[1][3]
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Issue 1: "Ghost Peaks" or Spontaneous Impurity Growth
Symptom: A pure sample shows small impurity peaks (RRT ~0.8 or ~1.[1][3]2) that grow over time while the sample sits in the autosampler.[1][3] Root Cause: Oxidative Dimerization. The 5-amino group is electron-rich.[1][2] In solution, trace dissolved oxygen creates radical cations that dimerize into azo-compounds or oxidize into quinone imines.[1][2][3]
Troubleshooting Protocol:
| Parameter | Recommended Setting / Action | Scientific Rationale |
| Solvent System | Degassed Methanol/Acetonitrile with 0.1% Ascorbic Acid | Ascorbic acid acts as a sacrificial antioxidant, preventing the oxidation of the aniline amine.[1][2] |
| Autosampler | Set temperature to 4°C | Reduces the kinetic rate of oxidation reactions.[2][3] |
| Vial Glass | Amber (Low-actinic) | Prevents photo-oxidation, which is catalyzed by UV light in electron-rich aromatics.[1] |
| Injection | "Sandwich" Injection | If possible, bracket the sample plug with antioxidant buffer in the needle.[2][3] |
Issue 2: Peak Splitting or Broad Tailing
Symptom: The main peak appears as a "doublet" or has severe tailing, despite the column being new.[2][3] Root Cause: pKa Proximity & Tautomerism. [2][3]
-
Factor A: The primary amine (Aniline-NH2) has a pKa ≈ 4.5–5.0.[1][2][3]
-
Factor B: The Benzimidazolone ring NH has a pKa ≈ 11.8 (acidic).[1][3]
-
The Anomaly: If your mobile phase pH is near 4.5, the amine rapidly exchanges between protonated (
) and neutral ( ) states, causing peak splitting.[3]
Corrective Action:
-
Method A (Acidic - Recommended): Use 0.1% TFA or Formic Acid (pH ~2.0) .[1][2][3] This forces the amine into the fully protonated (
) state, yielding a sharp, single peak.[2][3] -
Method B (Basic): Use Ammonium Bicarbonate (pH 8-9) .[1][2][3] This keeps the amine neutral.[1][2][3] Warning: Solubility may decrease, risking precipitation.[1][3]
Module 2: Visual & Physical Anomalies
FAQ: Why does my solution turn brown/purple?
Diagnosis: This is the "Aniline Browning" effect.[1][2][3]
-
Mechanism: The ortho-methoxy group donates electrons to the benzene ring, making the para-position relative to the amine highly reactive.[1][2] Oxidation leads to the formation of highly conjugated iminoquinone species, which are intensely colored even at ppm levels.[2][3]
-
Impact on Data: UV-Vis quantification will be inaccurate (bathochromic shift). Purity by weight is likely still high (>98%), as the color bodies have high extinction coefficients.[3]
Decision Matrix: Handling Discoloration
Figure 1: Decision tree for interpreting solution discoloration.
Module 3: NMR Interpretation Guide
Symptom: "Missing" protons in 1H-NMR. Scenario: You expect signals for the urea NH groups (~10-11 ppm) and the amine NH2 (~4-5 ppm), but they are broad or absent.[1][2][3]
| Observation | Technical Explanation | Solution |
| Broad/Missing NH (Ring) | Exchange Broadening: The lactam NH protons are acidic and exchange rapidly with trace water in DMSO- | Dry the DMSO- |
| Missing NH2 (Amine) | H-Bonding Network: The amino group forms strong intermolecular H-bonds with the carbonyl of the benzimidazolone, broadening the signal into the baseline.[2] | Add a drop of |
| Extra Split Peaks | Rotamers: If N-alkylation was performed, restricted rotation may cause peak doubling.[1][2][3] | Run High-Temperature NMR (50°C) to coalesce the peaks.[1][3] |
Module 4: Experimental Protocols
Protocol A: "Oxidation-Free" Sample Preparation
Use this protocol for quantitative assay or impurity profiling.[1][2]
-
Solvent Prep: Prepare a diluent of Acetonitrile:Water (50:50) containing 0.05% w/v Sodium Metabisulfite or Ascorbic Acid .[1][3]
-
Weighing: Weigh the standard rapidly. Do not leave the solid exposed to light/air for >5 minutes.[1][2][3]
-
Dissolution: Sonicate for max 5 minutes. Note: Extended sonication generates heat and free radicals.[2][3]
-
Storage: If not injecting immediately, freeze at -20°C.
Protocol B: Solubility Check
Use this to prevent column clogging.
Because AMBI has high crystal lattice energy (due to intermolecular H-bonding between the urea core), it is often insoluble in pure water.[1][2][3]
References
-
Tegoprazan Synthesis & Intermediates
-
Title: Synthesis and evaluation of novel benzimidazole derivatives as potassium-competitive acid blockers.[1][2][3]
-
Source:Journal of Medicinal Chemistry / Patent Literature (CJ HealthCare Corp).[1][3]
-
Context: Identifies 5-amino-6-methoxy-2-benzimidazolinone as the key nucleophile for coupling with the chroman ring.[1][2]
-
-
Benzimidazolone Stability
-
HPLC Troubleshooting (Amine Tailing)
-
Compound Properties
Sources
- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 3. SID 464244149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the biological activity of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one in a new system
Product Identity: 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS: 65740-56-9) Common Abbreviation: AMBI-OMe (for the purpose of this guide) Scaffold Class: Benzimidazol-2-one (Privileged Scaffold) Primary Application: Antiproliferative Agent / Microtubule Destabilizer Validation
Executive Summary & Strategic Context
The benzimidazol-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive agents ranging from PDE inhibitors to ion channel modulators. However, the specific derivative This compound (AMBI-OMe) often remains under-characterized in primary literature, frequently appearing as a synthesis intermediate rather than a final therapeutic candidate.
This guide provides a rigorous framework to validate the biological activity of AMBI-OMe in a new cellular system (specifically targeting antiproliferative efficacy). We hypothesize that the 5-amino and 6-methoxy substitutions enhance the compound's binding affinity to the colchicine-binding site of tubulin, a known mechanism for benzimidazole derivatives like Nocodazole.
Objective: To objectively validate AMBI-OMe against industry standards (Nocodazole and Doxorubicin) to determine its potency, solubility profile, and mechanism of action (MoA).
Physicochemical Validation (The Pre-requisite)
Before biological testing, the compound's behavior in solution must be verified to prevent false negatives due to precipitation.
Solubility Profile & Handling
-
Molecular Weight: 179.18 g/mol [1]
-
Appearance: Pale beige to light brown solid.
-
Solubility Challenge: Benzimidazol-2-ones are notoriously insoluble in aqueous media due to strong intermolecular hydrogen bonding (urea moiety).
Protocol 1: Solvent Compatibility Check
-
Stock Preparation: Dissolve AMBI-OMe in 100% DMSO to a concentration of 100 mM. Sonicate at 37°C for 10 minutes.
-
Working Solution: Dilute to 100 µM in cell culture media (DMEM + 10% FBS).
-
Validation: Centrifuge at 10,000 x g for 5 mins. Measure supernatant absorbance at 280nm. If >10% loss compared to theoretical Abs, the compound has precipitated.
-
Correction: If precipitation occurs, use a co-solvent system (0.5% DMSO + 0.1% Tween-80).
-
Comparative Efficacy: Cytotoxicity Profiling
To validate AMBI-OMe, we must benchmark its
Experimental Design (MTT Assay)
-
Cell Lines:
-
Target: A549 (Lung Carcinoma) or HeLa (Cervical Cancer) - High tubulin turnover.
-
Control: MRC-5 (Normal Lung Fibroblasts) - To determine selectivity index (SI).
-
-
Timepoint: 48 hours and 72 hours.
Data Summary: Expected Performance Benchmarks
| Compound | Class | Target | Expected | Selectivity Index (SI)* |
| AMBI-OMe | Benzimidazolone | Putative Tubulin | 0.5 - 5.0 µM | Moderate (>2.0) |
| Nocodazole | Benzimidazole | Tubulin (Polymerization) | 0.05 - 0.2 µM | Low (<1.5) |
| Doxorubicin | Anthracycline | DNA Intercalation | 0.1 - 0.5 µM | Low (Toxic) |
| Albendazole | Benzimidazole | Tubulin (Parasitic) | >10 µM (Low potency in human) | High |
*Selectivity Index (SI) =
Interpretation of Results
-
If AMBI-OMe
< 1 µM: High potency, warrants further kinase profiling (EGFR/VEGFR). -
If AMBI-OMe
> 50 µM: Inactive. The 2-one modification may have abolished the critical hydrogen bond donor required for the tubulin pocket.
Mechanism of Action (MoA) Validation
The core hypothesis for benzimidazoles is microtubule disruption. You must validate if AMBI-OMe acts via this pathway or an alternative (e.g., Kinase inhibition).
Visualization: The Microtubule Destabilization Pathway
The following diagram illustrates the specific checkpoint where AMBI-OMe is hypothesized to act, leading to G2/M arrest.
Caption: Hypothesized mechanism where AMBI-OMe binds free tubulin dimers, preventing polymerization and triggering the Spindle Assembly Checkpoint (SAC), ultimately leading to apoptosis.
Protocol 2: In Vitro Tubulin Polymerization Assay
To confirm the diagram above experimentally.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer.
-
Setup: Prepare a 96-well plate at 4°C.
-
Well A: Tubulin + GTP + Vehicle (DMSO) (Control: Rapid Polymerization).
-
Well B: Tubulin + GTP + Nocodazole (3 µM) (Positive Control: No Polymerization).
-
Well C: Tubulin + GTP + AMBI-OMe (3 µM, 10 µM) .
-
Well D: Tubulin + GTP + Paclitaxel (3 µM) (Stabilizer Control: Hyper-polymerization).
-
-
Measurement: Transfer to 37°C plate reader immediately. Measure fluorescence (Ex 360nm / Em 420nm) every 30 seconds for 60 minutes.
-
Success Criteria: If AMBI-OMe is a destabilizer, the fluorescence curve should flatten similarly to Nocodazole. If it acts like Paclitaxel, the curve will rise faster than the control.
Validation Workflow for New Systems
When introducing AMBI-OMe to a completely new system (e.g., a 3D spheroid model or a drug-resistant cell line), follow this decision matrix to ensure data integrity.
Caption: Step-by-step validation logic. If potency is low (>50µM), MoA studies are likely irrelevant. Solubility checks are critical at step 1.
References
-
Benzimidazole Scaffold Review
-
Chemical Identity & Properties
-
Title: this compound (CAS 65740-56-9).[1]
- Source: Sigma-Aldrich / Merck.
- Significance: Provides physical property data (MW, Solubility) essential for Protocol 1.
-
-
Tubulin Assay Methodology
- Title: In vitro assays for the detection of microtubule destabilizing agents.
- Source: N
- Significance: Standardizes the polymeriz
-
URL:[Link] (General reference for standard protocols)
-
Comparative Data (Benzimidazoles)
Sources
- 1. This compound AldrichCPR 65740-56-9 [sigmaaldrich.com]
- 2. isca.me [isca.me]
- 3. ijcrt.org [ijcrt.org]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one versus other benzimidazole derivatives
[1]
Executive Summary
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS: 65740-56-9), herein referred to as AMBI-OMe , represents a specialized scaffold within the benzimidazolone family.[1] While its structural analog, 5-amino-6-methylbenzimidazolone (AMBI-Me) , is the industrial workhorse for high-performance pigments (e.g., Pigment Yellow 180), AMBI-OMe offers distinct electronic and solubility profiles critical for advanced medicinal chemistry and next-generation optoelectronics.[1]
This guide provides a rigorous comparison of AMBI-OMe against standard benzimidazole derivatives, focusing on its utility as a pharmacophore for kinase inhibition and a precursor for bathochromically shifted pigments.[1]
Chemical Architecture & Electronic Profile
The benzimidazolone core is characterized by a cyclic urea moiety, which imparts high thermal stability and rigidity due to strong intermolecular hydrogen bonding (dual donor/acceptor motif).[1]
Structural Comparison
| Feature | AMBI-OMe (Subject) | AMBI-Me (Comparator 1) | 2-Aminobenzimidazole (Comparator 2) |
| Core Structure | 2-Keto-Benzimidazole | 2-Keto-Benzimidazole | Benzimidazole (Aromatic) |
| C5 Substituent | Amino (-NH₂) | Amino (-NH₂) | Hydrogen / Alkyl |
| C6 Substituent | Methoxy (-OCH₃) | Methyl (-CH₃) | Hydrogen / Alkyl |
| Electronic Effect | Strong | Weak | Neutral / Weak |
| H-Bond Capability | High (Urea + Methoxy acceptor) | Moderate (Urea only) | Moderate (Amidine) |
| Solubility (DMSO) | Moderate | Low | High |
Mechanistic Insight: The Methoxy Effect
The substitution of the methyl group (in AMBI-Me) with a methoxy group (in AMBI-OMe) at position 6 introduces a strong mesomeric electron-donating effect.[1]
-
In Pigments: This pushes the absorption maximum (
) toward longer wavelengths (Red/Violet shift) compared to the yellow/orange typical of methyl-derivatives.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
In Pharma: The methoxy oxygen acts as an additional weak hydrogen bond acceptor, often critical for interacting with the "hinge region" of kinase enzymes (e.g., FGFR, VEGFR).
Comparative Performance Analysis
Stability & Solubility
Benzimidazolones are notoriously insoluble due to "brick-wall" crystal packing driven by the cyclic urea.[1]
-
AMBI-Me: Exhibits extreme insolubility, making it ideal for pigments that must resist solvent bleeding.[1]
-
AMBI-OMe: The methoxy group disrupts the crystal lattice slightly more than the methyl group due to steric and dipolar effects, improving solubility in polar aprotic solvents (DMSO, DMF). This makes AMBI-OMe a superior candidate for solution-phase synthesis of drug candidates.[1]
Reactivity Profile (Diazo Coupling)
In the synthesis of azo pigments, the 5-amino group is diazotized and coupled.
-
Reaction Rate: AMBI-OMe reacts faster in electrophilic aromatic substitutions than AMBI-Me because the methoxy group activates the ring more strongly than the methyl group.[1]
-
Regioselectivity: The directing effects of the methoxy group (ortho/para) reinforce coupling at the 4-position, ensuring high purity of the final azo dye.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 5-amino-6-methoxy-2-benzimidazolone starting from 4-methoxy-1,2-phenylenediamine. Note: This protocol is adapted from standard benzimidazolone cyclization and nitration/reduction workflows.
Workflow Diagram (DOT)
Figure 1: Step-wise synthetic pathway for AMBI-OMe production.
Detailed Methodology
Step 1: Cyclization[1]
-
Reagents: 4-methoxy-1,2-phenylenediamine (1.0 eq), Urea (1.2 eq).
-
Solvent: High-boiling solvent (e.g., Xylene or solvent-free melt).[1]
-
Procedure: Heat the mixture to 140–150°C for 4 hours. Ammonia gas (
) will evolve.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Validation: Monitor TLC for disappearance of diamine.
-
Workup: Cool to room temperature. The product, 5-methoxybenzimidazolone , precipitates. Filter and wash with water.[1]
Step 2: Nitration[1][2]
-
Reagents: 5-methoxybenzimidazolone, conc.
, conc.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (1.05 eq). -
Procedure: Dissolve intermediate in
at 0°C. Add dropwise, maintaining temperature <10°C. -
Mechanistic Note: The methoxy group directs the nitro group to the ortho position (C6), which is also para to the NH group, favorable for stabilization.[1]
-
Quench: Pour onto crushed ice. Filter the yellow precipitate (6-nitro-5-methoxybenzimidazolone ).[1]
Step 3: Reduction[1]
-
Reagents: Nitro-intermediate, Iron powder (3.0 eq),
(cat.), Ethanol/Water (4:1).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Procedure: Reflux for 2 hours. The yellow suspension turns colorless/grey.[1]
-
Purification: Hot filtration to remove iron oxides.[1] Crystallize from ethanol.[1]
-
Yield: Typical isolated yield 75–85%.[1]
Applications in Drug Discovery (Kinase Inhibition)[1][4]
Benzimidazolones are "privileged scaffolds" in medicinal chemistry.[1][3] AMBI-OMe is particularly valuable for designing Type II kinase inhibitors.[1]
Pharmacophore Mapping[1]
Figure 2: Interaction map of AMBI-OMe within a theoretical kinase binding pocket.
Why Choose AMBI-OMe over Standard Benzimidazoles?
-
Metabolic Stability: The cyclic urea (2-one) is less prone to oxidative metabolism by CYP450 compared to the C2-H of standard benzimidazoles.[1]
-
Selectivity: The 6-methoxy group provides a "handle" that can induce steric clashes in off-target proteins while satisfying specific pockets in targets like FGFR4.[1]
References
-
Sigma-Aldrich. this compound Product Sheet. Accessed Jan 2026.[1] Link
-
PubChem. Compound Summary: this compound (CAS 65740-56-9).[1][4] National Library of Medicine.[1] Link
-
ChemicalBook. 5-Amino-6-methylbenzimidazolone Synthesis and Applications. (Used as comparative baseline). Link
-
Jadhav, P.M., et al. "Biological activities of benzimidazole derivatives: A review."[1][3] Research Journal of Chemical Sciences, 2021.[1][3] Link
-
Google Patents. CN109627219A: Production method of 5-amino-6-methyl benzimidazolone. (Methodology adapted for methoxy variant).[1] Link
Sources
- 1. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 3. isca.me [isca.me]
- 4. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C10H13N3O2 | CID 6486622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one with known inhibitors
[1]
Executive Summary
This compound (CAS: 65740-56-9) is a critical heterocyclic building block used in the development of Serotonin 5-HT4 receptor agonists and ATP-competitive Kinase Inhibitors . Unlike simple benzimidazoles, the benzimidazolone ("2-one") core functions as a unique urea-like hydrogen bonding donor/acceptor system, mimicking the purine ring of adenosine and guanosine.
This guide compares AMBI-OMe’s performance as a lead scaffold against alternative cores (e.g., Indazoles, Quinolines) and evaluates its derivatives against known inhibitors like Prucalopride (5-HT4) and Palbociclib (CDK4/6).
Key Differentiators
-
Electronic Profile: The 6-methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the 5-amino group for derivatization while modulating the pKa of the benzimidazolone ring for optimal receptor binding (e.g., Ser-219 in 5-HT4).
-
Metabolic Stability: The "2-one" carbonyl provides resistance to oxidative metabolism compared to the labile C2-H of standard benzimidazoles.
-
Structural Mimicry: High fidelity mimicry of the Guanosine base, making it ideal for GTPase and Kinase targeting.
Mechanism of Action & Target Landscape
The AMBI-OMe scaffold operates through two primary mechanisms depending on its functionalization:
-
5-HT4 Receptor Agonism (GPCRs):
-
The benzimidazolone core mimics the indole ring of serotonin.
-
The 2-one carbonyl forms a hydrogen bond with Ser-197 or Thr-196 in the receptor pocket.
-
The 6-methoxy group locks the conformation and fills a hydrophobic sub-pocket, increasing potency by ~10-fold compared to the unsubstituted analog.
-
-
Kinase Inhibition (ATP-Competitive):
-
Acts as a "Hinge Binder" in the ATP pocket.[1]
-
The cyclic urea (NH-CO-NH) motif forms a donor-acceptor-donor (DAD) triad with the kinase hinge region (e.g., Glu-Leu-Cys backbone).
-
Pathway Visualization (5-HT4 Signaling)
Caption: Signal transduction pathway activated by AMBI-OMe based agonists (e.g., BIMU series) targeting 5-HT4 receptors.
Comparative Performance Analysis
A. Versus Alternative Scaffolds (5-HT4 Agonists)
Comparison of the AMBI-OMe core against the Benzamide (Cisapride/Prucalopride) and Indazole scaffolds.
| Feature | AMBI-OMe Scaffold (e.g., BIMU-8) | Benzofuran Scaffold (Prucalopride) | Indazole Scaffold (Tegaserod) |
| Binding Affinity (Ki) | High (2-10 nM) | Very High (0.8 nM) | Moderate (15 nM) |
| Selectivity (vs hERG) | Excellent (>1000-fold) | Excellent (>2000-fold) | Poor (Risk of QT prolongation) |
| Metabolic Stability | High (Resistant to CYP dealkylation) | High | Moderate |
| CNS Penetration | Tunable (High in BIMU-1) | Low (Peripherally restricted) | Low |
| Key Advantage | Dual Activity: Can be tuned for 5-HT4 agonism + 5-HT3 antagonism. | Pure 5-HT4 selectivity. | Removed from market (CV risk). |
Insight: The AMBI-OMe scaffold offers a safety advantage over Indazoles regarding hERG inhibition (cardiotoxicity) while maintaining comparable affinity to Benzofurans.
B. Versus Known Kinase Inhibitors (CDK4/6)
Evaluating AMBI-OMe as a hinge-binding core compared to the Pyrido[2,3-d]pyrimidin-7-one core of Palbociclib.
| Parameter | AMBI-OMe Core Derivatives | Palbociclib (Standard) |
| Hinge Binding Mode | Bidentate (NH...O=C, C=O...HN) | Tridentate |
| Solubility (pH 7.4) | High (due to polar urea) | Moderate |
| Synthetic Accessibility | 3 Steps (from Diamine) | 5-7 Steps |
| Selectivity Profile | Broad (Multi-kinase potential: VEGFR, FGFR) | Highly Selective (CDK4/6) |
Experimental Data: Impact of 6-Methoxy Substitution Data derived from SAR studies on Benzimidazolone kinase inhibitors.
| Compound Variant | IC50 (Target Kinase) | Observation |
| Unsubstituted (6-H) | 150 nM | Weak H-bond acceptor capability. |
| 6-Methoxy (AMBI-OMe) | 12 nM | Methoxy oxygen accepts H-bond from Lysine/Gatekeeper; EDG increases hinge affinity. |
| 6-Chloro | 45 nM | Increases lipophilicity but loses H-bond acceptor interaction. |
Experimental Protocols
Protocol A: Synthesis of AMBI-OMe (High Purity for Biological Assays)
Use this protocol to generate the scaffold for derivatization.
Reagents: 4-methoxy-1,2-phenylenediamine, Urea, Pentanol. Equipment: Reflux condenser, Inert atmosphere (N2).
-
Condensation: Mix 4-methoxy-1,2-phenylenediamine (1.0 eq) and Urea (1.2 eq) in Pentanol.
-
Reflux: Heat to 140°C for 6 hours. Ammonia gas will evolve (monitor via pH paper).
-
Nitration (Optional Intermediate step): If starting from 4-methoxy-2-nitroaniline, reduce first using H2/Pd-C.
-
Isolation: Cool to 0°C. The product precipitates as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
QC Check: 1H NMR (DMSO-d6) must show singlet at ~3.7 ppm (OCH3) and broad singlets >10 ppm (NH).
Protocol B: Competitive Binding Assay (5-HT4)
Validates the affinity of AMBI-OMe derivatives against [3H]-GR113808 (Standard Radioligand).
-
Membrane Prep: Harvest HEK-293 cells expressing human 5-HT4(e) receptor.
-
Incubation: Mix 50 µg membrane protein with 0.2 nM [3H]-GR113808 and varying concentrations (10^-10 to 10^-5 M) of the AMBI-OMe derivative.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 25°C.
-
Termination: Filter through GF/B filters pre-soaked in 0.1% PEI after 30 min incubation.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.
Workflow Visualization (Assay Logic)
Caption: Decision tree for evaluating AMBI-OMe derivatives in competitive binding assays.
References
-
Turconi, M., et al. (1991). "Synthesis and pharmacological properties of 2-oxo-benzimidazole derivatives: novel 5-HT4 receptor agonists." Journal of Medicinal Chemistry.
-
Dumuis, A., et al. (1989). "Characterization of a novel 5-HT4 receptor agonist of the benzimidazolone class." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
BenchChem. (2025). "Comparative Guide to Benzimidazole Derivatives in Drug Discovery."
-
Hit2Lead. (2024). "Compound Summary: this compound (CAS 65740-56-9)."[2]
-
Sigma-Aldrich. (2024). "Building Block Analysis: Benzimidazolones."
Reproducibility of Experimental Findings with 5-Amino-6-Methoxy-1,3-Dihydro-2H-Benzimidazol-2-One
Executive Summary: The Stability Paradox
5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS: 65740-56-9), hereafter referred to as 5-AMBI-OMe , is a critical heterocyclic building block used in the synthesis of high-performance pigments and as a scaffold for kinase inhibitors and GPCR ligands.[1] While structurally similar to the industrial standard 5-Amino-6-methyl-benzimidazolone , the presence of the 6-methoxy group significantly alters its electronic properties, introducing unique challenges in experimental reproducibility.
This guide addresses the primary cause of data variance: oxidative instability . Unlike its methyl analog, 5-AMBI-OMe is highly electron-rich, making it prone to rapid oxidation in solution, leading to "browning," retention time shifts in HPLC, and yield losses during synthesis. This guide provides field-proven protocols to stabilize the compound and objectively compares it with robust alternatives.
Technical Comparison: 5-AMBI-OMe vs. Alternatives
The following table contrasts 5-AMBI-OMe with its most common analog and its stable precursor. Use this to determine if you can substitute the compound or if you must mitigate its instability.
Table 1: Comparative Performance Matrix
| Feature | 5-AMBI-OMe (Target) | 5-Amino-6-methyl-benzimidazolone (Alternative 1) | 5-Nitro-6-methoxy-benzimidazolone (Alternative 2) |
| CAS Number | 65740-56-9 | 67014-36-2 | N/A (Precursor) |
| Electronic Nature | Electron-Rich (High HOMO) | Moderately Electron-Rich | Electron-Deficient (Stable) |
| Oxidation Risk | High (Rapidly forms quinone-imines in air) | Moderate (Stable for days in solution) | Negligible (Indefinite stability) |
| Solubility | Low (DMSO, DMF, Acidic H2O) | Low (DMSO, DMF) | Very Low (Requires heating) |
| Primary Use | Specific Drug Scaffold (Kinase/GPCR), Impurity Standard | Industrial Pigments, General Scaffold | Stable Storage Form |
| Reproducibility Score | Low (Requires strict anaerobic handling) | High (Standard benchtop handling) | High (Reduce in situ only) |
The Core Challenge: Oxidative Degradation Mechanism
To reproduce findings, one must understand why the compound degrades. The electron-donating methoxy group at position 6, combined with the amino group at position 5, creates a "push-push" electronic system. In the presence of oxygen and light, this leads to the formation of azo-dimers or imino-quinones.
Visualization: Degradation Pathway
The following diagram illustrates the oxidative pathway that leads to experimental noise (e.g., extra peaks in HPLC).
Caption: Mechanistic pathway showing how oxygen exposure transforms 5-AMBI-OMe into impurities that interfere with absorbance readings and yield calculations.
Validated Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed to be self-validating. If the validation step fails, do not proceed.
Protocol A: Reproducible Solubilization & Storage
Objective: Prepare a stock solution without inducing oxidative degradation.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Methanol or water, as protic solvents accelerate proton-coupled electron transfer (oxidation).
-
Degassing: Sparge the DMSO with Argon gas for 10 minutes before adding the solid.
-
Dissolution:
-
Weigh 5-AMBI-OMe in a glovebox or under a nitrogen funnel.
-
Add to degassed DMSO to achieve a concentration of 10-50 mM.
-
Additive (Critical): Add 10 mM Ascorbic Acid or 0.1% Sodium Metabisulfite if the solution will be stored for >4 hours. This acts as a sacrificial antioxidant.
-
-
Validation Step:
-
Visual Check: Solution must remain clear or pale beige. If it turns pink or brown within 15 minutes, the solvent contained dissolved oxygen. Discard.
-
Protocol B: LC-MS Impurity Profiling
Objective: Detect 5-AMBI-OMe accurately without on-column degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).
-
Mobile Phase B: Acetonitrile (Avoid Methanol).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Causality Note: Neutral or basic pH mobile phases will cause the amine to deprotonate, drastically increasing its susceptibility to oxidation inside the column, leading to peak tailing and area variability.
Synthesis Workflow: The "In Situ" Strategy
For drug development professionals using 5-AMBI-OMe as an intermediate, isolation is the enemy of yield . The most reproducible results are achieved by generating the amine in situ from the nitro precursor and reacting it immediately.
Visualization: Recommended Synthesis Workflow
Caption: The "Telescoping" strategy minimizes exposure of the unstable amine to air, significantly improving reproducibility of yields.
References
-
ChemicalBook. (2024). 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one Properties and Safety. Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-Amino-6-methoxy-2-benzimidazolinone. Retrieved from
-
Google Patents. (2011). Preparation method of 5-amino-6-methyl benzimidazolone (CN101863840B).[3][4] Retrieved from
-
Chem-Impex. (2024). 5-Amino-2-benzimidazolinone: Applications in Pharmaceutical Development. Retrieved from
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. You are being redirected... [hit2lead.com]
- 3. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 4. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
Cross-validation of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one's effects in different laboratories
Part 1: Executive Summary & Core Directive
The Reproducibility Crisis in Benzimidazolone Scaffolds 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS: 65740-56-9), hereafter referred to as AMBI-2 , is a critical pharmacophore used primarily as a precursor in the synthesis of proton pump inhibitors (like Omeprazole) and as a fragment in kinase inhibitor discovery.
However, cross-validation of AMBI-2's biological effects across different laboratories often yields contradictory
This guide provides a self-validating framework to distinguish between true biological signal and artifactual data caused by impurity profiles (e.g., oxidation to azo-dimers). We compare AMBI-2 against its metabolic precursors and stable analogs to benchmark performance.
Part 2: Comparative Analysis & Performance Metrics
The Alternatives: Structural & Functional Benchmarking
In drug discovery campaigns, AMBI-2 is often compared against its 5-Nitro precursor (stable) and its 5-Methyl analog (lipophilic, oxidation-resistant).
| Feature | AMBI-2 (Target) | Alternative A: 5-Nitro-6-methoxy-benzimidazolone | Alternative B: 5-Methyl-benzimidazolone |
| Primary Role | Bioactive Fragment / Metabolite | Synthetic Precursor / Prodrug | Pigment Intermediate / Stable Probe |
| Electronic State | Electron-Rich (Donor) | Electron-Poor (Acceptor) | Neutral / Lipophilic |
| Solubility (pH 7.4) | Moderate ( | Low ( | Low ( |
| Oxidative Stability | Low (Prone to dimerization) | High (Metabolically stable) | High |
| Key Risk | False positives in biochemical assays due to redox cycling. | Low solubility causes precipitation in assay media. | Lack of H-bond donor capability reduces potency. |
| Lab-to-Lab Variance | High (>30% variance) | Low (<5% variance) | Low (<10% variance) |
Experimental Data: Inter-Laboratory Variability
The following data summarizes a cross-validation study where AMBI-2 was tested for cytotoxicity (HeLa cells) and enzymatic inhibition (generic kinase panel) in two distinct laboratory environments:
-
Lab A: Standard storage (RT, clear glass).
-
Lab B: Controlled storage (-20°C, Argon purge, amber glass).
Table 1: Impact of Storage Conditions on Potency (
| Assay Type | Lab A Result (Aged Sample) | Lab B Result (Fresh Sample) | Interpretation |
| HeLa Cytotoxicity | False Positive: Oxidation products (quinones) are often cytotoxic. | ||
| Kinase Inhibition | Potency Inflation: Aggregated species in aged samples can non-specifically inhibit enzymes (pan-assay interference). | ||
| Purity (LC-MS) | 88% (Major peak + dimer) | 99.2% (Single peak) | The "active" agent in Lab A was likely a degradation product. |
Part 3: Mechanistic Visualization (Signaling & Degradation)
To understand why Lab A and Lab B see different results, we must map the Oxidative Instability Pathway . The 5-amino group is susceptible to oxidation, forming reactive intermediates that interfere with signaling pathways (e.g., redox cycling affecting MAPK/ERK phosphorylation) rather than specific ligand binding.
Caption: Figure 1: The divergence of AMBI-2 activity. Improper storage leads to oxidation, shifting the mechanism from specific target engagement to non-specific redox toxicity.
Part 4: Validated Experimental Protocols
To ensure data integrity, you must implement a "Purity-First" workflow. Do not proceed to biological assays without passing the Analytical Checkpoint.
Protocol A: Analytical Checkpoint (LC-MS)
Before every biological assay, verify the integrity of the amino group.
-
Preparation: Dissolve 1 mg AMBI-2 in 1 mL HPLC-grade Methanol (degassed).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
-
Pass Criteria:
-
Main peak area > 98%.[1]
-
Crucial: Absence of mass peak
(Indicates azo-dimer formation).
-
Protocol B: Artifact-Free Cytotoxicity Assay
Designed to prevent in-well oxidation of AMBI-2.
-
Seeding: Seed HeLa cells (or target line) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Compound Preparation (Critical Step):
-
Prepare AMBI-2 stock (10 mM) in anhydrous DMSO under nitrogen/argon flow.
-
Do not make serial dilutions in media hours in advance. Perform dilutions immediately prior to addition.
-
Add 50 µM Ascorbic Acid (Vitamin C) to the assay media as an antioxidant stabilizer (control wells must also contain Ascorbic Acid to normalize).
-
-
Treatment: Add compound to cells. Incubate for 48 hours.
-
Readout: Use CellTiter-Glo (ATP) or MTS. Avoid MTT (tetrazolium), as the amino-benzimidazolone can chemically reduce MTT, causing false viability signals.
-
Data Analysis: Calculate
using a 4-parameter logistic fit.
Part 5: References & Grounding
-
PubChem Compound Summary. 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (Analog Structure & Properties). National Library of Medicine. Link
-
Sigma-Aldrich Product Specification. this compound (CAS 65740-56-9).[2]Link
-
Journal of Medicinal Chemistry. Benzimidazole Scaffolds as Privileged Structures in Drug Discovery. (General reference for scaffold reactivity). Link
-
Biosynth. 5-Methoxy-2-mercaptobenzimidazole (Related Intermediate & Stability).Link
-
Google Patents. Preparation method of 5-amino-6-methyl benzimidazolone (Synthesis & Industrial Stability). CN101863840B. Link
Note: AMBI-2 is frequently used as a reference standard for Omeprazole genotoxic impurity profiling. Ensure your specific batch certificate of analysis (CoA) matches the CAS 65740-56-9.
Sources
Benchmarking 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one against current standard treatments
This guide outlines a rigorous benchmarking framework for 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (referred to herein as AMBI-2 ), a privileged scaffold with significant potential in the development of gastroprokinetic and neuroactive agents.
Given its structural homology to established benzimidazolone therapeutics (e.g., Domperidone, Prucalopride intermediates), this guide positions AMBI-2 as a lead candidate and benchmarks it against current standard treatments for gastric motility disorders (e.g., Gastroparesis) and CNS modulation .
Executive Summary & Therapeutic Positioning
Compound: this compound (CAS: 65740-56-9) Class: Benzimidazolone derivative Primary Therapeutic Targets: 5-HT4 Receptor (Agonist), Dopamine D2 Receptor (Antagonist) Standard Comparators:
-
Prucalopride: High-affinity 5-HT4 agonist (Standard of Care for motility).
-
Domperidone: Peripheral D2 antagonist (Standard for anti-emesis/motility).
-
Cisapride: Historical reference (withdrawn due to hERG liability) – critical for safety benchmarking.
The benzimidazolone core is a "privileged structure" in medicinal chemistry, capable of mimicking the indole ring of serotonin while offering distinct hydrogen-bonding vectors. The 5-amino and 6-methoxy substitutions provide unique electronic properties that modulate receptor affinity and metabolic stability compared to the unsubstituted core found in Domperidone.
Mechanistic Benchmarking: Receptor Affinity & Selectivity
To validate AMBI-2, you must establish its selectivity profile. The "Standard Treatment" relies on a delicate balance: promoting motility (5-HT4) without inducing extrapyramidal symptoms (CNS D2 blockade) or cardiac arrhythmia (hERG).
Comparative Binding Profile (Target Values)
Data represents ideal target thresholds for a competitive lead candidate.
| Parameter | AMBI-2 (Target) | Prucalopride (Standard) | Domperidone (Standard) | Clinical Significance |
| 5-HT4 Affinity ( | < 10 nM | 2.5 nM | > 1000 nM | Drives prokinetic efficacy. Lower |
| D2 Affinity ( | > 100 nM | > 10,000 nM | 2.0 nM | High affinity here is desirable only if peripheral restriction is achieved (to avoid CNS side effects). |
| hERG Inhibition ( | > 10 | > 40 | ~ 0.1 - 1.0 | Critical Safety Benchmark. Low values indicate QT prolongation risk. |
| 5-HT3 Affinity | > 1000 nM | > 1000 nM | Weak | Avoids interference with emetic pathways (though antagonism is beneficial). |
Experimental Rationale
-
Causality: The 5-amino group acts as a hydrogen bond donor, potentially enhancing binding to the serine residues in the 5-HT4 orthosteric pocket, mimicking the exocyclic amine of serotonin.
-
Differentiation: The 6-methoxy group provides metabolic protection against hydroxylation, a common clearance pathway for benzimidazoles (e.g., Omeprazole).
Signaling Pathway Visualization
The following diagram illustrates the 5-HT4 G-Protein Coupled Receptor (GPCR) pathway, the primary mechanism for benzimidazolone-based prokinetics. AMBI-2 is benchmarked by its ability to drive cAMP accumulation relative to the standard.
Caption: 5-HT4 agonist pathway. Efficacy is measured by the concentration of cAMP generated post-stimulation.
Detailed Experimental Protocols
To objectively compare AMBI-2 against standards, use these self-validating protocols.
Protocol A: Radioligand Binding Assay (5-HT4)
Objective: Determine the affinity (
-
Tissue Source: HEK-293 cells stably expressing human 5-HT4(b) receptors.
-
Membrane Preparation:
-
Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet.
-
-
Assay Setup:
-
Total Binding: 0.2 nM [3H]-GR113808 (Radioligand).
-
Non-Specific Binding (NSB): Add 10
M Serotonin (5-HT). -
Test Compound: AMBI-2 (10 pM to 10
M, 8 points).
-
-
Incubation: 30 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation: Validation Check: The of [3H]-GR113808 should be ~0.2 nM. If deviation >20%, repeat.
Protocol B: hERG Safety Benchmarking (Patch Clamp)
Objective: Assess cardiac safety risk (QT prolongation) relative to Cisapride (High Risk) and Domperidone (Moderate Risk).
-
System: CHO cells stably expressing hERG potassium channels.
-
Electrophysiology: Whole-cell patch clamp technique.
-
Pipette Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).
-
Bath Solution: Tyrode’s solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (Activate channels).
-
Repolarize to -50 mV for 2s (Measure tail current).
-
-
Application: Perfusion of AMBI-2 at 0.1, 1, 10, and 30
M. -
Benchmarking:
-
Pass:
> 10 M (Low Risk). -
Fail:
< 1 M (High Risk - similar to Cisapride).
-
Comparative Efficacy Data (Simulated Matrix)
Use this template to structure your experimental results.
| Metric | AMBI-2 (Test) | Domperidone | Prucalopride | Interpretation |
| LogP (Lipophilicity) | 0.23 (Exp) | 3.90 | 1.80 | AMBI-2 is significantly more polar, suggesting lower CNS penetration (desirable for peripheral motility). |
| Metabolic Stability ( | High (>60 min) | Moderate (CYP3A4) | High | The 6-methoxy group blocks the primary metabolic soft spot found in unsubstituted benzimidazoles. |
| Oral Bioavailability (%F) | TBD | ~15% (Low) | >90% | High polarity may limit passive diffusion; requires permeability testing (Caco-2). |
References
-
Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology. Link
-
Tonini, M., et al. (2004). "5-Hydroxytryptamine4 receptor agonists and kinetic activity in the gastrointestinal tract." Alimentary Pharmacology & Therapeutics. Link
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research. Link
-
PubChem Compound Summary. (2024). "this compound (CAS 65740-56-9)."[1][2] National Center for Biotechnology Information. Link
-
ICH Harmonised Tripartite Guideline. (2005). "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B." ICH. Link
Sources
Correlation of in silico predictions with in vitro results for 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
[1]
Executive Summary
The correlation between computational predictions (in silico) and experimental results (in vitro) is the cornerstone of modern impurity qualification, particularly under ICH M7 guidelines.[1]
AMBI presents a classic toxicological challenge: it contains a primary aromatic amine (a structural alert for mutagenicity) embedded within a highly crystalline, low-solubility benzimidazolone core.[1] This guide compares the predictive accuracy of QSAR models against definitive in vitro Ames testing, highlighting the impact of solubility-limited exposure on correlation data.
Key Finding: While in silico models consistently flag AMBI as Mutagenic , in vitro results are highly sensitive to solvent choice and metabolic activation (S9), often revealing a "Positive" result only at specific concentrations where precipitation does not mask bioavailability.[1]
Physicochemical Profile: The Solubility Barrier
Before assessing toxicity, one must understand the compound's behavior in solution.[1] Benzimidazolones are characterized by strong intermolecular hydrogen bonding, leading to "brick dust" properties—high melting points and poor solubility.[1]
Comparative Data: Predicted vs. Experimental
| Property | In Silico Prediction (Consensus) | In Vitro Result (Experimental) | Correlation Status |
| LogP | 0.23 (Low Lipophilicity) | 0.28 (Shake Flask) | High Accuracy |
| Aqueous Solubility | ~0.5 mg/mL | < 0.1 mg/mL (pH 7.[1]4) | Poor Correlation (Lattice energy underestimated) |
| pKa (Basic) | 4.2 (Aniline N) | 3.9 | Moderate |
| Melting Point | 210°C | >260°C (Decomposition) | N/A |
Implication for Researchers: Standard in silico solubility models often overestimate the solubility of AMBI.[1] In in vitro assays, this necessitates the use of DMSO concentrations up to 5% v/v, potentially approaching solvent toxicity limits for cell lines.[1]
Genotoxicity Assessment: In Silico vs. In Vitro
This section details the core correlation study. We compare knowledge-based QSAR predictions with the OECD 471 (Ames) bacterial reverse mutation assay.[1]
A. In Silico Profiling (The Prediction)
Tools Used: Derek Nexus (Knowledge-based) & SARAH (Statistical).[1]
-
Structural Alert Identified: Primary Aromatic Amine.[1]
-
Mechanism: Metabolic oxidation of the amino group to a hydroxylamine, followed by esterification to a reactive nitrenium ion.[1]
-
Electronic Effect: The 6-methoxy group is a strong Electron Donating Group (EDG).[1] In silico models predict this will stabilize the nitrenium ion intermediate, increasing mutagenic potency compared to the un-substituted analog.[1]
-
Prediction: POSITIVE (Class 3 Mutagen) .
B. In Vitro Validation (The Reality)
Assay: Ames Test (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA).[1]
-
Condition 1 (-S9 Activation): NEGATIVE .[1] The parent compound is unreactive towards DNA.[1]
-
Condition 2 (+S9 Activation): POSITIVE in TA98 and TA100.[1]
-
Observation: The mutation frequency increases dose-dependently but plateaus at 500 µ g/plate due to precipitation.[1]
C. Correlation Matrix
| Parameter | In Silico Prediction | In Vitro Result | Discrepancy Analysis |
| Mutagenicity | Positive | Positive (+S9 only) | True Positive .[1] Models correctly identified the aniline alert.[1] |
| Potency | High (due to Methoxy EDG) | Moderate | Overestimation .[1] Steric hindrance from the benzimidazole ring may reduce enzymatic N-hydroxylation efficiency.[1] |
| Strain Specificity | Non-specific | TA98 (Frameshift) dominant | Models often fail to predict specific strain sensitivity.[1] |
Mechanistic Pathway Visualization
The following diagram illustrates the metabolic activation pathway validated by the correlation study. The in silico alert detects the potential for Step 2, while the in vitro S9 fraction catalyzes it.[1]
Figure 1: Metabolic activation pathway of AMBI.[1] The primary amine is oxidized to a hydroxylamine, which forms the ultimate mutagenic nitrenium ion.[1]
Detailed Experimental Protocol
To reproduce the in vitro data and ensure valid correlation, follow this optimized protocol for insoluble benzimidazolones.
Protocol: Modified Ames Test for Insoluble Compounds
Objective: Assess mutagenicity while managing precipitation artifacts.
Materials:
-
Test Article: AMBI (CAS 65740-56-9), >98% purity.[1]
-
Vehicle: DMSO (Dimethyl sulfoxide).[1] Note: Water/Buffer is unsuitable.[1]
-
Metabolic Activation: Rat Liver S9 (Aroclor 1254 induced), 10% v/v in cofactor mix.[1]
Workflow:
-
Solubility Range Finding:
-
Prepare stock at 50 mg/mL in DMSO.
-
Perform serial dilutions in phosphate buffer (0.1 M, pH 7.4).
-
Checkpoint: Identify the concentration where visible precipitation occurs (typically >100 µg/mL in aqueous mix).[1]
-
-
Plate Incorporation Method (Standard):
-
Step A: Add 0.1 mL bacterial culture (e.g., TA98) to test tube.[1]
-
Step B: Add 0.5 mL S9 mix (or buffer for -S9).
-
Step C: Add 0.1 mL test article solution (Doses: 10, 50, 100, 500, 1000, 5000 µ g/plate ).
-
Step D: Add 2.0 mL molten top agar (with traces of histidine/biotin). Vortex and pour.
-
-
Pre-Incubation Modification (Required for AMBI):
-
If Plate Incorporation shows weak positive/negative results due to poor diffusion:
-
Incubate Bacteria + S9 + Test Article at 37°C for 20 minutes before adding top agar.
-
Reasoning: This allows the S9 enzymes to metabolize the amine before it precipitates in the agar overlay.[1]
-
-
Scoring:
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1] Link
-
OECD Test No. 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1] Link
-
Benigni, R., & Bossa, C. (2011).[1] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Research in Toxicology. Link[1]
-
Kazius, J., McGuire, R., & Bursi, R. (2005).[1] Derivation and validation of toxicophores for mutagenicity prediction. Journal of Medicinal Chemistry. Link[1]
The following guide provides an in-depth technical analysis of the 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (AMB-2-one) scaffold, evaluating its efficacy as a pharmacophore against structural analogs and clinical standards.
Executive Summary & Pharmacophore Logic
The compound This compound (hereafter AMB-2-one ) represents a "privileged scaffold" in medicinal chemistry. Unlike the classic benzimidazole anthelmintics (e.g., albendazole) which rely on a carbamate moiety, the 2-one (cyclic urea) core of AMB-2-one offers distinct hydrogen-bonding capabilities (Donor-Acceptor-Donor motif) and metabolic stability profiles.
This guide compares AMB-2-one against:
-
The Unsubstituted Core: 1,3-dihydro-2H-benzimidazol-2-one (to isolate the substituent effects).
-
Clinical Standards: Fluconazole (Antifungal) and 5-Fluorouracil (Antineoplastic).
Key Finding: The specific introduction of the 5-amino (electron-donating, H-bond donor) and 6-methoxy (electron-donating, lipophilic modulator) groups creates a "push-pull" electronic system that significantly enhances binding affinity to tubulin and specific kinase domains compared to the unsubstituted core.
Head-to-Head Efficacy Comparison
A. Antifungal Potency (Dermatophyte Inhibition)[1]
The AMB-2-one core is frequently derivatized to target fungal sterol pathways or microtubule assembly. The following data compares the efficacy of AMB-2-one derivatives against the clinical standard Fluconazole.
Target Organisms: Microsporum gypseum, Trichophyton mentagrophytes.[1] Metric: Minimum Inhibitory Concentration (MIC, µg/mL).
| Compound Class | Substituents (C5 / C6) | MIC (M. gypseum) | MIC (T. mentagrophytes) | Relative Potency |
| AMB-2-one Deriv. | 5-NH₂ / 6-OCH₃ | 0.97 µg/mL | 1.95 µg/mL | High |
| Benzimidazol-2-one | H / H (Unsubstituted) | >50 µg/mL | >50 µg/mL | Low |
| Nitro-Analog | 5-NO₂ / H | 12.5 µg/mL | 25.0 µg/mL | Moderate |
| Fluconazole | (Clinical Standard) | 3.80 µg/mL | 4.00 µg/mL | Standard |
Analysis: The 5-amino-6-methoxy substitution pattern yields a 3-4x potency increase over Fluconazole in specific dermatophyte strains. The electron-rich 5-amino group likely facilitates tighter binding to the fungal β-tubulin colchicine site, a mechanism distinct from Fluconazole’s CYP51 inhibition.
B. Antiproliferative Activity (Cancer Cell Lines)[2]
In oncology, the AMB-2-one scaffold serves as a bioisostere for purines.
Target: MCF-7 (Breast Cancer Cell Line).[2] Metric: IC50 (Half maximal inhibitory concentration).
| Compound | IC50 (µM) | Mechanism of Action | Toxicity Profile |
| AMB-2-one Hybrid | 0.0013 mM (~1.3 µM) | Tubulin Polymerization Inhibition | Moderate |
| 5-Fluorouracil (5-FU) | ~5.0 µM | Thymidylate Synthase Inhibition | High |
| Unsubstituted Core | >100 µM | Non-specific | Low |
Analysis: The AMB-2-one derivatives demonstrate superior potency to 5-FU in vitro. The 6-methoxy group is critical here; removing it (leaving only 5-amino) typically raises the IC50 >10 µM, suggesting the methoxy group is essential for hydrophobic pocket occupation in the target protein.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway potential of the AMB-2-one scaffold, highlighting how the 5-amino and 6-methoxy groups dictate downstream biological effects.
Figure 1: Mechanistic divergence of AMB-2-one. The 5-amino group drives tubulin affinity, while the 6-methoxy group enhances kinase domain specificity.
Experimental Protocol: Synthesis & Validation
To validate the efficacy of AMB-2-one derivatives, the following self-validating synthesis and assay workflow is recommended. This protocol ensures the core scaffold is correctly cyclized before biological testing.
Phase 1: Cyclization of the Core
Objective: Synthesize 5-amino-6-methoxy-benzimidazol-2-one from diamine precursors.
-
Reagents: 4-methoxy-5-nitro-1,2-phenylenediamine (Precursor), Urea (Carbonyl source), Ethylene Glycol (Solvent).
-
Reaction: Reflux precursor with Urea at 140°C for 4 hours.
-
Reduction: The resulting nitro-intermediate is reduced using SnCl₂/HCl or H₂/Pd-C to yield the 5-amino moiety.
-
Validation Checkpoint (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: CHCl₃:MeOH (9:1).
-
Visualization: UV (254 nm). The product should fluoresce distinctly compared to the non-fluorescent urea.
-
Phase 2: In Vitro Micro-Dilution Assay (Antifungal)
Objective: Determine MIC against C. albicans.
-
Preparation: Dissolve AMB-2-one derivative in DMSO (Stock: 1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 media (Range: 64 µg/mL to 0.125 µg/mL) in a 96-well plate.
-
Inoculation: Add 100 µL of fungal suspension (1-5 x 10³ CFU/mL).
-
Incubation: 35°C for 48 hours.
-
Readout: Visual score of turbidity.
-
Control: Fluconazole (Positive), DMSO only (Negative).
-
Self-Validation: If the DMSO control shows inhibition, the assay is invalid (solvent toxicity).
-
Critical Analysis & Conclusion
The This compound scaffold is not merely an intermediate but a potent pharmacophore.
-
SAR Insight: The 6-methoxy group is the "anchor," providing necessary lipophilicity (LogP modulation) to cross fungal cell walls or tumor cell membranes. The 5-amino group acts as the "warhead," forming critical hydrogen bonds with residues (e.g., Glu198 in tubulin) that unsubstituted benzimidazolones cannot access.
-
Efficacy: In head-to-head comparisons, optimized derivatives outperform Fluconazole in specific dermatophyte panels and show comparable efficacy to 5-FU in breast cancer models, often with a predicted lower toxicity profile due to the stability of the benzimidazolone core.
Recommendation: For drug development, prioritize functionalization at the N1 or N3 positions while retaining the 5-amino-6-methoxy core, as this specific substitution pattern is the driver of its high-affinity binding.
References
-
BenchChem. (2025).[3] A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives. BenchChem. Link[3]
-
National Institutes of Health (NIH). (2024). Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. PMC. Link
-
PubChem. (2025).[4] Compound Summary: this compound (CAS 65740-56-9).[5] National Library of Medicine. Link
-
ResearchGate. (2025). Structure activity relationship of benzimidazole derivatives: Antimicrobial and Anticancer Evaluation. ResearchGate. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound. Merck KGaA. Link
Sources
- 1. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Methoxy-2-aminobenzimidazole | C8H9N3O | CID 80384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 65740-56-9 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures: 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
[1][2][3][4]
Executive Directive
Do not dispose of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one down the drain. [1]
This compound is a substituted benzimidazolone intermediate often used in pharmaceutical synthesis.[1] Due to its biological activity profile and structural analogs (which exhibit aquatic toxicity and skin sensitization), it must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration.[1]
This guide defines the specific workflow for segregating, packaging, and disposing of this substance in compliance with RCRA (Resource Conservation and Recovery Act) standards and Best Laboratory Practices (BLP).
Chemical Identification & Hazard Assessment
Effective disposal begins with accurate identification.[1] Treat this substance as a potential sensitizer and aquatic toxin based on the structure-activity relationships (SAR) of the benzimidazole class.[1]
Table 1: Substance Profile & GHS Classification
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 5-Amino-6-methoxy-2-benzimidazolinone; 5-Amino-6-methoxybenzimidazol-2-one |
| CAS Number | 65740-56-9 |
| Physical State | Solid (typically beige to pale brown powder) |
| Primary Hazards | H302: Harmful if swallowedH317: May cause an allergic skin reaction (Presumed)H411: Toxic to aquatic life with long lasting effects (Presumed) |
| Signal Word | WARNING |
| Waste Stream | Solid Organic Waste (Non-Halogenated) |
Critical Safety Note: While specific SDS data for this exact isomer can be sparse, the methyl-analog (CAS 67014-36-2) is a confirmed skin sensitizer and aquatic toxin.[1] Operational Safety dictates handling CAS 65740-56-9 with the same high-level precautions.
Pre-Disposal: Segregation & Packaging
Improper mixing of waste streams is the leading cause of laboratory accidents and disposal rejection.[1]
A. Waste Stream Segregation[2]
-
Solid Waste: Pure powder, contaminated weighing boats, gloves, and paper towels must go into the Solid Hazardous Waste stream.[1]
-
Liquid Waste: Mother liquors or reaction solvents containing the compound must be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]
-
Sharps: Syringes or needles contaminated with the substance must go into Biohazard/Chemical Sharps containers, never general trash.[1]
B. Stabilization & Labeling[2]
-
Double-Bagging: Place solid waste in a clear polyethylene bag, seal it, and place it inside the primary waste drum.[1]
-
Labeling: The container must be labeled "Hazardous Waste" .[1]
-
Constituent Listing: You must list the full chemical name: this compound. Do not use abbreviations or structural formulas on the waste tag.
Disposal Decision Matrix
The following logic flow dictates the correct disposal path based on the state of the material.
Figure 1: Decision matrix for segregating benzimidazolone waste streams. Note that drain disposal is strictly prohibited.
Spill Management Protocol
In the event of a spill, immediate containment is required to prevent aerosolization (inhalation hazard) and environmental release.[1]
Step-by-Step Response
-
Secure the Area: Evacuate non-essential personnel. Post "Do Not Enter" signage.[1]
-
PPE Donning:
-
Containment (Solid Spill):
-
Decontamination:
Regulatory & Compliance Context
US EPA (RCRA) Status
While this compound is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator.[1]
-
Generator Status: Under 40 CFR 262.11, the waste generator must determine if the waste exhibits hazardous characteristics.[1]
-
Toxicity: Due to the H302 and H411 designations, it is classified as a toxic pollutant.[1]
-
Disposal Code: If not mixed with listed solvents, it typically falls under a non-specific "Organic Hazardous Waste" profile for incineration.[1]
Final Disposition
The ultimate disposal method for this compound is High-Temperature Incineration .[1] This ensures the destruction of the benzimidazole ring system, preventing accumulation in soil or water tables.[1]
References
-
Sigma-Aldrich. Safety Data Sheet: this compound (CAS 65740-56-9).[1] Retrieved from (Search Term: 65740-56-9).[1]
-
PubChem. Compound Summary: 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (Analogous Hazard Data).[2][1] National Library of Medicine.[1] Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Mercapto-5-methoxybenzimidazole (Structural Analog).[1] Retrieved from .[1]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA 530-F-11-003.[1] Retrieved from .[1]
Personal protective equipment for handling 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
CAS: 153455-82-4 | Role: Pharmaceutical Intermediate (Omeprazole/Esomeprazole synthesis)[1]
Executive Safety Assessment
Immediate Action Required: Treat as a High-Potency Irritant and Respiratory Sensitizer .
While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), experienced pharmaceutical intermediate handling requires a "Defensive" approach. As a benzimidazole derivative with a free amino group, this compound poses two distinct risks often overlooked in generic safety guides:
-
Fine Particulate Drift: The dry powder is electrostatic and prone to aerosolization, creating a high risk of respiratory tract inflammation and potential sensitization.
-
Basic Reactivity: The amino-functionality makes it a weak base; upon contact with moist mucous membranes (eyes/lungs), it can generate localized high pH zones, leading to tissue damage beyond simple irritation.
Core Directive: Do not handle on an open benchtop. All solid-phase manipulation must occur within a certified containment device (Fume Hood or Powder Weighing Station).
The PPE Matrix: Phase-Dependent Protection
Effective protection depends on the state of matter. A glove that protects against the dry powder may fail against a solution of the same compound in an organic solvent.
| Protection Zone | Solid Phase Handling (Weighing, Transfer) | Solution Phase Handling (Reaction, Extraction) | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) Primary:[1] Fume Hood Sash at safe height. | Fume Hood Mandatory Backup: Half-face respirator with Organic Vapor cartridges if solvent fumes escape. | The solid is the primary inhalation risk. In solution, the solvent (e.g., Methanol, DCM) dictates the respiratory risk. |
| Hand Protection | Single Nitrile Glove (Min thickness: 0.11 mm) | Double Gloving Required Inner:[1] Nitrile Outer:[2] Laminate (Silver Shield) or Thick Nitrile (0.2 mm+) | Dry powders do not permeate nitrile rapidly. However, benzimidazoles are often dissolved in DCM or DMF , which permeate standard nitrile in <5 mins. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Powder drift can bypass standard safety glasses.[1] Solution splashes require full face coverage. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Chemical Resistant Apron over Lab Coat | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure to dust.[1] |
Visual Logic: PPE Selection Decision Tree
The following diagram illustrates the decision logic for selecting the correct protective equipment based on your operational scale and solvent system.
Figure 1: Decision matrix for PPE selection based on physical state and solvent aggressiveness. Note the escalation to Laminate gloves for aggressive solvents.
Operational Protocol: The "Defensive" Workflow
This protocol is designed to isolate the user from the chemical before the container is even opened.
Phase 1: Preparation (The "Clean Zone")
-
Barrier Check: Verify Fume Hood flow is >100 fpm (0.5 m/s).
-
Gowning: Don lab coat. Put on Tyvek sleeves over the lab coat cuffs.
-
Glove Layering:
-
Put on the first pair of nitrile gloves.
-
Pull the glove cuff over the Tyvek sleeve.
-
Why? This creates a shingle effect. Spills run down the sleeve and onto the glove, not into the glove.
-
Phase 2: Active Handling (The "Hot Zone")
-
Static Control: If using a plastic spatula, wipe it with a damp tissue (water/ethanol) before insertion to discharge static electricity. This prevents "powder jump."
-
Weighing:
-
Place the balance inside the hood.
-
If the balance must be outside, use a tarred closed vessel . Open the stock bottle inside the hood, transfer to the vessel, close it, and then move to the balance.
-
-
Spill Hygiene: If powder falls on the hood surface, wipe immediately with a wet Kimwipe. Do not let dust accumulate.[2][3][4][5][6]
Phase 3: Decontamination & Disposal
The chemical is an amine (basic). Standard detergent cleaning is often insufficient for complete neutralization.
-
Solvent Selection: Use a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) for the initial wipe-down. This converts the free base amine into a water-soluble salt, making it easier to remove.
-
The "Roll" Technique: When wiping surfaces, do not scrub back and forth (which spreads dust). Place the wipe down and roll it off the surface, lifting the contaminant.
-
Waste Stream:
-
Solid Waste: Hazardous Waste (Solid). Label as "Toxic/Irritant Organic Solid."
-
Liquid Waste: Halogenated or Non-Halogenated Organic waste (depending on solvent).
-
Wipes/PPE: Dispose of as contaminated solid waste.
-
Emergency Response Workflow
In the event of exposure, immediate action mitigates long-term sensitization risks.
Figure 2: Immediate response protocols for exposure. Note the critical step of brushing off dry powder before wetting skin to prevent formation of a concentrated basic paste.
References
-
PubChem. (n.d.). Compound Summary: Benzimidazole Derivatives Safety Data. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[7] Retrieved January 28, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling. Retrieved January 28, 2026, from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. trc-corp.com [trc-corp.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
